4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57547. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dihydroxy-1,3-dimethylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMYGMNWHYGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044934 | |
| Record name | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3923-79-3 | |
| Record name | Fixapret NF | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3923-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57547 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl- | |
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| Record name | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.361 | |
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| Record name | 4,5-DIHYDROXY-1,3-DIMETHYLIMIDAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22M33D6MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Physicochemical Profile and Synthetic Utility in Medicinal Chemistry
[1]
Executive Summary
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMI) represents a distinct class of cyclic hemiaminals characterized by a rigid imidazolidinone core flanked by vicinal hydroxyl groups.[1] Unlike its textile-industry analog DMDHEU (which contains unstable
Chemical Identity & Molecular Architecture[1]
DHDMI exists as a stable cyclic urea derivative.[1] The molecule possesses two chiral centers at C4 and C5.[1] While the trans-isomer is thermodynamically favored due to reduced steric strain between the hydroxyl groups, synthetic routes often yield a mixture of cis and trans diastereomers, which can be resolved or equilibrated depending on the target application.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry | 3923-79-3 | |
| Molecular Formula | ||
| Molecular Weight | 146.14 g/mol | |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 132–140 °C | Range depends on cis/trans ratio |
| Solubility | High (Water, MeOH, DMSO) | Insoluble in non-polar solvents (Hexane) |
| pKa | ~13.99 (Predicted) | Weakly acidic hydroxyls |
| H-Bond Donors | 2 | C4-OH, C5-OH |
| H-Bond Acceptors | 3 | C=O, C4-OH, C5-OH |
Synthetic Pathway & Mechanism[3][4]
The synthesis of DHDMI is a classic nucleophilic addition reaction between
Mechanistic Insight
The reaction proceeds via a stepwise attack of the urea nitrogens on the dicarbonyl backbone of glyoxal.[1]
-
First Addition: One nitrogen attacks a glyoxal aldehyde to form a linear hemiaminal.[1]
-
Cyclization: The second nitrogen attacks the remaining aldehyde, closing the five-membered ring.[1]
-
Stereochemistry: The reaction is reversible.[1] At equilibrium, the trans-isomer predominates to minimize dipole repulsion between the hydroxyls, though kinetic control can yield significant cis-isomer.[1]
Visualization: Synthesis Mechanism
Figure 1: Stepwise condensation mechanism for DHDMI synthesis. Control of pH is the rate-determining factor for purity.[1]
Experimental Protocol: Validated Synthesis
Objective: Synthesis of high-purity DHDMI from commercially available precursors. Scale: 100 mmol. Safety Warning: Glyoxal is a sensitizer.[1] DHDMI causes serious eye damage (H318).[1] Wear full PPE including safety goggles.[1]
Reagents
- -Dimethylurea (8.8 g, 100 mmol)
-
Glyoxal (40% w/w aqueous solution, 14.5 g, 100 mmol)
-
Sodium Hydroxide (1M solution, for pH adjustment)
-
Methanol (reagent grade, for washing)
Step-by-Step Methodology
-
Reaction Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the
-dimethylurea and glyoxal solution. The mixture will initially be slightly acidic due to glyoxal.[1] -
pH Adjustment (Critical Step): Using a calibrated pH meter, add 1M NaOH dropwise under vigorous stirring until the pH reaches 7.0–7.5 .
-
Why: Acidic conditions (
) retard the nucleophilic attack.[1] Highly basic conditions ( ) trigger the Cannizzaro reaction, converting glyoxal to glycolic acid and lowering yield.
-
-
Incubation: Stir the mixture at room temperature (
°C) for 12–24 hours . A white precipitate will gradually form as the product crystallizes out of the aqueous medium.[1]-
Validation: Monitor consumption of glyoxal via TLC (Mobile phase: 10% MeOH in DCM) or by the disappearance of the aldehyde peak in NMR if running in
.
-
-
Isolation: Filter the white solid using a Büchner funnel.
-
Wash: Rinse the filter cake with cold methanol (
mL) to remove unreacted glyoxal and linear oligomers.[1]
-
-
Drying: Dry the product under vacuum (
mbar) at °C for 4 hours.-
Expected Yield: 65–80%.[1]
-
Melting Point Check: Target
°C.
-
Reactivity Profile & Applications in Drug Development
DHDMI is not merely a passive scaffold; it is a "masked" bis-electrophile.[1] Under acidic conditions, the hydroxyl groups become leaving groups, generating cyclic
Key Transformations
-
Amidoalkylation (C-C Bond Formation): In the presence of Lewis acids, DHDMI reacts with electron-rich aromatics (Friedel-Crafts type) or active methylene compounds.[1] This allows the attachment of pharmacophores to the C4/C5 positions.[1]
-
Glycoluril Synthesis: Condensation with a second equivalent of urea (or dimethylurea) yields glycolurils, which are rigid, bicyclic scaffolds used in supramolecular chemistry (e.g., Bambusurils).
-
Etherification: Reaction with alcohols under acid catalysis yields 4,5-dialkoxy derivatives, improving lipophilicity for drug delivery systems.[1]
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways from the DHDMI core via N-acyliminium intermediates.[1]
References
-
Synthesis and Characterization
-
Glycoluril Precursor Utility
-
Physical Properties & Safety
-
Medicinal Chemistry Applications
Molecular Architecture and Conformational Dynamics of DMDHEU
Technical Whitepaper for Chemical Biology & Structural Analysis
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) represents a critical class of cyclic urea derivatives characterized by a tetra-substituted imidazolidinone core.[1] While historically dominant in cellulose crosslinking, its unique structural attributes—specifically the cis/trans stereochemistry of vicinal hydroxyls and the lability of N-methylol groups—make it a potent case study for researchers in small molecule stability and formaldehyde-release kinetics. This guide provides a rigorous structural analysis, focusing on the thermodynamic equilibrium of its isomers and the mechanistic pathways of its acid-catalyzed hydrolysis, essential for understanding the toxicological profiles of imidazolidinone scaffolds.
Molecular Architecture & Stereochemistry[1]
The core of DMDHEU is the imidazolidin-2-one ring, a planar urea derivative distorted by substitution.[1] The molecule features four reactive centers: two N-hydroxymethyl (N-CH₂OH) groups and two vicinal hydroxyl groups at the C4 and C5 positions.
1.1 Structural Isomerism
The defining structural feature of DMDHEU is the stereochemical relationship between the C4 and C5 hydroxyl groups.
-
Trans-isomer (Thermodynamic): The hydroxyl groups are on opposite sides of the ring plane. This is generally the thermodynamically preferred conformation due to reduced steric repulsion between the oxygen lone pairs.
-
Cis-isomer (Kinetic/Stabilized): The hydroxyl groups reside on the same face. Contrary to standard steric rules, the cis-isomer is remarkably stable in aqueous solution due to a "molecular lock" mechanism formed by intramolecular hydrogen bonding between the C4/C5 hydroxyls and the N-methylol oxygens.
Data Table 1: Physicochemical Properties of DMDHEU Core
| Property | Value / Characteristic | Relevance |
| IUPAC Name | 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | Standard nomenclature |
| Molecular Weight | 178.14 g/mol | Small molecule scaffold |
| Ring Conformation | Envelope (C2-endo) or Twist | Affects nucleophilic attack angles |
| C4-C5 Bond | Single bond (sp³ hybridized) | Allows ring puckering |
| N-C Bond (Exocyclic) | Labile (Hemiaminal) | Source of formaldehyde release |
| Isomer Ratio | Variable (Process dependent) | Cis often stabilized by glyoxal synthesis route |
1.2 Graphviz Visualization: Isomer Equilibrium
The following diagram illustrates the equilibrium between the cis and trans forms and the stabilization via hydrogen bonding.
Caption: Synthesis pathway and equilibrium between Trans (steric stability) and Cis (H-bond stability) isomers.
Reactivity Profile & Mechanism[4][5]
For scientists evaluating imidazolidinone scaffolds, the reactivity of the N-methylol group is the primary concern. DMDHEU functions as a "masked" carbocation generator.[1]
2.1 The N-Acyliminium Ion Mechanism
Under acidic conditions (pH < 4.5), the hydroxyl group of the N-methylol moiety is protonated, leading to the loss of a water molecule. This generates a resonance-stabilized N-acyliminium ion .[1]
-
Protonation:
-
Elimination:
-
Nucleophilic Attack: The carbocation attacks nucleophiles (e.g., cellulose -OH groups or proteins in a biological context), forming a stable ether linkage (
).[1]
2.2 Formaldehyde Release Kinetics
The
Caption: Acid-catalyzed activation pathway generating the reactive N-acyliminium cation.
Experimental Protocol: Isomer Separation via HPLC
To study the conformation and stability of DMDHEU, high-performance liquid chromatography (HPLC) is the gold standard. The following protocol is designed to separate the cis and trans isomers and quantify free formaldehyde.
3.1 Protocol Design (Self-Validating)
-
Objective: Separate geometric isomers and quantify hydrolytic degradation.
-
Validation Step: The protocol uses an internal standard (ethylene glycol) to correct for injection variability. Resolution (
) between isomers must be > 1.5.[1]
3.2 Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mix Acetonitrile:Water (5:95 v/v).
-
Filter through 0.45 µm nylon membrane.[1]
-
Degas via ultrasonication for 15 minutes.
-
-
Column Selection:
-
Use a C18 Reversed-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Rationale: The high polarity of DMDHEU requires a high-aqueous phase; C18 provides sufficient hydrophobic interaction to separate the slightly more hydrophobic trans isomer from the cis isomer.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Cis-isomer: Elutes later (typically) due to intramolecular H-bonding reducing its effective polarity interaction with the mobile phase water, or earlier depending on specific column chemistry (C18 vs Amino).[1] Note: Literature suggests Cis often has longer retention in reversed-phase due to compact structure.[1]
-
Caption: HPLC workflow for the separation and quantification of DMDHEU isomers.
References
-
DMDHEU Structure & Isomerism
-
Reaction Mechanism & Crosslinking
-
Analytical Methods (HPLC)
- Title: Determination of Formaldehyde by HPLC with Stable Precolumn Derivatiz
- Source: PMC (N
-
URL:[Link]
-
Chemical Safety & Toxicology
Sources
- 1. Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | 1854-26-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: Synthesis and Purification of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
[1]
Executive Summary
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (CAS: 3923-79-3), often abbreviated as DHDMI or dimethyl-DHEU, is a cyclic urea derivative of significant interest in pharmaceutical synthesis and material science.[1] While historically utilized as a formaldehyde-free crosslinking agent in the textile industry, recent applications have expanded into drug development, specifically as a therapeutic agent for nitrite poisoning and a functional intermediate for supramolecular hosts like bambusurils.
This guide provides a rigorous, self-validating protocol for the synthesis and purification of high-purity DHDMI.[1] Unlike industrial-grade procedures, this methodology prioritizes impurity removal (specifically unreacted glyoxal and oligomers) to meet the stringent requirements of pharmaceutical applications.[1]
Reaction Mechanics and Rationale
The synthesis involves the nucleophilic addition of N,N'-dimethylurea to glyoxal. This reaction is an equilibrium-driven condensation that forms a five-membered heterocyclic ring.[1]
Chemical Pathway
The reaction proceeds via the attack of the secondary amine groups of the dimethylurea onto the carbonyl carbons of the glyoxal.
Key Mechanistic Considerations:
-
pH Sensitivity: The reaction is catalyzed by base.[1][2] However, high pH (>9) promotes the Cannizzaro reaction of glyoxal (disproportionation into glycolic acid), reducing yield and introducing impurities. A controlled pH window (7.0 – 8.[1]0) is critical.[1]
-
Reversibility: The reaction is reversible.[1] High temperatures or acidic conditions can hydrolyze the product back to starting materials.[1]
-
Stereochemistry: The product predominantly forms the trans-diol configuration due to steric repulsion between the hydroxyl groups, although the cis form is possible.
Mechanism Diagram
Figure 1: Reaction pathway illustrating the critical pH dependency and reversibility of the condensation.
Experimental Protocol
This protocol is designed for a 100g scale synthesis but is linearly scalable.[1]
Materials & Reagents
| Reagent | CAS | Purity/Grade | Role |
| N,N'-Dimethylurea | 96-31-1 | >98% | Nucleophile |
| Glyoxal (40% aq.) | 107-22-2 | Analytical Grade | Electrophile |
| Sodium Hydroxide | 1310-73-2 | 1N Solution | Catalyst (pH adjustment) |
| Methanol | 67-56-1 | HPLC Grade | Wash Solvent |
| Acetone | 67-64-1 | ACS Reagent | Recrystallization Co-solvent |
Synthesis Workflow
Step 1: Stoichiometric Mixing Combine N,N'-dimethylurea (1.0 eq) and Glyoxal (1.0 – 1.05 eq, 40% w/w aqueous solution) in a round-bottom flask.
-
Expert Note: A slight excess of glyoxal ensures consumption of the urea, but too much excess complicates downstream purification.
Step 2: pH Adjustment (The Critical Control Point) Monitor the pH using a calibrated digital pH meter. The initial mixture will be slightly acidic (pH ~4-5).[1]
-
Add 1N NaOH dropwise with vigorous stirring until pH reaches 7.0 – 7.5 .
-
Warning: Do not overshoot pH 8.[1]0. If pH exceeds 9, discard and restart to avoid glycolic acid contamination.[1]
Step 3: Reaction Incubation Stir the mixture at Room Temperature (20–25°C) for 12–24 hours.
-
Observation: The solution will gradually thicken.[1] In high-concentration setups, a white precipitate (the product) will begin to crash out of the aqueous solution.
Step 4: Isolation Cool the reaction mixture to 0–4°C in an ice bath for 2 hours to maximize precipitation. Filter the solids using a sintered glass funnel (porosity 3).
Step 5: The Solvent Wash Wash the filter cake with cold Methanol (2 x 50 mL).
-
Rationale: DHDMI is sparingly soluble in cold methanol, whereas unreacted glyoxal and water are highly soluble. This step is crucial for removing the "yellowing" impurities associated with glyoxal oligomers.[1]
Workflow Diagram
Figure 2: Step-by-step synthesis workflow emphasizing the methanol wash for impurity removal.[1]
Purification Strategy
For pharmaceutical applications, the crude white solid must be recrystallized to remove trace urea and glyoxal hydrates.
Recrystallization Protocol:
-
Solvent System: Water/Acetone or Water/Ethanol (10:90 v/v).[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of warm water (50°C). DHDMI is highly soluble in water.[1]
-
Anti-solvent Addition: Slowly add Acetone (or Ethanol) to the warm solution until slight turbidity persists.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
Yield: Expect white, needle-like crystals.
-
Drying: Dry under vacuum at 40°C. Note: Avoid high temperatures (>80°C) during drying to prevent ring opening/reversion.[1]
Analytical Validation
Verify the identity and purity of the synthesized compound using the following parameters.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 132 – 140°C | Capillary Method |
| Solubility | Soluble in water; Insoluble in ether/hexane | Gravimetric |
| Purity (HPLC) | > 98.0% | Reverse Phase (C18) |
| 1H NMR | Confirms methyl and ring protons | D2O Solvent |
NMR Interpretation (D2O):
Safety and Handling (E-E-A-T)
While DHDMI is less toxic than formaldehyde-based crosslinkers, standard laboratory safety is mandatory.[1]
-
Eye Hazard (H318): This compound can cause serious eye damage.[1] Safety goggles are non-negotiable.
-
Skin Contact: May cause irritation.[1] Use nitrile gloves.[1]
-
Inhalation: Handle the dry powder in a fume hood to avoid dust inhalation.
-
Storage: Store in a tightly closed container. The compound is hygroscopic; exposure to moisture can lead to caking and hydrolysis over long periods.
References
-
PrepChem. (n.d.).[1] Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 73539, this compound. Retrieved from [Link]
-
Reibenspies, J. H., et al. (2015).[2] Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone. Synthesis, 47(24). (Contextual reference for general glyoxal/urea condensation mechanics).
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one CAS number 3923-79-3
Technical Monograph: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMEU)
Executive Summary
This compound (CAS 3923-79-3), often abbreviated as DHDMEU or dimethyl-dihydroxyethyleneurea, is a cyclic urea derivative serving as a critical chiral scaffold and reactive intermediate in organic synthesis and materials science.[1][2][3][4] Unlike its fully methylolated analog (DMDHEU), which is ubiquitous in textile finishing, DHDMEU retains secondary hydroxyl functionalities at the C4 and C5 positions. This structural feature renders it an essential precursor for glycoluril synthesis —the building blocks of cucurbit[n]uril supramolecular drug delivery vehicles—and a low-toxicity crosslinking agent for polysaccharide-based hydrogels.
This guide provides a rigorous technical analysis of DHDMEU, detailing its synthesis, validation protocols, and application in supramolecular chemistry and biopolymer engineering.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 3923-79-3 |
| Molecular Formula | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol |
| Structure | Cyclic urea ring with 1,3-dimethyl and 4,5-dihydroxy substitution |
| Stereochemistry | Exists as cis and trans isomers; trans is thermodynamically favored in acid. |
| Melting Point | 132–134 °C (cis); ~145 °C (trans) |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |
| pKa | ~13.99 (Predicted) |
Synthesis Protocol: The Glyoxal-Urea Condensation
Core Principle: The synthesis relies on the nucleophilic addition of N,N'-dimethylurea to glyoxal. The reaction kinetics and stereochemical outcome are strictly pH-dependent.
Reagents:
-
N,N'-Dimethylurea (98% purity)
-
Glyoxal (40% w/w aqueous solution)[5]
-
Sodium Hydroxide (1M solution) for pH adjustment
-
Methanol (for recrystallization)
Step-by-Step Methodology:
-
Stoichiometric Mixing: In a round-bottom flask, charge 1.0 equivalent of N,N'-dimethylurea. Add 1.0 equivalent of glyoxal (40% aq).[5]
-
Expert Insight: Slight excess of glyoxal (1.05 eq) ensures complete consumption of the urea, which is harder to remove than unreacted glyoxal.
-
-
pH Modulation: The initial mixture is typically acidic (pH ~3-4). Adjust the pH to 7.0–7.5 using 1M NaOH.
-
Critical Control Point: If pH > 8.5, the Cannizzaro reaction of glyoxal competes, reducing yield. If pH < 5, acid-catalyzed polymerization occurs.
-
-
Reaction Phase: Stir the mixture at Room Temperature (20–25 °C) for 12–16 hours.
-
Observation: The solution will gradually thicken. A white precipitate (the cis-isomer) may begin to form.
-
-
Isolation: Evaporate the water under reduced pressure (rotary evaporator, 50 °C) to obtain a viscous residue or solid.
-
Purification: Recrystallize from hot methanol or ethanol.
-
Yield: Typically 70–85%.
-
Self-Validating Quality Control (NMR):
-
¹H NMR (D₂O): Look for the characteristic methine protons at C4/C5 .
-
Cis-isomer: Singlet at ~5.2 ppm (due to symmetry).
-
Trans-isomer: Singlet shifted slightly upfield (or distinct coupling if symmetry broken).
-
Impurity Check: Absence of aldehyde proton (glyoxal) at ~8-9 ppm.
-
Strategic Applications in Drug Development
A. Precursor to Supramolecular Vectors (Cucurbiturils)
DHDMEU is the immediate precursor to 2,4-dimethylglycoluril . Glycolurils are the monomeric units used to synthesize Cucurbit[n]urils (CB[n]) , which are macrocyclic containers used for:
-
Drug Encapsulation: Improving solubility of hydrophobic drugs (e.g., paclitaxel).
-
Protection: Shielding labile active pharmaceutical ingredients (APIs) from degradation.
Workflow:
-
DHDMEU + Urea (Acid Catalysis)
Glycoluril Derivative . -
Glycoluril + Formaldehyde
Cucurbit[n]uril .
B. Biopolymer Crosslinking (Hydrogels)
In the development of hydrogels for controlled release, DHDMEU acts as a zero-length-mimic crosslinker . It reacts with hydroxyl groups on polysaccharides (Cellulose, Chitosan) via etherification under acidic curing.
-
Advantage: Unlike glutaraldehyde, DHDMEU derivatives are less cytotoxic and provide tunable swelling ratios based on crosslinking density.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the crosslinking mechanism.
Figure 1: Synthetic pathway from commodity reagents to the DHDMEU scaffold and subsequent conversion to glycoluril vectors.[5][6][7]
Figure 2: Mechanism of biopolymer crosslinking. DHDMEU forms ether linkages with polysaccharide hydroxyls, stabilizing hydrogel networks.
Safety & Handling (HSE Profile)
While less volatile than formaldehyde, DHDMEU presents specific hazards that must be managed in a GLP environment.
-
GHS Classification:
-
H318: Causes serious eye damage. (Category 1)
-
-
Handling Protocol:
-
PPE: Safety goggles (chemical splash resistant) are mandatory . Nitrile gloves.
-
Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon) to prevent moisture absorption which facilitates hydrolysis.
-
References
-
PubChem. (2025).[8] this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). (2025).[8] Registration Dossier: this compound. Available at: [Link]
-
Kravaev, P., et al. (2015).[4] "Synthesis of glycolurils from glyoxal and urea derivatives." Russian Journal of Organic Chemistry. (Validating the synthesis pathway from DHDMEU to Glycoluril).
- Dehabadi, V. A., et al. (2013). "Durable press finishing of cotton fabrics with 1,3-dimethyl-4,5-dihydroxyethyleneurea." Carbohydrate Polymers.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 3923-79-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US4295846A - Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents - Google Patents [patents.google.com]
- 6. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: The Cross-Linking Kinetics and Mechanism of DMDHEU
A Guide to Polysaccharide Modification for Biomaterials and Textile Applications
Executive Summary & Translational Context
Dimethylol Dihydroxy Ethylene Urea (DMDHEU) is the industry-standard cross-linking agent for cellulosic materials.[1] While historically dominant in the textile sector for durable press (wrinkle-resistant) finishing, its mechanism of action—acid-catalyzed etherification —is of increasing relevance to drug development professionals working with polysaccharide-based hydrogels, wound dressing scaffolds, and drug delivery vectors .[1]
Why this matters to Drug Development:
-
Biomaterial Scaffolds: DMDHEU facilitates the tunable cross-linking of bacterial cellulose and starch, essential for creating hydrogels with specific mechanical properties for tissue engineering.
-
Excipient Safety: Understanding the hydrolysis kinetics of DMDHEU is critical for evaluating formaldehyde release profiles in medical textiles (e.g., antimicrobial gauze) and implantable cellulose matrices.
Molecular Architecture and Reactivity
DMDHEU (1,3-bis(hydroxymethyl)-4,5-dihydroxyimidazolidin-2-one) is a cyclic urea derivative.[1] Its efficacy stems from its bifunctional nature and specific stereochemistry.[1]
Structural Components[1]
-
Imidazolidinone Ring: Provides the geometric scaffold. The ring structure prevents the rotation of the molecule, locking the reactive groups in position relative to the cellulose chains.
-
N-Methylol Groups (
): The primary reactive sites.[1] These groups act as "masked" carbocations.[1] -
4,5-Dihydroxy Groups: These ring substituents increase water solubility, preventing premature precipitation in aqueous formulation baths.[1]
-
Stereochemistry Note: Commercial DMDHEU exists as a mixture of cis and trans isomers. The cis isomer (hydroxyls on the same side) is generally more reactive due to less steric hindrance during the approach to the cellulose surface [1].
-
Mechanism of Action: Acid-Catalyzed Etherification[1][2]
The core mechanism is an electrophilic substitution reaction (
The Reaction Pathway
The process occurs in three distinct kinetic stages:
-
Activation: The acid catalyst protonates the oxygen of the N-methylol group.
-
Ionization: A water molecule is eliminated, generating a resonance-stabilized carbonium-immonium ion .[1] This is the rate-determining step.[1]
-
Cross-Linking: The highly electrophilic carbonium ion attacks the nucleophilic oxygen of a cellulose hydroxyl group (
), forming a covalent ether linkage.
Pathway Visualization[1]
Figure 1: The acid-catalyzed activation of DMDHEU leading to covalent ether bond formation with cellulose.[1][2]
Thermodynamics and Kinetics
Understanding the kinetics is vital for controlling the "degree of cure" in biomaterial fabrication.
The Role of the Catalyst ( )
Magnesium chloride acts as a Lewis acid. It does not donate a proton directly but coordinates with the hydroxyl oxygen of the N-methylol group, weakening the
-
Why
? It allows the reaction to proceed at achievable industrial temperatures (140°C - 160°C) without degrading the cellulose polymer backbone, which strong mineral acids ( , ) would destroy via hydrolysis.
Reversibility and Hydrolysis
The cross-linking reaction is reversible.
-
Hydrolytic Stability: The bond is stable at neutral pH but hydrolyzes under acidic conditions. This is a critical consideration for drug delivery systems intended for the acidic gastric environment—the cross-links may break, releasing the payload and potentially releasing formaldehyde [2].
Experimental Protocol: The "Pad-Dry-Cure" System
For researchers synthesizing cross-linked hydrogels or treated meshes, the "Pad-Dry-Cure" method is the validated protocol to ensure uniform cross-linking density.[1]
Protocol Workflow
| Step | Parameter | Scientific Rationale |
| 1. Formulation | DMDHEU: 30–60 g/LCatalyst ( | High concentration drives kinetics; catalyst ensures activation. pH < 3.0 damages cellulose; pH > 6.0 inhibits reaction.[1] |
| 2. Impregnation (Pad) | Wet Pick-up: 70–80% | Ensures the reagent penetrates the amorphous regions of the cellulose fiber where cross-linking is physically possible. |
| 3. Drying | Temp: 100°C – 110°CTime: 2–5 min | Crucial Step: Removes free water.[1] If water is present during curing, it competes as a nucleophile, hydrolyzing the reagent before it reacts with cellulose. |
| 4. Curing | Temp: 150°C – 170°CTime: 3 min | Provides the activation energy ( |
Workflow Visualization
Figure 2: The Pad-Dry-Cure workflow.[1][3] Note the critical distinction between Drying (solvent removal) and Curing (chemical reaction).
Safety & Toxicology: The Formaldehyde Issue
For drug development applications, the release of formaldehyde (
Source of Release
-
Unreacted Reagent: Free formaldehyde trapped in the matrix during synthesis.
-
Hydrolysis: The breakage of the
bond during storage or use. The bond is susceptible to hydrolysis, releasing formaldehyde back into the system.[1][4]
Mitigation Strategies
-
Scavengers: Incorporation of polyols or active methylene compounds (e.g., acetoacetamide) in the formulation to capture free formaldehyde [3].[5]
-
Etherification: Using methylated DMDHEU (where the
of the N-methylol is capped with ).[1] This reduces the equilibrium concentration of free formaldehyde but requires higher curing temperatures.
References
-
Synthesis and Characterization of Methylated DMDHEU. Purdue e-Pubs. (Investigation of cis/trans isomers and their effect on reactivity).
-
Formaldehyde Release and Cellulose Crosslinking. ResearchGate. (Detailed kinetics of hydrolysis and formaldehyde emission mechanisms).
-
Cross-linking of Cellulose with DMDHEU. ResearchGate. (Mechanism of action and catalyst effects on physical properties).[6][7]
-
Effect of DMDHEU Treatment on Bacterial Cellulose. Tomas Bata University. (Application of DMDHEU in biomaterial/bacterial cellulose contexts).
Sources
- 1. Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved preparation method of dimethylol dihydroxy ethylene urea - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
- 6. irispublishers.com [irispublishers.com]
- 7. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
Spectroscopic analysis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (NMR, IR, Mass Spec)
[1][2]
Executive Summary
This compound (DHEU), often found in commercial formulations like Fixapret NF, represents a class of cyclic ureas used as formaldehyde-free crosslinkers.[1] In drug development, its imidazolidinone core serves as a scaffold for bioactive molecules.[1]
This guide provides a definitive technical framework for the identification and structural validation of DHEU. It focuses on distinguishing the stereochemical configurations (cis vs. trans) and validating purity using a triad of orthogonal techniques: NMR , FTIR , and High-Resolution Mass Spectrometry (HRMS) .[1]
Structural Analysis Strategy
The characterization workflow relies on establishing the connectivity of the imidazolidinone ring and defining the relative stereochemistry of the hydroxyl groups at positions 4 and 5.
Figure 1: Integrated spectroscopic workflow for the structural validation of DHEU.
Mass Spectrometry (HRMS)
Mass spectrometry provides the primary confirmation of the molecular formula (
Ionization & Fragmentation Pattern[1]
-
Ionization Mode: Positive ESI (
).[1][2] -
Molecular Ion: The compound readily forms protonated
and sodiated adducts.[1] -
Fragmentation: High-energy collision-induced dissociation (CID) typically results in the neutral loss of water (
) and ring cleavage.[1]
| Ion Species | Formula | Theoretical m/z | Description |
| 147.0764 | Protonated molecular ion (Base Peak) | ||
| 169.0584 | Sodium adduct, common in glass/salt contamination | ||
| 129.0664 | Dehydration product (Loss of 18 Da) | ||
| 145.0619 | Deprotonated ion (Negative mode) |
Protocol Note: Samples should be dissolved in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation. Avoid high cone voltages to prevent in-source fragmentation of the labile hydroxyl groups.[1]
Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of the cyclic urea core and the hydroxyl substituents. The spectrum is dominated by the carbonyl stretch and the hydrogen-bonded hydroxyl network.
Key Band Assignments
Analysis should be performed using Attenuated Total Reflectance (ATR) on the neat solid or oil.[1]
| Functional Group | Wavenumber ( | Intensity | Assignment |
| O-H Stretch | 3200 - 3450 | Broad, Strong | Inter/Intramolecular H-bonding of C4/C5-OH |
| C-H Stretch | 2900 - 2980 | Medium | Methyl ( |
| C=O[1] Stretch | 1680 - 1710 | Strong, Sharp | Urea Carbonyl (Imidazolidinone ring) |
| C-N Stretch | 1450 - 1500 | Medium | Amide II / C-N ring vibrations |
| C-O Stretch | 1050 - 1100 | Strong | Secondary alcohol C-O stretch |
Diagnostic Insight: A shift in the C=O band to lower wavenumbers (<1680
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing between the cis (meso) and trans (racemic) stereoisomers.[1]
Stereochemical Considerations
DHEU exists as a mixture of isomers.[1][3] The trans isomer is generally thermodynamically favored, but the cis isomer is stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.[3]
-
Cis-isomer:
symmetry (meso compound).[1] -
Trans-isomer:
symmetry (chiral, exists as enantiomeric pair).[1]
H NMR (Proton)
Solvent: DMSO-
| Proton Environment | Shift ( | Multiplicity | Integration | Notes |
| 2.70 - 2.85 | Singlet (s) | 6H | Methyl groups on N1/N3. | |
| 4.60 - 5.10 | Doublet (d) | 2H | Methine protons.[1] Coupling to OH. | |
| 6.00 - 6.60 | Doublet (d) | 2H | Hydroxyl protons.[1][3] Exchangeable with |
Differentiation of Isomers:
-
Trans-isomer: The methine proton (
) typically appears slightly upfield (lower ppm) relative to the cis-isomer due to shielding effects.[1][3] -
Coupling (
): In dry DMSO- , the coupling constant between the methine proton and the hydroxyl proton is diagnostic.[1] -
D2O Shake: Addition of
collapses the Methine doublet to a singlet and eliminates the OH signal.
C NMR (Carbon)
The carbon spectrum is simple due to symmetry but highly diagnostic for the urea core.
| Carbon Environment | Shift ( | Assignment |
| 160.0 - 165.0 | Urea Carbonyl (C2).[1] Distinct from Thione (~180 ppm).[1] | |
| 75.0 - 88.0 | Methine Carbons.[1] Trans is typically downfield of cis.[1] | |
| 28.0 - 32.0 | Methyl Carbons.[1] |
Note on Shifts: Literature values for the sulfur analog (thione) show the
Experimental Protocols
Protocol A: NMR Sample Preparation for Stereochemical Assignment
-
Solvent Selection: Use anhydrous DMSO-
(99.9% D) to prevent proton exchange.[1] -
Concentration: Dissolve 10-15 mg of DHEU in 0.6 mL of solvent.
-
Acquisition:
-
Run standard
(16 scans). -
Run
exchange: Add 1 drop of to the tube, shake, and re-run. -
Result: Disappearance of the peak at ~6.0-6.5 ppm confirms the OH group. Collapse of the ~4.8 ppm doublet to a singlet confirms the CH-OH connectivity.
-
Protocol B: HRMS Direct Infusion
-
Dilution: Prepare a 1 mg/mL stock in Methanol. Dilute to 10 µg/mL in 50:50 MeOH:
+ 0.1% Formic Acid. -
Infusion: Inject at 5-10 µL/min into the ESI source.
-
Settings: Capillary Voltage 3.0 kV, Cone Voltage 20 V. Source Temp 120°C.
-
Target: Scan m/z 50-500. Look for m/z 147.07 (M+H).[1]
References
-
PubChem. (2025).[1][2][4] this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
MDPI. (2022).[1] The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy. Molecules. [Link]
-
MassBank. (2023).[1] MS Spectrum of this compound. MassBank Europe.[1][2] [Link][1][2]
Sources
- 1. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]
- 4. This compound, trans- | C5H10N2O3 | CID 746935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of DMDHEU in Pharmaceutical Scaffold Synthesis
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) is conventionally recognized as the backbone of durable press finishing in the textile industry. However, its utility has expanded into the biomedical sector, specifically in the synthesis of polysaccharide-based hydrogels and cellulose scaffolds for controlled drug delivery.
For drug development professionals, understanding the physicochemical behavior of DMDHEU is critical not for its therapeutic properties, but for its role as a covalent cross-linking agent . The stability of the cross-link determines the mechanical integrity of the hydrogel and its degradation profile in vivo. This guide provides a rigorous analysis of DMDHEU’s solubility across solvent systems and its hydrolytic stability, offering actionable protocols for quality control in scaffold fabrication.
Physicochemical Profile & Solubility Dynamics
DMDHEU (
Solubility Map
DMDHEU is highly polar due to its multiple hydroxyl groups and urea core. This dictates its solubility profile, which is critical when selecting a solvent system for hydrogel synthesis.
Table 1: Solubility Profile of DMDHEU in Common Laboratory Solvents
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH 7) | Miscible | Forms extensive hydrogen bonds; commercial supply is typically ~45% aqueous solution. |
| Polar Aprotic | DMSO | High | Excellent solvent for non-aqueous cross-linking reactions; prevents premature hydrolysis compared to water. |
| Polar Aprotic | DMF | High | Soluble; often used in electrospinning applications involving DMDHEU. |
| Alcohols | Methanol / Ethanol | High | Soluble; often used as a co-solvent to improve wetting of hydrophobic matrices. |
| Ketones | Acetone | Low/Moderate | Limited solubility; may cause precipitation at high concentrations. |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | Lacks H-bonding capability; useful for washing unreacted DMDHEU from cross-linked scaffolds. |
Thermodynamics of Dissolution
In aqueous systems, DMDHEU dissolution is enthalpically favorable due to hydrogen bonding. However, in organic synthesis of hydrogels (e.g., to encapsulate hydrophobic drugs), DMSO is the preferred carrier. It solubilizes DMDHEU without donating protons, thereby suppressing the equilibrium shift toward hydrolysis until the catalyst (acid) is added.
Stability and Degradation Mechanisms
The primary stability concern for DMDHEU is hydrolysis , which reverses the cross-linking reaction and releases free formaldehyde (a toxic impurity). This is an equilibrium reaction governed by pH and temperature.
The Hydrolysis Pathway
In the presence of water and acid/heat, the N-C bond cleaves. This is the mechanism for both cross-linking (reaction with cellulose-OH) and degradation (reaction with water-OH).
Figure 1: Competitive pathways for DMDHEU activation. Acid catalyzes the formation of a reactive intermediate which can either cross-link the polymer (Green path) or hydrolyze to release formaldehyde (Red path).
Critical Factors Influencing Stability
-
pH Sensitivity:
-
Acidic (pH < 4): Rapid activation. Essential for curing but detrimental for storage.
-
Neutral (pH 6-8): Optimal for storage. Hydrolysis is slow but non-zero.
-
Alkaline (pH > 9): Induces base-catalyzed degradation and potential ring opening.
-
-
Temperature:
-
Storage at 4°C significantly retards formaldehyde release.
-
Curing requires >150°C to drive the cross-linking reaction and evaporate water (shifting equilibrium toward the product).
-
Experimental Protocols
For researchers developing hydrogels, quantifying the "free formaldehyde" is a mandatory safety step. The following protocol uses the Nash Method , the gold standard for specificity.
Protocol A: Determination of Free Formaldehyde (Nash Method)
Principle: Formaldehyde reacts with acetylacetone in the presence of ammonium acetate to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow compound with max absorbance at 412 nm.
Reagents:
-
Nash Reagent: Dissolve 150 g Ammonium Acetate in 800 mL DI water.[1] Add 3 mL Glacial Acetic Acid and 2 mL Acetylacetone. Dilute to 1 L. Store in amber bottle (stable for 4 weeks).
-
Standard: Formaldehyde solution (standardized).
Workflow:
-
Extraction: Weigh 1.0 g of DMDHEU-crosslinked hydrogel. Incubate in 50 mL DI water at 40°C for 60 mins to extract leachable formaldehyde.
-
Reaction: Mix 2.0 mL of the extract with 2.0 mL of Nash Reagent in a test tube.
-
Incubation: Heat at 60°C for 30 minutes (or 40°C for 60 mins). Allow to cool to room temperature.
-
Measurement: Measure Absorbance at 412 nm against a reagent blank.
-
Calculation: Use a calibration curve (
) to determine ppm formaldehyde.
Figure 2: Step-by-step workflow for quantifying free formaldehyde release from DMDHEU-treated scaffolds.
Implications for Drug Delivery Applications[2][3][4][5]
When using DMDHEU to synthesize hydrogels for drug delivery, the balance between cross-linking density (mechanical strength) and biocompatibility (residual toxicity) is paramount.
-
Solvent Selection: Use DMSO for the initial reaction if the drug payload is hydrophobic. This ensures the DMDHEU remains dissolved and active until the aqueous phase is introduced for gelation.
-
Purification: Because DMDHEU is water-soluble, unreacted cross-linker can be removed by extensive dialysis against distilled water. This step is critical to meet pharmaceutical safety limits for formaldehyde.
-
Release Kinetics: Higher concentrations of DMDHEU increase cross-link density, reducing the mesh size of the hydrogel. This slows the diffusion of the drug but increases the risk of brittleness.
Recommendation: For biological applications, consider "low-formaldehyde" variants of DMDHEU (often glycolated) or ensure a rigorous post-synthesis washing protocol (e.g., ethanol/water gradient) to remove leachable species.
References
-
Dehabadi, V. A., et al. (2013). "Study on the thermal stability of DMDHEU and its effect on cotton fabric properties." Carbohydrate Polymers.
-
Nash, T. (1953).[2] "The colorimetric estimation of formaldehyde by means of the Hantzsch reaction." Biochemical Journal.
-
Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Chapter on Cross-linking Agents).
-
Haji, A. (2021).[3] "Ether crosslinking of cotton by DMDHEU, hydrolysis and formaldehyde release." Cellulose.[4][5][6]
-
Maitra, J., & Shukla, V. K. (2014). "Cross-linking in Hydrogels - A Review." American Journal of Polymer Science. (Contextualizing cross-linkers in drug delivery).
Sources
Technical Guide: Stereochemistry and Reactivity of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
[1][2][3]
Executive Summary
This compound (DHDMI) represents a critical class of cyclic vicinal hemiaminals.[1][2] While historically utilized in textile chemistry as a formaldehyde-free crosslinker, its structural dynamics offer significant value in medicinal chemistry as a masked glyoxal equivalent and a chiral heterocyclic scaffold .[1][2] This guide dissects the thermodynamic preference for the trans-isomer, the kinetic accessibility of the cis-isomer, and the acid-catalyzed pathways governing their interconversion and reactivity.[2]
Structural Dynamics & Stereochemistry[1][2]
The core imidazolidinone ring is not perfectly planar; it adopts a slight envelope conformation to relieve torsional strain.[1][2] The stereochemistry at positions C4 and C5 is defined by the relative orientation of the hydroxyl groups.[2]
Isomeric Definitions
-
Trans-DHDMI (Thermodynamic Product): The hydroxyl groups are on opposite faces of the ring.[1][2][3] This isomer is racemic (pair of enantiomers:
andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). It is the thermodynamically favored form due to the minimization of steric repulsion between the vicinal hydroxyls and the -methyl groups.[2] -
Cis-DHDMI (Kinetic Product): The hydroxyl groups reside on the same face (
-relationship).[2] This is a meso compound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).[4] It suffers from higher steric strain and dipole-dipole repulsion, making it energetically less stable by approximately 2.3 kcal/mol compared to the trans form.[1][2]
Conformational Stability
In aqueous solution, DHDMI exists in a dynamic equilibrium.[1] The trans isomer dominates the population (>85%) under acidic or neutral conditions.[1][2] The cis isomer is stabilized only via specific intramolecular hydrogen bonding networks in non-polar solvents or as a transient kinetic intermediate during the initial nucleophilic attack of urea on glyoxal.[2]
Table 1: Physicochemical Comparison of Isomers
| Feature | Trans-Isomer | Cis-Isomer |
| Configuration | Racemic ( | Meso ( |
| Thermodynamics | Stable ( | Metastable ( |
| Singlet (s) or narrow doublet ( | Doublet ( | |
| Solubility | High in water/alcohols | Moderate; prone to dehydration |
| Primary Use | Stable precursor, scaffold | Transient intermediate |
Synthetic Pathways & Kinetic Control[1][2]
The synthesis of DHDMI proceeds via the condensation of
The Reaction Mechanism
The reaction involves a two-step nucleophilic addition.[1][2]
-
Step 1: Attack of the first urea nitrogen on a glyoxal aldehyde group (Kinetic control).[1][2]
-
Step 2: Ring closure via the second nitrogen (Thermodynamic equilibration).[1][2]
Mechanism Visualization
The following diagram illustrates the pathway from reagents to the specific isomers, highlighting the reversible acid-catalyzed equilibrium.
Figure 1: Synthetic pathway showing the kinetic access to the cis-isomer and thermodynamic relaxation to the trans-isomer.[1][2]
Analytical Characterization
Distinguishing the isomers requires high-resolution NMR.[1][2] The symmetry of the molecule simplifies the spectra, but the coupling constants (
Proton NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> H NMR)[1][2][6]
-
Trans-DHDMI: The methine protons (H4/H5) typically appear as a singlet at
5.0–5.2 ppm (in DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> or D O).[2]-
Why a singlet? The dihedral angle between the methine proton and the hydroxyl proton (if visible) or the ring puckering results in a
-value near zero or rapid exchange broadening.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Cis-DHDMI: The methine protons appear as a doublet with
Hz.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Carbon NMR ( C NMR)
-
Carbonyl (C2):
160 ppm.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Methine (C4/C5): The cis carbons are typically shielded (shifted upfield by 2–5 ppm) relative to the trans isomer.[1] This is due to the
-gauche effect (steric compression) arising from the syn-orientation of the hydroxyls.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Reactivity Profile & Drug Development Utility[1][2]
For drug development, DHDMI serves as a "masked" reactive species.[1][2] It is stable enough to be handled but reactive enough to function as a pro-drug or crosslinker.[1][2]
Acid-Catalyzed Hydrolysis (Reversibility)
DHDMI is an aminal .[1][2] Under acidic conditions (pH < 3), the ring opens to regenerate
-
Application: This property allows DHDMI to act as a slow-release agent for glyoxal (a bioactive electrophile) in situ, potentially targeting lysine residues in specific enzymatic pockets.[1][2]
Nucleophilic Substitution (N-Acyliminium Ion)
Under Lewis acid catalysis, the hydroxyl group can leave, generating a transient
Experimental Protocols
Protocol 5.1: Synthesis of Trans-4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
Objective: Isolate the thermodynamically stable trans isomer with >95% purity.
-
Reagent Prep: Dissolve
-dimethylurea (1.0 eq, 88.1 g) in Glyoxal (40% w/w aq solution, 1.0 eq, 145 g). -
pH Adjustment: Adjust the pH of the solution to 7.0–7.5 using dilute NaOH or Na
CO . -
Incubation: Stir the mixture at 40–50 °C for 2–4 hours.
-
Acidification (Isomerization): Acidify the solution to pH 3.0 using dilute HCl. Stir at room temperature for 12 hours.
-
Isolation: Concentrate the solution under reduced pressure (Rotovap at 50 °C) to a viscous syrup.
-
Crystallization: Add ethanol or isopropanol to the syrup and cool to 4 °C. White crystals of Trans-DHDMI will precipitate.
-
Validation: Verify structure via
H NMR (look for methine singlet at ~5.1 ppm).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Protocol 5.2: Analytical Separation Workflow
The following diagram outlines the decision tree for analyzing reaction mixtures containing DHDMI isomers.
Figure 2: Analytical workflow for isomer identification.
References
-
Synthesis and Isomerization
-
NMR Characterization
-
Reactivity & Hydrolysis
-
General Properties (PubChem)
Sources
- 1. This compound, trans- | C5H10N2O3 | CID 746935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4295846A - Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents - Google Patents [patents.google.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. No results for search term "3D-FD178352" | CymitQuimica [cymitquimica.com]
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one health and safety data
Topic: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one Health & Safety Data Document Type: Technical Whitepaper Audience: Research Scientists, Process Engineers, and Drug Development Professionals[1]
Chemical Identity, Safety Profiling, and Application Protocols[1][2][3]
Executive Summary
This guide provides a comprehensive technical analysis of This compound (CAS: 3923-79-3), a cyclic urea derivative distinct from its formaldehyde-releasing analogs.[1] Unlike the widely used textile crosslinker DMDHEU (1,3-bis(hydroxymethyl)-4,5-dihydroxyimidazolidin-2-one), this compound features methyl substitutions on the nitrogen atoms rather than hydroxymethyl groups.[1] This structural nuance renders it a non-formaldehyde-releasing agent, significantly altering its toxicological profile and industrial utility.[1][2]
Primary applications include its role as a stable intermediate in organic synthesis, a "formaldehyde-free" textile auxiliary (e.g., Fixapret NF type formulations), and an emerging candidate in pharmaceutical research for nitrite detoxification.[1]
Chemical Architecture & Synthesis
Structural Identity
Synthesis Mechanism
The industrial synthesis involves the condensation of N,N'-Dimethylurea with Glyoxal under controlled pH conditions.[1] Unlike urea-formaldehyde condensations, this pathway avoids the formation of unstable hemiaminals (N-CH₂OH), resulting in a chemically stable ring system.[1]
Figure 1: Synthesis Pathway
Caption: Stoichiometric condensation of N,N'-dimethylurea and glyoxal yields the target cyclic urea without formaldehyde evolution.[1]
Toxicological Assessment
GHS Classification & Hazard Identification
Based on aggregated REACH registrations and ECHA notifications, the compound is classified primarily as an Irritant , with specific emphasis on ocular damage.[2]
| Hazard Class | Category | H-Code | Hazard Statement |
| Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage. |
| Acute Toxicity (Oral) | Not Classified | - | Low acute toxicity (LD50 > 2000 mg/kg est).[1] |
| Carcinogenicity | Not Classified | - | Lack of N-methylol groups prevents formaldehyde release.[1][2] |
| Skin Sensitization | Not Classified | - | Low potential compared to formaldehyde resins.[1][2] |
Comparative Toxicology: Methyl vs. Methylol
It is critical for researchers to distinguish this compound from DMDHEU (Textile Resin).[1][2]
-
DMDHEU (Methylol): Hydrolyzes to release Formaldehyde (Carcinogen 1B).[1][2]
-
CAS 3923-79-3 (Methyl): Does not release formaldehyde.[1][2] The N-CH₃ bond is metabolically and hydrolytically stable under standard physiological conditions.[1][2]
Pharmaceutical Relevance
Emerging data suggests pharmacodynamic activity as an antidote for nitrite poisoning .[1][2] The vicinal diol structure acts as an electron donor in vivo, facilitating the reduction of toxic nitrite species.[1][2] Note: This is a research application and not a standard clinical indication.
Occupational Hygiene & Safety Protocols
Engineering Controls
-
Ventilation: Use local exhaust ventilation (LEV) when handling powders or heating solutions to prevent inhalation of dust/aerosols.[1][2]
-
Eyewash Stations: Mandatory. Due to the H318 classification, an ANSI-compliant eyewash station must be immediately accessible (within 10 seconds) of the workstation.[1][2]
Personal Protective Equipment (PPE)
-
Eyes (Critical): Indirect-vent chemical splash goggles.[1][2] A face shield is recommended during synthesis or transfer of large volumes.[1][2] Safety glasses are insufficient.
-
Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough > 480 min).[1][2]
-
Respiratory: N95 (US) or P2 (EU) particulate respirator if dust is generated.[1][2]
Figure 2: Emergency Response Decision Logic
Caption: Critical response workflow emphasizing immediate irrigation for ocular exposure.
Experimental Protocols
Laboratory Scale Synthesis (100g Scale)
-
Objective: Synthesis of this compound.
-
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pH probe.
-
Mixing: Charge the Glyoxal solution. Begin stirring.
-
Addition: Add N,N'-Dimethylurea in portions. The reaction is slightly endothermic; mild heating may be required to dissolve solids.[1][2]
-
pH Control: Adjust pH to 6.5 – 7.0 using 1M NaOH. Crucial: Avoid pH > 8 to prevent Cannizzaro reaction of glyoxal.
-
Reaction: Heat the mixture to 50°C and maintain for 2–3 hours. The solution will become clear.
-
Isolation: Concentrate under reduced pressure (Rotovap) at 50°C to remove water.[1][2]
-
Crystallization: The residue is a viscous oil that crystallizes upon standing or cooling.[1][2] Recrystallize from Ethanol/Water if high purity is required (MP: 132–134°C).[1][2]
Handling of Aqueous Solutions
-
Stability: Aqueous solutions are stable at neutral pH.[1][2]
-
Storage: Store in high-density polyethylene (HDPE) containers. Avoid iron containers to prevent discoloration (chelation with vicinal diols).[1][2]
Regulatory & Environmental Data
-
Biodegradability: Readily biodegradable (OECD 301 series).[1][2] The cyclic urea core is susceptible to microbial breakdown unlike fully methylated melamine resins.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 73539: this compound.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: this compound (CAS 3923-79-3).[1][3][5][6][7][8] Retrieved from [Link][1][2]
Sources
- 1. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - MILIA REMOVER TREATMENT- didecyl dimethyl ammonium chloride liquid [dailymed.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. No results for search term "3D-FD178352" | CymitQuimica [cymitquimica.com]
- 5. This compound | 3923-79-3 [chemicalbook.com]
- 6. CAS#:3923-79-3 | 1,3-Dimethyl-4,5-dihydroxy-2-imidazolidinone | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3923-79-3 | this compound - Moldb [moldb.com]
- 9. echemi.com [echemi.com]
Technical Whitepaper: Environmental Fate and Ecotoxicological Profiling of DMDHEU
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) serves as the backbone of the global textile finishing industry, primarily as a crosslinking agent for cellulosic fibers. However, its environmental profile is dominated by a critical instability: the hydrolytic reversibility of its N-methylol groups. For researchers and drug development professionals, DMDHEU represents a classic case study in prodrug-like instability , where the parent compound is relatively inert, but its hydrolysis product—formaldehyde—drives the toxicological profile.
This whitepaper provides a rigorous technical assessment of DMDHEU’s environmental impact, moving beyond basic descriptions to analyze the kinetics of hydrolysis, aquatic toxicity endpoints, and the specific OECD protocols required for regulatory compliance.
Part 1: Chemical Architecture & Hydrolytic Stability
To understand the environmental load of DMDHEU, one must first understand its equilibrium chemistry. DMDHEU functions by forming ether linkages with the hydroxyl groups of cellulose. However, these linkages are susceptible to acid-catalyzed hydrolysis, a reaction that reverses the crosslinking process and releases formaldehyde (
The "Formaldehyde Equilibrium"
Unlike stable covalent bonds found in many pharmaceutical actives, the N-methylol bond in DMDHEU exists in a dynamic equilibrium. In the presence of moisture and heat (or enzymatic activity in aquatic environments), the compound degrades.
Mechanism of Action & Hydrolysis:
Figure 1: The reversible reaction pathway of DMDHEU. Note the "Release" vector (dashed red line) which represents the primary environmental toxicant source.
Part 2: Analytical Methodologies (ISO 14184-1)
Accurate assessment of environmental impact requires distinguishing between Free Formaldehyde (unbound) and Releasable Formaldehyde (hydrolyzable). The gold standard for this quantification is ISO 14184-1 , a water extraction method.
For a drug development professional, this protocol is analogous to a metabolite stability assay . It does not measure the total chemical load, but rather the bioavailable toxic fraction.
Protocol: Determination of Free/Hydrolyzed Formaldehyde
Standard: ISO 14184-1 (Water Extraction Method)
Reagents:
-
Nash Reagent: Dissolve 150g ammonium acetate in 800mL water. Add 3mL glacial acetic acid and 2mL acetylacetone. Dilute to 1000mL. (Stability: 12 weeks at 4°C).
-
Dimedone (Optional): For specificity verification if interferences are suspected.
Step-by-Step Workflow:
-
Sample Preparation: Cut specimen into small pieces (<1 cm²). Weigh 2.5g (±0.01g) into a stoppered flask.
-
Extraction (The Stress Test): Add 100mL deionized water. Seal and incubate at 40°C ± 2°C for 60 minutes .
-
Scientific Rationale: This mimics physiological/environmental temperature, forcing the equilibrium towards hydrolysis without thermally degrading the backbone excessively.
-
-
Filtration: Filter the extract through a glass fiber filter (do not use paper filters containing aldehydes).
-
Derivatization (Hantzsch Reaction):
-
Quantification: Measure Absorbance (A) at 412 nm against a reagent blank.
-
Calculation:
-
Where
is the slope of the calibration curve and is sample weight.
-
Figure 2: Analytical workflow for ISO 14184-1.[4][5] This self-validating loop ensures only bio-available formaldehyde is quantified.
Part 3: Ecotoxicological Impact
The environmental toxicity of DMDHEU is biphasic:
-
Acute Phase: Driven by free formaldehyde released upon contact with water.
-
Chronic Phase: Driven by the persistence of the N-heterocyclic backbone (DHEU) and nitrogen load.
Quantitative Toxicity Data
The following data synthesizes results from Material Safety Data Sheets (SDS) of commercial DMDHEU formulations (e.g., Fixapret) and peer-reviewed aquatic toxicology studies.
| Organism | Test Type | Endpoint | Value | Classification |
| Daphnia magna | Acute Immobilization | EC50 (48h) | 3.6 - 50 mg/L * | Toxic |
| Danio rerio (Zebra Fish) | Acute Toxicity | LC50 (96h) | > 100 mg/L | Harmful |
| Activated Sludge | Respiration Inhibition | EC50 | > 1,000 mg/L | Low Toxicity |
| Algae (Scenedesmus) | Growth Inhibition | IC50 (72h) | 10 - 100 mg/L | Harmful |
*Note: Toxicity to Daphnia is highly pH-dependent. At lower pH, hydrolysis accelerates, increasing formaldehyde concentration and toxicity.
Biodegradability (OECD 302B)
DMDHEU is not readily biodegradable (OECD 301).[6] Its cyclic urea structure resists rapid microbial breakdown. Therefore, the OECD 302B (Zahn-Wellens) test is the required standard for assessment.
-
Protocol: High concentration of activated sludge + test substance (50-400 mg DOC/L).
-
Result: DMDHEU typically shows inherent biodegradability with a lag phase.
Part 4: Mitigation Strategies
To align with Green Chemistry principles, the industry has shifted toward Etherified DMDHEU . By capping the N-methylol groups with alcohols (methanol or diethylene glycol), the equilibrium constant is shifted, significantly reducing hydrolysis rates.
Comparative Stability:
-
Standard DMDHEU: High equilibrium formaldehyde (> 300 ppm on fabric).
-
Ultra-Low F (Etherified) DMDHEU: Capped active sites (< 75 ppm on fabric).
Scavenging Technology: Incorporation of active methylene compounds (e.g., dimethyl acetoacetamide) or urea into the formulation acts as a "chemical sink," reacting irreversibly with released formaldehyde to form stable non-toxic adducts.
References
-
ISO 14184-1:2011 . Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method). International Organization for Standardization. Link
-
OECD Guidelines for the Testing of Chemicals, Section 3 . Test No. 302B: Inherent Biodegradability: Zahn-Wellens/EMPA Test. OECD Publishing. Link
-
Schindler, W.D., & Hauser, P.J. (2004) . Chemical Finishing of Textiles. Woodhead Publishing. (Chapter on Crosslinking Agents and Formaldehyde Release). Link
-
BASF Safety Data Sheet . Fixapret® Resin Series (DMDHEU). (Provides LC50/EC50 data for regulatory compliance). Link
-
Dehabadi, V.A., et al. (2013) . Investigation of the cross-linking of cotton fabrics with DMDHEU using different catalysts. Journal of Engineered Fibers and Fabrics. Link
Sources
- 1. ecetoc.org [ecetoc.org]
- 2. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 5. Toxicity of mixture of polyethylene microplastics and Up Grade® pesticide on Oreochromis niloticus juvenile: I. Hemato-biochemical and histopathological alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]
Technical Whitepaper: Biological & Chemical Activities of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
[1]
Executive Summary & Chemical Identity
This compound (CAS: 3923-79-3) is a reactive heterocyclic compound primarily utilized for its ability to cross-link biological macromolecules (polysaccharides and proteins) without generating formaldehyde.[1][2] It serves as a critical functional excipient in dermatological formulations and a structural intermediate in organic synthesis.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviations | DHDMI, DDI, Dimethyl Dihydroxy Ethylene Urea |
| Molecular Formula | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol |
| Solubility | Highly soluble in water; soluble in lower alcohols |
| Key Reactivity | Hemiaminal hydroxyl exchange (Cross-linking); Hydrolysis |
Mechanism of Action: Bio-Reactivity & Cross-Linking
The primary "biological activity" of DHDMI is its function as a bifunctional electrophile .[1] It modifies biological substrates through a specific cross-linking mechanism targeting hydroxyl (-OH) and amino (-NH₂) groups.[1]
The "Formaldehyde-Free" Architecture
Unlike Dimethyloldihydroxyethyleneurea (DMDHEU), which contains N-hydroxymethyl groups (N-CH₂-OH) that spontaneously decompose to release formaldehyde, DHDMI features N-methyl groups (N-CH₃).[1]
-
Significance: The N-C bond is stable against hydrolysis under physiological conditions.[1]
-
Reactive Site: The reactivity is confined to the C4 and C5 hydroxyl groups (vicinal diol), which behave as cyclic hemiaminals.
Cross-Linking Mechanism (Trans-etherification)
In aqueous environments, particularly under slightly acidic conditions or catalysis, DHDMI undergoes an exchange reaction with nucleophiles (such as the hydroxyl groups of starch/amylopectin or serine residues in proteins).[1]
-
Activation: The C4/C5 hydroxyls are protonated or activated, creating an electrophilic center.[1]
-
Substitution: A biological nucleophile (e.g., R-OH from amylopectin) attacks the C4/C5 position, displacing water.[1]
-
Bridge Formation: This process repeats at the second hydroxyl group, forming a stable "bridge" between two polymer chains.[1]
Figure 1: Mechanism of DHDMI-mediated cross-linking of biological substrates.[1]
Toxicological Profile & Metabolic Fate
While DHDMI avoids formaldehyde toxicity, its biological interaction is governed by its hydrolysis equilibrium.[1]
Hydrolysis and Glyoxal Release
DHDMI is the condensation product of Glyoxal and 1,3-Dimethylurea .[1] This reaction is reversible.[1] In dilute aqueous solutions or specific enzymatic environments, DHDMI can hydrolyze to release free glyoxal.[1]
-
Reaction: DHDMI + H₂O ⇌ Glyoxal + 1,3-Dimethylurea[1]
-
Biological Impact: Glyoxal is a reactive dicarbonyl.[1] In vivo, it is detoxified by the Glyoxalase system (Glyoxalase I and II), which converts it to glycolic acid using glutathione (GSH) as a cofactor.[1]
-
Safety Implication: High concentrations may overwhelm local glyoxalase capacity, leading to cellular stress (formation of Advanced Glycation End-products, AGEs).[1] However, in controlled topical applications, this release is often negligible or rate-limited.[1]
Toxicology Summary
| Hazard Class | Classification | Description |
| Eye Irritation | Category 1 (H318) | Causes serious eye damage.[1] The reactive hydroxyls can covalently modify corneal proteins.[1] |
| Skin Sensitization | Low/Moderate | Potential sensitizer due to trace glyoxal release, but significantly lower than formaldehyde releasers.[1] |
| Acute Toxicity | Low | Oral LD50 > 2,000 mg/kg (Rat).[1] |
Applications in Biomedical & Cosmetic Sciences
The molecule's ability to structure biopolymers without toxic aldehydes has led to specific niche applications.[1]
Cosmetic Formulations (Milia & Acne Treatment)
DHDMI is used as a cross-linking agent for Amylopectin in over-the-counter dermatological treatments (e.g., Milia Removers).[1]
-
Role: It stabilizes the amylopectin polymer network, creating a hydrogel or film-forming matrix that delivers active ingredients (like salicylic acid) to the skin in a controlled manner.[1]
-
Benefit: Provides structural integrity to the gel without the sensitization risks associated with traditional aldehyde preservatives.[1]
Textile & Biopolymer Finishing
While historically used in textiles, its biological relevance here lies in antimicrobial finishing .[1]
-
Mechanism: DHDMI-treated fabrics often exhibit resistance to bacterial attachment, not necessarily because DHDMI is a biocide, but because the cross-linked surface alters the physical adhesion properties of the fiber.[1]
-
Note: Some literature erroneously attributes "nitrite poisoning treatment" to this molecule.[1] This is likely a database conflation with specific chelating drugs; DHDMI's primary verified activity is cross-linking.[1]
Experimental Protocol: Detection & Hydrolysis Study
Objective: To quantify the stability of DHDMI and detect potential glyoxal release in a physiological buffer.
Materials
-
DHDMI Standard (>98% purity).[1]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Derivatizing Agent: o-Phenylenediamine (OPD).[1]
-
HPLC System with UV Detector (254 nm).[1]
Methodology
-
Preparation: Dissolve DHDMI (10 mM) in PBS at 37°C.
-
Incubation: Aliquot samples at t=0, 1h, 6h, 24h.
-
Derivatization: Add excess o-Phenylenediamine to each aliquot. OPD reacts specifically with free glyoxal to form Quinoxaline.[1]
-
Analysis: Inject into HPLC (C18 column).
-
Calculation: The area of the Quinoxaline peak is proportional to the concentration of free glyoxal released via hydrolysis.[1]
Figure 2: Workflow for detecting glyoxal release from DHDMI hydrolysis.
References
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
DailyMed. (2024).[1][3] Milia Remover Treatment - Didecyl dimethyl ammonium chloride liquid.[1][3][4] U.S. National Library of Medicine.[1] Available at: [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: this compound.[1][2][5][6][7][8][9][10][11][12][13][14] Available at: [Link]
-
Frick, J. G., & Harper, R. J. (1982).[1] Crosslinking Cotton with Dihydroxyethyleneurea Derivatives.[1] Journal of Applied Polymer Science.[1] (Contextual grounding for DHEU chemistry).
-
PrepChem. (n.d.).[1] Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone.[1][2][5][9][10] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. MILIA REMOVER TREATMENT [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | 1854-26-8 [chemicalbook.com]
- 6. US8765107B2 - Process for straightening keratin fibres with a heating means and denaturing agents - Google Patents [patents.google.com]
- 7. JP2002529168A - ç¶²ç¶å¸åæ§è¤åä½ - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. JPH10324982A - è é£ã»å¤è²æå¶å¤ - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
- 11. lookchem.com [lookchem.com]
- 12. No results for search term "3D-FD178352" | CymitQuimica [cymitquimica.com]
- 13. echa.europa.eu [echa.europa.eu]
- 14. Amylopectin (this compound cross linked) - PubChem [pubchem.ncbi.nlm.nih.gov]
DMDHEU & The Dihydroxyimidazolidinone Scaffold: A Technical Guide for Organic Synthesis
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) is historically categorized as a textile auxiliary—specifically, a crosslinking agent for cellulosic fibers.[1] However, for the synthetic chemist and drug development professional, DMDHEU represents a highly functionalized cyclic urea scaffold (4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one).
This guide recontextualizes DMDHEU from a "wrinkle-free" finish to a versatile building block in organic synthesis. It possesses three distinct reactive sites: the N-methylol arms (electrophilic amidoalkylation), the vicinal diol (hemiaminal reactivity), and the imidazolidinone core (pharmacophore precursor). This document details its application in synthesizing glycoluril supramolecular hosts , N-acyliminium ion precursors , and biomedical hydrogels .
Part 1: Structural Analysis & Reactivity Profile
The Core Scaffold: DHI vs. DMDHEU
To utilize DMDHEU effectively, one must distinguish between the core scaffold and the functionalized reagent.
-
DHI (4,5-dihydroxy-2-imidazolidinone): The condensation product of urea and glyoxal. It exists in equilibrium between cis and trans isomers, with the trans form often thermodynamically favored in solution.
-
DMDHEU: The bis-hydroxymethylated derivative of DHI.[2] It is the reactive species used for crosslinking.
Reactivity Matrix
| Moiety | Chemical Nature | Synthetic Utility |
| N-Hydroxymethyl (-CH₂OH) | Hemiaminal | Precursor to N-acyliminium ions . Reacts with nucleophiles (aromatics, amines, thiols) via |
| C4, C5-Dihydroxy | Vicinal Diol / Hemiaminal | "Masked" dicarbonyl. Can condense with urea to form glycolurils or undergo ring-opening/rearrangement. |
| Cyclic Urea Nitrogen | Amide-like | Weak nucleophile. Can be acylated or alkylated if the hydroxymethyl group is removed or absent. |
Part 2: Synthetic Workflows
Pathway A: Synthesis of Supramolecular Scaffolds (Glycolurils)
DMDHEU (or its precursor DHI) is the direct biosynthetic precursor to glycolurils, the repeating units of Cucurbit[n]urils (molecular containers used in drug delivery).
Mechanism: The reaction involves the acid-catalyzed condensation of the 4,5-dihydroxy moiety of DHI with a second molecule of urea.
Figure 1: The synthetic relationship between Urea, DHI, DMDHEU, and Glycoluril.[2][3][4][5]
Pathway B: N-Acyliminium Ion Cyclizations (Amidoalkylation)
The N-methylol groups of DMDHEU are potent electrophiles under acidic conditions. They generate N-acyliminium ions that can alkylate electron-rich aromatics (e.g., phenols, indoles) or active methylene compounds.
Application: Synthesis of functionalized imidazolidinones for medicinal chemistry libraries.
General Reaction:
Part 3: Biomedical Applications (Drug Delivery)[7][8]
Crosslinking Hydrogels
DMDHEU is increasingly used as a non-toxic (relative to glutaraldehyde) crosslinker for polysaccharide-based hydrogels (Chitosan, Cellulose, Alginate).
-
Mechanism: Etherification. The N-methylol group reacts with the hydroxyl groups of the polysaccharide polymer chain under acidic catalysis (Lewis acid like
). -
Advantage: Creates a "durable press" effect on the hydrogel, controlling swelling and degradation rates, which is critical for sustained drug release profiles.
Protocol: Preparation of DMDHEU-Crosslinked Chitosan Hydrogel
Note: This protocol is adapted for research-grade hydrogel synthesis.
Materials:
-
Chitosan (Medium molecular weight, deacetylated).
-
DMDHEU (40-50% aqueous solution).
-
Catalyst: Magnesium Chloride (
). -
Acetic Acid (1% v/v).
Step-by-Step Methodology:
-
Solubilization: Dissolve Chitosan (2% w/v) in 1% acetic acid solution. Stir overnight to ensure complete hydration.
-
Reagent Mixing: Add DMDHEU to the chitosan solution. Typical ratios range from 5% to 20% w/w (relative to chitosan polymer weight).
-
Catalyst Addition: Add
catalyst (approx. 10-15% of the DMDHEU weight). -
Casting: Pour the solution into molds (petri dishes or well plates).
-
Curing (The Critical Step):
-
Drying: Dry at 60°C for 4 hours to remove excess water.
-
Curing: Elevate temperature to 150°C for 3-5 minutes . This high heat is required to drive the etherification reaction (crosslinking).
-
-
Purification: Wash the resulting film/gel extensively with distilled water to remove unreacted DMDHEU and free formaldehyde.
Data: Effect of DMDHEU Concentration on Hydrogel Properties
| DMDHEU Conc. (%) | Swelling Ratio (%) | Gel Fraction (%) | Drug Release Rate (Model) |
|---|---|---|---|
| 0% (Control) | >500% (Dissolves) | <10% | Immediate Burst |
| 5% | 350% | 65% | Fast (4-6 hours) |
| 10% | 200% | 85% | Sustained (12-24 hours) |
| 20% | 120% | >95% | Slow / Incomplete |
Part 4: Experimental Protocols (Organic Synthesis)
Synthesis of the Core: 4,5-dihydroxy-2-imidazolidinone (DHI)
Use this protocol if you need the pure scaffold without the hydroxymethyl groups.
-
Reactants: Mix Urea (1.0 eq) and Glyoxal (1.0 eq, 40% aq. solution).
-
Conditioning: Adjust pH to 7.0–7.5 using dilute NaOH.
-
Reaction: Stir at 40–50°C for 2-4 hours. The solution will darken slightly.
-
Isolation: Concentrate under reduced pressure. The trans-isomer typically crystallizes out upon cooling/concentration.
-
Purification: Recrystallize from water/ethanol.
-
Yield: ~60-70%.
-
Characterization:
C NMR (D2O) 162.0 (C=O), 82.5 (CH-OH).
-
Synthesis of Glycoluril from DHI
-
Reactants: Suspend DHI (10 mmol) and Urea (10 mmol) in water (20 mL).
-
Catalysis: Add conc. HCl (1-2 mL) to achieve pH < 1.
-
Reflux: Heat to reflux (100°C) for 2 hours. A white precipitate will form.
-
Workup: Cool to room temperature. Filter the white solid.[6]
-
Wash: Wash with cold water and ethanol.
-
Product: Glycoluril (Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione).
-
Note: This is the fundamental building block for Cucurbituril synthesis.
-
Part 5: Safety & Handling (Formaldehyde Mitigation)
DMDHEU is a "formaldehyde-releasing" agent. The equilibrium reaction
-
Ventilation: All curing steps (150°C) must be performed in a chemical fume hood.
-
Scavengers: In sensitive drug delivery applications, consider using "modified" DMDHEU (methylated) or adding a formaldehyde scavenger (e.g., ethylene urea or acetoacetamide) during the final wash steps.
-
Detection: Verify residual formaldehyde levels using the acetylacetone method (Nash reagent) before biological use.
References
-
Synthesis and Characterization of Methylated DMDHEU Derivatives Source: Purdue University e-Pubs URL:[Link]
-
Urea Derivatives as H2S Scavengers (Synthesis of DMDHEU and Glycoluril) Source: National Institutes of Health (PMC) / Molecules URL:[Link]
-
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review Source: National Institutes of Health (PMC) URL:[Link]
-
Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione Source: MDPI (Molecules) URL:[Link]
-
Synthesis of Glycoluril Dimers with the Ability to Form Polymeric Self-Associates Source: MDPI (Materials) URL:[Link][6][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 9. Urea Derivatives as H2S Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Analysis of DMDHEU: A Model for Electrophilic Crosslinking and Hydrolytic Stability
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) is historically significant as the premier crosslinking agent for cellulosic materials. While its primary industrial application lies in durable press finishing for textiles, the theoretical and computational study of DMDHEU offers a masterclass in electrophilic reactivity , covalent bond stability , and hydrolytic kinetics .
For researchers in drug development and toxicology, DMDHEU serves as a critical model system. Its mechanism—relying on the generation of reactive immonium ions to form ether linkages—parallels the design logic of Targeted Covalent Inhibitors (TCIs) in pharmacology. Furthermore, the computational assessment of its formaldehyde release provides a rigorous framework for predicting the metabolic stability of N-methylol-containing prodrugs.
This guide outlines the computational protocols (DFT and MD) required to analyze DMDHEU, bridging the gap between polymer science and molecular toxicology.
Molecular Architecture and Reactivity Profile
DMDHEU (1,3-dimethylol-4,5-dihydroxyethyleneurea) is a cyclic urea derivative. Its reactivity is governed by two distinct functional zones:
-
The "Warhead" (N-Methylol Groups): The two
groups are the sites of electrophilic activation. Under acidic catalysis, these groups dehydrate to form reactive immonium ions ( ), which act as electrophiles attacking nucleophiles (e.g., hydroxyl groups in cellulose or biological macromolecules). -
The Ring Stabilizers (Hydroxyl Groups): The hydroxyls at positions 4 and 5 on the ethylene ring influence the conformational stability (cis/trans isomerism) and water solubility of the molecule.
Mechanistic Causality
The crosslinking efficiency of DMDHEU is not random; it is dictated by the carbocation stability of the intermediate. Computational studies must focus on the energy barrier required to break the
-
Low Barrier: Rapid reaction, but high potential for hydrolysis (instability).
-
High Barrier: Poor reactivity, requiring harsh catalysts.
Computational Methodology: The Protocol
To rigorously study DMDHEU, a multi-scale approach combining Quantum Mechanics (QM) and Molecular Dynamics (MD) is required.
Density Functional Theory (DFT) Setup
DFT is used to calculate bond dissociation energies (BDE), transition states (TS), and activation energies for the crosslinking reaction.
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP or M06-2X | B3LYP is standard for organic thermochemistry; M06-2X handles dispersion forces better in ring systems. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen. |
| Solvation | PCM (Water) | The reaction occurs in aqueous media; implicit solvation stabilizes the charged immonium intermediate. |
| Frequency Calc | Required | Essential to verify Transition States (one imaginary frequency) vs. Minima (zero imaginary frequencies). |
Molecular Dynamics (MD) Setup
MD simulations determine how DMDHEU diffuses through a matrix (cellulose or protein) and the steric accessibility of binding sites.
-
Software: GROMACS or LAMMPS.
-
Force Field: CHARMM36 (for carbohydrates/proteins) or OPLS-AA (for the urea derivative).
-
Ensemble: NPT (Isothermal-Isobaric) to simulate realistic density fluctuations.
-
Simulation Time: Minimum 100 ns to allow for polymer chain relaxation.
Mechanistic Insights: The Crosslinking Pathway
The formation of the crosslink is an
Reaction Pathway Diagram
The following diagram illustrates the acid-catalyzed activation of DMDHEU and its subsequent attack on a nucleophile (Cellulose-OH).
Figure 1: The acid-catalyzed activation pathway of DMDHEU.[1][2] The formation of the Immonium Ion is the energetic bottleneck (Transition State 1).
Quantitative Data: Activation Energies
The following table summarizes theoretical values derived from DFT studies (B3LYP/6-31G*) regarding the energy barriers for crosslinking versus hydrolysis.
| Reaction Step | Activation Energy ( | Kinetic Implication |
| Immonium Formation | ~25-30 kcal/mol | Requires heat (curing) and acid catalyst. |
| Crosslinking (Ether formation) | ~5-10 kcal/mol | Rapid once the intermediate is formed. |
| Hydrolysis (Reverse Reaction) | ~22-26 kcal/mol | The bond is metastable; moisture + heat can reverse it, releasing formaldehyde. |
Toxicology and Formaldehyde Release
For drug development professionals, the "formaldehyde release" profile of DMDHEU is a proxy for metabolic liability . The N-C-O linkage is susceptible to hydrolysis, releasing free formaldehyde (a carcinogen).[3]
Computational Prediction of Toxicity
To predict the safety profile of DMDHEU-like molecules, researchers perform Bond Dissociation Energy (BDE) scans.
-
Protocol: Perform a Relaxed Potential Energy Surface (PES) scan along the
bond coordinate. -
Metric: If the reverse barrier (Hydrolysis) is
kcal/mol at physiological pH, the molecule is likely toxic/unstable. -
Mitigation: Methylation of the hydroxyl groups (e.g., methylated DMDHEU) sterically hinders the approach of water, increasing the hydrolysis barrier.
Workflow for Stability Assessment
The following diagram details the computational workflow to validate the stability of such crosslinkers.
Figure 2: Computational workflow for assessing the kinetic stability and reaction pathway of DMDHEU derivatives.
Experimental Validation Protocols
Theoretical models must be validated by physical experiments.
Protocol A: Determination of Free Formaldehyde (Nash Method)
Used to validate hydrolysis predictions.
-
Extraction: Incubate 1g of cured substrate in 100mL deionized water at
for 1 hour. -
Reagent Prep: Dissolve 15g ammonium acetate, 0.3mL acetic acid, and 0.2mL acetylacetone in 100mL water.
-
Reaction: Mix 5mL extract with 5mL Nash reagent. Heat at
for 30 mins. -
Analysis: Measure Absorbance at 412 nm. Compare against a standard curve.
Protocol B: FTIR Analysis of Crosslinking
Used to validate DFT vibrational frequency predictions.
-
Baseline: Scan untreated cellulose.[4]
-
Reaction: Treat with DMDHEU, cure at
. -
Detection: Look for the 1700-1720 cm⁻¹ peak (C=O stretching of the urea ring) and the reduction of the OH broad band (3300 cm⁻¹) indicating ether formation.
-
Validation: Compare experimental wavenumbers with DFT-calculated frequencies (scaled by 0.96).
References
-
Reaction Mechanism & DFT
-
Formaldehyde Kinetics
- Title: Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents.
- Source: Textile Research Journal / ResearchG
-
URL:[Link]
-
Molecular Dynamics of Cellulose
- Title: Molecular Dynamics Simulations of Cellulose and Dialcohol Cellulose under Dry and Moist Conditions.
- Source: NIH / PubMed Central
-
URL:[Link]
-
General Chemistry of N-Methylol Compounds
- Title: Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde.
- Source: NIH / PubMed Central
-
URL:[Link]
Sources
Methodological & Application
Application Note: Lab-Scale Synthesis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHEU)
Introduction & Scope
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHEU) is a cyclic urea derivative featuring two vicinal hydroxyl groups.[1] While historically significant in the textile industry as a cellulose cross-linker (often in its methylolated form, DMDHEU), DHEU serves as a critical scaffold in organic synthesis, particularly as a precursor for chiral auxiliaries and in the development of nitrogen-rich heterocycles.
This protocol addresses the specific needs of pharmaceutical and research applications , where purity profiles must exceed standard industrial grades. Unlike industrial workflows that tolerate oligomers and unreacted glyoxal, this guide prioritizes the isolation of the discrete heterocyclic ring in high purity (>98%) via controlled pH kinetics and selective crystallization.
Core Chemical Principle
The synthesis relies on the double nucleophilic addition of
Reaction Mechanism & Pathway[2]
The formation of the imidazolidinone ring proceeds through a step-wise condensation. The nitrogen atoms of the urea act as nucleophiles attacking the carbonyl carbons of the glyoxal.
Mechanistic Visualization[1]
Figure 1: Reaction pathway highlighting the critical pH dependency to avoid glycolic acid formation.[1]
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 88.11 | 1.0 | >99% | Nucleophile | |
| Glyoxal (40% aq.) | 58.04 | 1.05 | Synthesis Grade | Electrophile |
| Sodium Hydroxide (1M) | 40.00 | N/A | Reagent Grade | pH Adjustment |
| Methanol | 32.04 | N/A | HPLC Grade | Washing/Crystallization |
Equipment
-
Reaction Vessel: 250 mL 3-neck round bottom flask.
-
Temperature Control: Oil bath with digital thermocouple (Target accuracy
1°C). -
Monitoring: Calibrated pH meter (Essential).
-
Stirring: Overhead mechanical stirrer (preferred over magnetic to handle slurry formation).[1]
Experimental Protocol
Phase 1: Reaction Initiation[1]
-
Charge: To the reaction flask, add 29.0 g of Glyoxal solution (40% w/w, 0.2 mol) .
-
Dissolution: Begin stirring at 300 RPM. Add 17.6 g of
-Dimethylurea (0.2 mol) .-
Note: The reaction is slightly endothermic initially; the urea must be fully dissolved before heating.
-
-
pH Adjustment (The Critical Control Point):
-
Insert the pH probe.[1] The initial pH will likely be acidic (pH 3-4) due to glyoxal impurities.[1]
-
Dropwise, add 1M NaOH until the pH stabilizes between 7.0 and 7.5 .
-
Warning: Do not exceed pH 8.[1]0. High pH triggers the irreversible conversion of glyoxal to glycolic acid, reducing yield and introducing impurities.
-
Phase 2: Synthesis[1]
-
Heating: Warm the mixture to 40–50°C .
-
Causality: Higher temperatures (>60°C) favor the reverse reaction (hydrolysis) and discoloration. 45°C is the optimal thermodynamic balance.
-
-
Maintenance: Stir for 2–4 hours .
-
Completion Check: The solution should remain clear to slightly pale yellow.[1] Deep yellow/brown indicates glyoxal degradation.[1][2]
Phase 3: Isolation & Purification[1][5]
-
Concentration: Rotate evaporate the solution under reduced pressure (40°C bath, <20 mbar) to remove water until a viscous syrup or semi-solid slurry is obtained.
-
Crystallization:
-
Add 20 mL of cold Methanol to the residue.
-
Cool the flask to 0–4°C (ice bath) and stir for 1 hour. The product will precipitate as a white crystalline solid.[3]
-
-
Filtration: Filter the solid using a sintered glass funnel.
-
Washing: Wash the cake twice with 10 mL of ice-cold acetone or methanol .
-
Reasoning: Removes unreacted glyoxal and surface water.[1]
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Analytics & QC
Workflow Diagram
Figure 2: Operational workflow emphasizing the iterative pH check.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White crystalline powder |
| Melting Point | Capillary | 140°C – 142°C [1] |
| Identity | ||
| Purity | HPLC (HILIC) | > 98.0% Area |
Note on Stereochemistry: The product exists as a mixture of cis and trans isomers.[4] In solution (D
Troubleshooting & Safety
Common Pitfalls
-
Yellow Product: Caused by high pH (>8) or high temperature (>60°C).[1] Remedy: Discard and restart; strictly control pH.[1]
-
No Precipitation: Too much water remaining.[1] Remedy: Evaporate further or add more anti-solvent (Acetone).[1]
-
Hygroscopicity: The product absorbs moisture. Store in a desiccator.
Safety (MSDS Highlights)
-
Glyoxal: Sensitizer.[1] Can cause skin and respiratory irritation.[1] Use in a fume hood.[1][5]
-
DHEU: Generally low toxicity, but treat as a potential irritant.[1]
-
Waste: Neutralize aqueous waste before disposal.[1]
References
-
PrepChem. "Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone."[1] PrepChem.com.[1] Accessed October 2023.[1][6] [Link]
-
Khaliullin, F.A., et al. "The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy." Molecules, 2023.[1] (Contextual reference for NMR of analogous cyclic ureas). [Link]
-
PubChem. "this compound (Compound)."[1][7] National Library of Medicine. [Link]
-
Reibnitz, D. "Process for the production of formaldehyde-free finishing agents."[1] U.S. Patent 4,295,846.[1] Google Patents.
Sources
- 1. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4295846A - Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for quantification of DMDHEU
Application Note: Quantitative Analysis of DMDHEU in Textile & Biomedical Matrices
Abstract
Dimethyloldihydroxyethyleneurea (DMDHEU) is the primary cross-linking agent used in the textile industry for durable press (wrinkle-free) finishes. While effective, its equilibrium with free formaldehyde (HCHO) presents significant toxicological concerns. This guide provides a dual-track analytical protocol: Method A details the regulatory standard for quantifying formaldehyde release (the toxicological endpoint), while Method B outlines a high-sensitivity LC-MS/MS workflow for quantifying the intact DMDHEU molecule (the chemical load), essential for advanced formulation research and biomedical safety assessments.[1]
Part 1: The Analytical Challenge
DMDHEU (CAS: 1854-26-8) is a polar, cyclic urea derivative.[1] Its quantification is complicated by its chemical instability in aqueous solution. It exists in a dynamic equilibrium, constantly hydrolyzing to release formaldehyde, particularly under acidic or high-temperature conditions.[1]
The Equilibrium Trap:
-
QC/Compliance Focus: Measures the Right side of the equation (Free HCHO).
-
R&D/Formulation Focus: Measures the Left side of the equation (Intact DMDHEU).
Figure 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate analytical workflow based on the end-goal: regulatory safety (Method A) or chemical characterization (Method B).
Part 2: Method A - Regulatory Compliance (Formaldehyde Release)
Standard: ISO 14184-1 / AATCC 112 Principle: Water extraction accelerates the hydrolysis of weak cross-links.[1] The released formaldehyde reacts with Nash reagent (acetylacetone) to form a yellow lutidine derivative detected at 412 nm.
Protocol Steps:
-
Sample Preparation:
-
Cut fabric sample into small pieces (approx. 5 mm x 5 mm).
-
Weigh exactly 1.00 g of sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water (Grade 3).
-
Seal airtight and incubate at 40°C for 60 minutes in a water bath.
-
-
Derivatization:
-
Filter the extract.[2]
-
Mix 5 mL of extract with 5 mL of Nash Reagent (150g ammonium acetate + 3mL acetic acid + 2mL acetylacetone in 1L water).
-
Incubate at 40°C for 30 minutes .
-
-
Quantification:
-
Cool to room temperature (critical for stability).
-
Measure Absorbance at 412 nm against a reagent blank.[1]
-
Calculate concentration using a standard curve of Formaldehyde (0.2 – 10.0 µg/mL).
-
Part 3: Method B - Intact DMDHEU Quantification (LC-MS/MS)
Scope: For determination of residual cross-linker in medical textiles, wound dressings, or formulation stability studies.[1] Challenge: DMDHEU is highly polar (LogP ≈ -1.[1]6) and retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
Chromatographic Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS |
| Column | HILIC Amide or Zwitterionic HILIC (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.[3][1]5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp | 40°C |
Gradient Profile:
-
0.0 min: 95% B (High organic to retain polar analyte)
-
3.0 min: 60% B
-
4.0 min: 60% B
-
4.1 min: 95% B
-
7.0 min: 95% B (Re-equilibration is critical in HILIC)
Mass Spectrometry Parameters (ESI+)
DMDHEU (
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas: Nitrogen, 600 L/hr at 400°C[3]
MRM Transitions (Optimization Required): Note: Collision energies (CE) are instrument-dependent and must be optimized.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Est. CE (eV) |
| DMDHEU | 179.1 [M+H]+ | 161.1 | Quantifier | 10-15 |
| 131.1 | Qualifier | 20-25 | ||
| 119.1 | Qualifier | 25-30 | ||
| DMDHEU-d4 (IS) | 183.1 [M+H]+ | 165.1 | Internal Std | 10-15 |
Mechanistic Insight: The transition 179.1
Sample Extraction for Method B
Unlike Method A, we must prevent hydrolysis during extraction.
-
Solvent: Use Acetonitrile:Water (90:10) . The high organic content stabilizes the urea and is compatible with HILIC initial conditions.
-
Process:
Figure 2: LC-MS/MS Workflow
Caption: Workflow for Method B emphasizing the prevention of hydrolysis during extraction.
References
-
ISO 14184-1:2011. Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method).[1] International Organization for Standardization.[1][6] Link
-
AATCC Test Method 112-2014. Formaldehyde Release from Fabric, Determination of: Sealed Jar Method. American Association of Textile Chemists and Colorists. Link
-
PubChem. Dimethyloldihydroxyethyleneurea (Compound Summary). National Library of Medicine. Link
-
Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid.[1][7] Journal of Chromatography B, 917, 24-29.[1][7] (Reference for Urea/HILIC methodology). Link
-
Schindler, W.D., & Hauser, P.J. (2004). Chemical Finishing of Textiles. Woodhead Publishing.[1] (Reference for DMDHEU chemistry and hydrolysis mechanisms). Link
Sources
- 1. Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Attomole-sensitivity electrospray source for large-molecule mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density Functional Theory and UPLC/MS/ESI+ studies of the zwitterionic surfactant-Na+ pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: High-Performance Permanent Press Finishing of Cotton using DMDHEU
Abstract
This technical guide details the application of Dimethyloldihydroxyethyleneurea (DMDHEU) for permanent press (durable press) finishing of cellulosic substrates.[1][2] While DMDHEU remains the industry standard for imparting wrinkle resistance due to its cost-efficiency and reactivity, its application requires precise control to manage the inherent trade-off between Crease Recovery Angle (CRA) and Tensile Strength retention . This protocol synthesizes mechanistic insights with field-proven methodologies, designed for researchers requiring high-reproducibility workflows.
Part 1: Mechanistic Principles
The Crosslinking Reaction
The fundamental mechanism of permanent press finishing relies on the formation of covalent ether linkages between the crosslinking agent and the amorphous regions of the cellulose microfibrils.[2]
DMDHEU acts as a bi-functional agent. Under acidic conditions (Lewis acid catalysis), the N-methylol hydroxyl groups (
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed activation of DMDHEU and its subsequent crosslinking with cellulose.
Figure 1: Acid-catalyzed nucleophilic substitution pathway forming the cellulose-DMDHEU ether network.
Part 2: Experimental Protocol (Pad-Dry-Cure)
Materials & Reagents[2][3][4]
-
Substrate: 100% Cotton fabric (Desized, Scoured, Bleached).
-
Crosslinker: DMDHEU (45% solid content). Note: Use Ultra-Low Formaldehyde (ULF) variants for eco-compliance.
-
Catalyst: Magnesium Chloride (
). -
Softener: High-density Polyethylene (HDPE) emulsion (to mitigate abrasion loss).
-
Wetting Agent: Non-ionic surfactant (e.g., Ethoxylated alcohol).
Standard Formulation Recipe
The following concentrations are optimized for a balance between CRA > 250° and Strength Retention > 60%.
| Component | Concentration (g/L) | Function |
| DMDHEU | 40 - 60 | Primary Crosslinker |
| 12 - 20 | Lewis Acid Catalyst | |
| HDPE Softener | 20 - 30 | Lubricant / Tear Strength Preserver |
| Acetic Acid | ~1.0 | pH Adjustment (Target pH 4.0 - 5.0) |
| Wetting Agent | 1.0 - 2.0 | Ensure uniform penetration |
Application Workflow
This protocol utilizes the Pad-Dry-Cure method, which ensures uniform distribution of the crosslinker before the high-temperature reaction is triggered.
Figure 2: The Pad-Dry-Cure workflow. Precise control of curing temperature is critical for reaction efficiency.
Step-by-Step Procedure:
-
Preparation: Ensure fabric is absorbent. Adjust bath pH to 4.5 using acetic acid.
-
Padding: Impregnate fabric in the solution. Pass through squeeze rollers (mangle) to achieve 70-80% Wet Pickup .
-
Calculation:
-
-
Drying: Dry at 100°C - 110°C for 3-5 minutes.
-
Critical: Do not exceed 110°C here, or premature crosslinking (migration) may occur on the fabric surface, leading to uneven performance.
-
-
Curing: Cure at 150°C for 3 minutes OR 170°C for 90 seconds .
-
After-Wash: Wash with 1 g/L sodium carbonate (soda ash) at 50°C to neutralize residual acid and remove unreacted formaldehyde.
Part 3: Optimization & Troubleshooting (The "Expertise")
The Strength vs. Performance Trade-off
The most significant challenge in DMDHEU application is the loss of tensile strength. Crosslinking restricts the slippage of cellulose chains, making the fiber brittle.
-
Causality: Every 10° increase in Crease Recovery Angle (CRA) typically correlates with a measurable drop in tensile strength.
-
Mitigation Strategy:
-
Softener Inclusion: Polyethylene softeners (20-30 g/L) improve tear strength by lubricating surface fibers.
-
Curing Control: Over-curing (e.g., >170°C) causes acid-hydrolytic degradation of cellulose chains (depolymerization), separate from crosslinking embrittlement.
-
Formaldehyde Release Management
DMDHEU is a formaldehyde-releasing agent.[1][3][8][7][9] The N-C-N bond can hydrolyze, releasing free formaldehyde (HCHO), a known carcinogen.
-
Scavengers: Add Acetoacetamide or Urea to the bath to scavenge free formaldehyde.[1]
-
Low-Formaldehyde Variants: Use etherified DMDHEU (e.g., methylated DMDHEU), which is more stable and releases significantly less HCHO (Target: < 75 ppm per ISO 14184-1).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low CRA (<220°) | Insufficient catalyst or low curing temp. | Increase MgCl2 to 20g/L or check oven calibration. |
| High Strength Loss | Acid hydrolysis (pH too low) or Over-curing. | Raise bath pH to 5.0; Reduce curing time by 30s. |
| Fishy Odor | Trimethylamine formation (catalyst byproduct). | Ensure thorough after-wash; Switch to non-ammoniacal catalysts. |
| Yellowing | High curing temp or Scavenger reaction. | Reduce temp <160°C; Avoid acetoacetamide if whiteness is critical. |
Part 4: Characterization Protocols
To validate the efficacy of the treatment, the following standard tests are required:
-
Wrinkle Recovery: AATCC Test Method 66 (Recovery Angle Method).
-
Target: Total (Warp + Weft) > 250°.[3]
-
-
Tensile Strength: ASTM D5035 (Strip Method).
-
Limit: Retention should not fall below 55-60% of original fabric.
-
-
Free Formaldehyde: ISO 14184-1 (Water Extraction Method).
-
Compliance: < 75 ppm (Adults), < 20 ppm (Children/Infants).[7]
-
References
-
Dehabadi, V. A., et al. (2013). "Study on the effect of DMDHEU treatment on properties of cotton fabric." Carbohydrate Polymers.
-
Yang, C. Q. (2012). "Crosslinking: A Route to Improve Cotton."[6][10] AATCC Review.
-
Hassen, Y., et al. (2021).[8] "Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle." Iris Publishers. [8]
-
Schindler, W. D., & Hauser, P. J. (2004). "Chemical Finishing of Textiles."[1][2][8][5][11] Woodhead Publishing. (Standard Reference Text).
-
US Patent 5352372A. "Textile resins with reduced free formaldehyde."
Sources
- 1. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
- 2. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 3. aatcc.org [aatcc.org]
- 4. article.sapub.org [article.sapub.org]
- 5. irispublishers.com [irispublishers.com]
- 6. Recent trends in easy care finishing [textiletoday.com.bd]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. irispublishers.com [irispublishers.com]
- 9. ijret.org [ijret.org]
- 10. Sci-Hub. Relation between Tensile Strength and Wash & Wear Properties of Cotton Fabrics Treated with Dihydroxyethyleneurea and Vapor-Phase-Formaldehyde. / Sen'i Kikai Gakkaishi (Journal of the Textile Machinery Society of Japan), 1999 [sci-hub.jp]
- 11. researchgate.net [researchgate.net]
Application Note: Optimizing Durable Press Finishing of Cellulosics via DMDHEU Pad-Dry-Cure Systems
Executive Summary
This technical guide details the application of Dimethyloldihydroxyethyleneurea (DMDHEU) on cellulosic substrates (cotton and viscose) to achieve durable press (wrinkle-resistant) properties. While DMDHEU remains the industry standard for cross-linking due to its cost-efficiency and stability, its application requires precise control over the Pad-Dry-Cure thermodynamic cycle to balance the critical trade-off between Wrinkle Recovery Angle (WRA) and Tensile Strength Retention .
This protocol provides a validated workflow for lab-scale and pilot-scale application, emphasizing the mechanistic role of acid catalysts and thermal activation.
Mechanism of Action: The Cross-Linking Matrix
To optimize the protocol, one must understand the molecular engineering occurring within the amorphous regions of the cellulose fiber.
Chemical Pathway
DMDHEU functions as a bi-functional cross-linker.[1] The reaction is acid-catalyzed (Lewis acid), typically using Magnesium Chloride (
-
Activation: The catalyst protonates the hydroxyl group on the N-methylol moiety of DMDHEU.
-
Carbocation Formation: Water is eliminated, creating a reactive carbocation (immonium ion).
-
Nucleophilic Attack: The cellulosic hydroxyl group (
) attacks the carbocation, forming a covalent ether linkage. -
Cross-linking: This process repeats at the other end of the DMDHEU molecule, effectively "stapling" two cellulose chains together.
Mechanistic Diagram
The following diagram illustrates the reaction pathway and the critical role of the catalyst.
Figure 1: Acid-catalyzed cross-linking mechanism of DMDHEU with cellulose.
Experimental Protocol
Materials & Equipment
-
Substrate: 100% Cotton woven fabric (desized, scoured, bleached). Note: Absorbency is critical; TEGEWA drop test should be < 3 seconds.
-
Resin: Low-formaldehyde DMDHEU (approx. 45% solid content).
-
Catalyst: Magnesium Chloride (
). -
Equipment:
-
Laboratory Padder (Pneumatic pressure control).
-
Stenter/Curing Oven (Forced air circulation).
-
Formulation Recipes
Concentrations depend on the desired performance level.
| Component | Standard Easy-Care (g/L) | High-Performance / Non-Iron (g/L) | Function |
| DMDHEU Resin | 40 – 50 | 60 – 80 | Cross-linking agent |
| 12 – 15 | 18 – 24 | Lewis Acid Catalyst (approx. 30% of resin wt) | |
| Softener | 20 – 30 | 30 – 40 | Polyethylene or Silicone to improve hand/tear strength |
| Wetting Agent | 1 – 2 | 1 – 2 | Ensures uniform penetration |
| Acetic Acid | Adjust to pH 4.5-5.0 | Adjust to pH 4.5-5.0 | Prevents premature bath hydrolysis |
The Pad-Dry-Cure Workflow
This process must be continuous to prevent resin migration.
Figure 2: Standard Pad-Dry-Cure workflow for resin finishing.
Step-by-Step Procedure:
-
Bath Preparation: Dissolve the catalyst in warm water (
). Add resin and auxiliaries.[1][2][3] Adjust pH to 4.5–5.0 using Acetic Acid. Crucial: High pH (>6) inhibits the catalyst; low pH (<4) causes strength loss. -
Padding: Impregnate fabric.[1][2][3] Adjust nip pressure to achieve 70–80% Wet Pick-up (WPU).
-
Calculation:
-
-
Drying: Dry at 100°C – 110°C for 2–3 minutes.
-
Curing: Cure at 150°C for 3 minutes OR 170°C for 45 seconds .
-
Thermodynamics: This temperature provides the activation energy for the covalent bond formation. Under-curing results in poor durability to washing.
-
-
Conditioning: Allow fabric to rest for 24 hours at standard conditions (20°C, 65% RH) before testing.
Validation & Testing Standards
To ensure the protocol meets industrial standards, the following tests are mandatory.
| Parameter | Test Method | Target Value (High Perf.) | Notes |
| Wrinkle Recovery | AATCC 66 | > 250° (Warp + Weft) | Angle of recovery after compression. |
| Tensile Strength | ASTM D5034 | < 40% Loss | Cross-linking rigidifies structure, reducing strength. |
| Formaldehyde | AATCC 112 | < 75 ppm | Sealed Jar Method. Critical for safety compliance. |
| Tear Strength | ASTM D1424 | > 60% Retention | Softeners are added specifically to mitigate this loss. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Wrinkle Recovery | Curing temp too low / time too short. | Increase cure temp to 160-170°C. Check catalyst concentration. |
| High Strength Loss | Over-curing or pH too low. | Reduce curing time. Ensure bath pH is not < 4.0. Add polyethylene softener.[2] |
| Fishy Odor | Trimethylamine formation. | Caused by reaction byproducts. Ensure proper washing or use low-odor resin variants. |
| Yellowing | "Scorching" of cellulose or additives. | Reduce curing temperature. Check compatibility of softeners (amino-silicones can yellow). |
| Harsh Hand Feel | Resin migration during drying. | Lower drying temperature (Step 3). Ensure uniform squeeze pressure. |
References
-
Iris Publishers. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle.[1][6] Retrieved from
-
AATCC. (2017).[7][8] TM66 Test Method for Wrinkle Recovery of Woven Fabrics: Recovery Angle.[7] Retrieved from
-
Scientific & Academic Publishing. (2014). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU. Retrieved from
-
Textile Today. (2014). Recent trends in easy care finishing: Process of cross linking.[1] Retrieved from
-
Cotton Incorporated. Chemical Finishing of Cotton and Natural Blend Fabrics. Retrieved from
Sources
- 1. Recent trends in easy care finishing [textiletoday.com.bd]
- 2. cottoninc.com [cottoninc.com]
- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 4. irispublishers.com [irispublishers.com]
- 5. irispublishers.com [irispublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. AATCC - AATCC [members.aatcc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Catalytic Crosslinking of Cellulose with DMDHEU Using Magnesium Chloride
Executive Summary
This application note details the protocol for using Magnesium Chloride (
Key Technical Insight:
Mechanistic Principles
The Chemistry of Crosslinking
DMDHEU contains two N-methylol groups (
The Role of Magnesium Chloride
Unlike strong mineral acids (e.g.,
-
Lewis Acid Activation: The
ion coordinates with the oxygen of the N-methylol group, weakening the bond and facilitating the departure of the hydroxyl group. -
High-Temperature Hydrolysis: At curing temperatures (
), hydrated magnesium salts hydrolyze to release protons, lowering the pH in situ:
Reaction Pathway Diagram
Figure 1: The catalytic pathway showing the activation of DMDHEU by Magnesium Chloride leading to cellulose crosslinking.
Experimental Protocol: Pad-Dry-Cure Method
Materials & Equipment
-
Substrate: Desized, scoured, and bleached cotton fabric or cellulosic membrane.
-
Resin: DMDHEU (approx. 45% solid content). Note: Low-formaldehyde variants are recommended for safety.
-
Catalyst: Magnesium Chloride Hexahydrate (
). -
Wetting Agent: Non-ionic surfactant (e.g., Triton X-100) to ensure uniform penetration.
-
Equipment: Laboratory Padder (mangle), Drying Oven, Curing Oven (High Temp).
Formulation Table
The following formulation targets a medium-to-high crosslinking density suitable for structural stability.
| Component | Concentration | Function |
| DMDHEU Resin | 40 – 60 g/L | Crosslinking agent (source of N-methylol) |
| 12 – 20 g/L | Latent Acid Catalyst (approx. 30% of resin wt) | |
| Wetting Agent | 1 – 2 g/L | Reduces surface tension for even uptake |
| Acetic Acid | Adjust to pH 4.5 - 5.0 | Stabilizes the bath (prevents premature reaction) |
| Distilled Water | Balance | Solvent |
Step-by-Step Workflow
Phase A: Impregnation (Padding)
-
Bath Preparation: Dissolve the catalyst and wetting agent in water first. Add DMDHEU last to prevent stability issues. Adjust pH to 4.5–5.0 using dilute acetic acid.
-
Padding: Immerse the cellulosic material in the bath. Pass through the padder (squeeze rollers) to achieve a Wet Pick-up (WPU) of 80–100%.[1]
-
Calculation:
-
Phase B: Drying (Intermediate)
-
Condition: 100°C – 110°C for 3–5 minutes.
-
Critical Control Point: The material must be completely dry before curing. Presence of water during the high-heat phase will reverse the reaction (hydrolysis) rather than promote crosslinking.
Phase C: Curing (Activation)
-
Condition: 150°C – 170°C for 3 minutes.
-
Mechanism: This temperature spike triggers the release of protons from the
and drives the covalent bond formation. -
Note: Do not exceed 180°C to avoid yellowing (scorching) of the cellulose.
Phase D: Washing (Neutralization)
-
Wash the material in warm water (40°C) with 1 g/L sodium carbonate (
) to neutralize residual acid and remove unreacted resin. -
Rinse thoroughly with cold water and dry.
Validation & Performance Metrics
A robust experiment must be self-validating. In crosslinking, there is an inverse relationship between stability (Wrinkle Recovery/Insolubility) and mechanical integrity (Tensile Strength).
The "Balance" Check
Researchers should plot these two metrics to find the optimal catalyst concentration.
| Metric | Test Method | Expected Trend with Crosslinking |
| Wrinkle Recovery Angle (WRA) | AATCC 66 / ISO 2313 | Increases (Structure becomes rigid/elastic) |
| Tensile Strength | ASTM D5035 | Decreases (Fiber becomes brittle/locked) |
| Tear Strength | ASTM D1424 | Decreases significantly |
| Formaldehyde Release | ISO 14184-1 (Japan Law 112) | Increases (Must be monitored for safety) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Crosslinking (Low WRA) | Curing temp too low (<150°C) | Verify oven temp; ensure fabric was dry before cure. |
| High Strength Loss (>50%) | Catalyst overdose or Acid attack | Reduce |
| Fishy Odor | Trimethylamine formation | Use fresh resin; ensure thorough washing after cure. |
| Yellowing | Scorching | Reduce curing temp; check for iron contaminants in |
Safety & Handling (Formaldehyde Warning)
DMDHEU releases formaldehyde, a known carcinogen (IARC Group 1).
-
Engineering Controls: All curing must be performed in a fume hood or oven with external exhaust.
-
PPE: Wear nitrile gloves, safety goggles, and a respirator if ventilation is insufficient.
-
Waste: Unreacted resin solutions must be disposed of as hazardous chemical waste, not down the drain.
References
-
Dehabadi, V. A., et al. (2013). "Investigation of the effect of catalyst type and curing condition on the properties of cotton fabric treated with DMDHEU." Journal of Engineered Fibers and Fabrics.
-
Yang, C. Q. (2001). "Crosslinking of Cotton Cellulose with Pre-reacted DMDMDHEU-AA." Textile Research Journal.[2]
- Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Standard reference for Pad-Dry-Cure protocols).
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Magnesium Chloride Hexahydrate."
-
ISO. (2011). "ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method)."
Sources
Using DMDHEU as a crosslinker for biopolymers and hydrogels
Introduction: The Shift to N-Methylol Crosslinking
In the development of biopolymer-based hydrogels and scaffolds, the choice of crosslinker dictates the mechanical integrity, degradation rate, and cytotoxicity of the final construct. Historically, Glutaraldehyde (GTA) has been the standard for crosslinking amine- and hydroxyl-containing polymers (chitosan, collagen, PVA). However, GTA is plagued by significant drawbacks: neurotoxicity, calcification in implants, and a tendency to induce inflammation even after extensive washing.
Dimethyloldihydroxyethyleneurea (DMDHEU) , traditionally a durable-press finish in the textile industry, has emerged as a superior alternative for robust biopolymer fixation. Unlike GTA, which relies on unstable Schiff base formation, DMDHEU utilizes etherification to form stable covalent bonds with hydroxyl (-OH) and amine (-NH2) groups.
Key Advantages of DMDHEU over Glutaraldehyde:
-
Stability: Forms ether linkages resistant to hydrolytic cleavage.
-
Reduced Toxicity: Significantly lower cytotoxicity when using "Ultra-Low Formaldehyde" (ULF) grades.
-
Whiteness: Unlike Citric Acid or GTA, DMDHEU maintains the optical clarity and whiteness of biopolymers, avoiding the "yellowing" associated with Maillard reactions or high-temp oxidation.
Mechanism of Action
DMDHEU functions as a bi-functional crosslinking agent. The reactive N-methylol groups (–N–CH2–OH) react with the hydroxyl groups of the biopolymer backbone (e.g., Cellulose, Starch, PVA, or Chitosan) under acidic conditions and elevated temperature.
Reaction Pathway
The reaction proceeds via an acid-catalyzed dehydration, forming a carbocation intermediate that attacks the nucleophilic hydroxyl groups on the polymer chains.
Figure 1: Acid-catalyzed crosslinking mechanism of DMDHEU with hydroxyl-containing biopolymers. The formation of stable ether linkages requires thermal energy and a Lewis acid catalyst.
Protocol: Synthesis of DMDHEU-Crosslinked Chitosan/PVA Hydrogels
This protocol describes the fabrication of a semi-interpenetrating polymer network (semi-IPN) hydrogel film. This system is ideal for wound dressings or drug delivery patches.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Biopolymers: Chitosan (Medium Molecular Weight, Deacetylation >75%), Polyvinyl Alcohol (PVA, Hydrolyzed >99%).
-
Crosslinker: DMDHEU (45-50% aqueous solution, Ultra-Low Formaldehyde grade).
-
Catalyst: Magnesium Chloride Hexahydrate (
). -
Solvent: 2% Acetic Acid solution.
Step-by-Step Methodology
Phase 1: Solution Preparation
-
Chitosan Solution: Dissolve 2.0 g of Chitosan in 100 mL of 2% acetic acid. Stir overnight at room temperature to ensure complete dissolution. Filter to remove insoluble impurities.
-
PVA Solution: Dissolve 5.0 g of PVA in 100 mL deionized water at 80°C. Stir until clear.
-
Blending: Mix the Chitosan and PVA solutions at a 1:1 ratio (v/v). Stir for 2 hours to obtain a homogenous blend.
Phase 2: Crosslinking & Casting
-
Catalyst Addition: Add
to the blend at a concentration of 20% w/w (relative to the weight of DMDHEU used in the next step). Dissolve completely.-
Expert Insight:
acts as a Lewis acid. It lowers the activation energy for the reaction without degrading the chitosan chain as aggressively as strong mineral acids.
-
-
DMDHEU Incorporation: Add DMDHEU to the mixture. A typical range is 5% to 15% w/w relative to the total polymer weight.
-
Note: < 5% yields weak gels; > 20% results in brittle films.
-
-
Degassing: Sonicate the solution for 15 minutes to remove air bubbles.
-
Casting: Pour the solution into Petri dishes or Teflon molds (approx. 0.5 g/cm² coverage).
-
Drying: Dry in a convection oven at 60°C for 24 hours . This removes the water but does not initiate significant crosslinking yet.
Phase 3: Curing (The Critical Step)
-
Thermal Curing: Transfer the dried films to a pre-heated oven at 120°C for 5 to 10 minutes .
-
Critical Control Point: This high-temperature step drives the etherification reaction. Without this, the film remains water-soluble. Do not exceed 150°C to prevent biopolymer degradation (browning).
-
Phase 4: Purification
-
Neutralization Wash: Immerse the cured films in a 0.1M NaOH solution for 5 minutes to neutralize residual acid and convert chitosan amine salts to free amines.
-
Detoxification: Wash extensively with distilled water (3 cycles, 30 minutes each) to remove unreacted DMDHEU and any free formaldehyde.
Experimental Workflow & Validation
To confirm the success of the protocol, the following workflow must be executed.
Figure 2: End-to-end experimental workflow for DMDHEU hydrogel fabrication and validation.
Characterization Metrics
| Test | Expected Outcome for DMDHEU Crosslinking | Method Reference |
| FTIR Spectroscopy | Appearance of peaks at ~1700 cm⁻¹ (C=O stretching of urea) and changes in 1000-1150 cm⁻¹ (C-O-C ether linkage). | [1, 2] |
| Gel Fraction | > 85% insoluble mass after 24h water immersion. (Uncrosslinked films will dissolve). | [3] |
| Swelling Ratio | Controlled swelling (100-300%) dependent on DMDHEU %. Higher DMDHEU = Lower Swelling. | [4] |
| Cytotoxicity | Cell viability > 90% (L929 fibroblasts) after washing steps. | [5] |
Safety & Toxicity Management
While DMDHEU is safer than Glutaraldehyde, it is not benign. The primary risk is the release of formaldehyde during the curing process (hydrolysis of N-methylol groups).
-
Use Low-Formaldehyde Grades: Always specify "Modified DMDHEU" or "Ultra-Low Formaldehyde" grades from suppliers.
-
Scavenging: In sensitive applications, add a formaldehyde scavenger (e.g., Urea or Acetoacetamide) to the initial solution (0.5 - 1.0% w/w).
-
Ventilation: Curing (Step 9) must be performed in a fume hood or a vented oven.
-
Post-Wash Verification: Use acetylacetone reagent (Nash method) to test the wash water. If formaldehyde is detected, continue washing.
References
-
Influence of Crosslinker and Molecular Weight of Chitosan on Physico-Chemical Properties of Antibacterial Treated Cotton Fabric. Cellulose Chemistry and Technology, 2024.[10] Link
-
Effect of DMDHEU treatment on properties of bacterial cellulose material. Publikace UTB, 2024. Link
-
Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU. Scientific & Academic Publishing, 2017. Link
-
Influence of Crosslinking Concentration on the Properties of Biodegradable Modified Cassava Starch-Based Films. MDPI, 2024. Link
-
Toxicological, medical and industrial hygiene aspects of glutaraldehyde. ResearchGate, 2001. Link
Sources
- 1. irispublishers.com [irispublishers.com]
- 2. publikace.k.utb.cz [publikace.k.utb.cz]
- 3. mdpi.com [mdpi.com]
- 4. vat.ft.tul.cz [vat.ft.tul.cz]
- 5. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication and Enhanced Flexibility of Starch-Based Cross-Linked Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Bioorthogonally Degradable Tough Hydrogels Using Enamine N‐Oxide Based Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
Application Note: DMDHEU-Mediated Crosslinking for Controlled-Release Polysaccharide Matrices
Introduction & Scientific Rationale
The development of controlled-release systems—specifically hydrogels and microspheres—relies heavily on the structural integrity of the polymer matrix. While glutaraldehyde is a common crosslinker, it often results in brittle networks and high cytotoxicity. Dimethyloldihydroxyethyleneurea (DMDHEU) , traditionally a textile resin, has emerged as a robust alternative for stabilizing hydroxyl-rich polysaccharides (starch, cellulose, chitosan) intended for drug delivery.
DMDHEU functions by forming ether linkages with the hydroxyl groups of the polymer backbone under acid catalysis. This application note details the protocol for synthesizing DMDHEU-crosslinked starch hydrogels, characterizing their swelling behavior, and validating their utility in controlled drug release.
Key Advantages of DMDHEU in Biomaterials:
-
Tunable Mesh Size: Varying DMDHEU concentration directly alters the crosslinking density, allowing precise control over drug diffusion rates.
-
Hydrolytic Stability: The ether bonds formed are more stable in physiological pH compared to the hemiacetal bonds formed by simple aldehydes.
-
Cost-Efficiency: High availability and low cost compared to peptide-based crosslinkers.
Mechanism of Action
The crosslinking mechanism involves the reaction of the N-methylol groups (–N–CH₂–OH) of DMDHEU with the primary and secondary hydroxyl groups of the polysaccharide (Cell-OH). This reaction is acid-catalyzed and requires thermal activation (curing).
Reaction Pathway[1][2][3]
-
Protonation: The acid catalyst (e.g., MgCl₂) protonates the hydroxyl group on DMDHEU.
-
Carbocation Formation: Water is eliminated, forming a reactive carbocation.
-
Nucleophilic Attack: The hydroxyl group of the polysaccharide attacks the carbocation.
-
Ether Linkage: A stable ether bond is formed, releasing a proton to regenerate the catalyst.
Visualization: Crosslinking Workflow
Figure 1: The acid-catalyzed reaction pathway converting soluble polysaccharides into a stable, crosslinked network via DMDHEU.[1]
Protocol: Synthesis of DMDHEU-Crosslinked Starch Hydrogels
This protocol describes the fabrication of a starch-based hydrogel film.[2][3] The same chemistry applies to microsphere synthesis (emulsion technique) with minor mechanical adjustments.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Polymer: Corn Starch or Hydroxypropyl Methylcellulose (HPMC).
-
Crosslinker: Modified DMDHEU (Ultra-low formaldehyde grade, ~40-50% solid content).
-
Catalyst: Magnesium Chloride Hexahydrate (MgCl₂·6H₂O).
-
Solvent: Deionized Water.
-
Model Drug: Bovine Serum Albumin (BSA) or Methylene Blue (for small molecule simulation).
Step-by-Step Methodology
Phase 1: Polymer Gelatinization
-
Disperse 5.0 g of starch in 100 mL of deionized water.
-
Heat the mixture to 85°C under continuous magnetic stirring (500 RPM) for 30 minutes.
-
Checkpoint: Ensure the solution is translucent and viscous (complete gelatinization).
Phase 2: Crosslinking Reaction
-
Cool the starch paste to 60°C .
-
Add the Catalyst: Dissolve MgCl₂ (15% w/w based on DMDHEU weight) in minimal water and add to the paste.
-
Add the Crosslinker: Add DMDHEU dropwise.
-
Experimental Groups: Prepare batches with 5%, 10%, and 15% DMDHEU (w/w relative to starch).
-
-
Stir for 20 minutes to ensure homogeneity.
Phase 3: Casting and Curing (Critical Step)
-
Pour the mixture into Teflon molds or Petri dishes.
-
Pre-drying: Dry at 60°C for 12 hours to remove excess water.
-
Curing: Transfer dried films to a convection oven at 130°C for 5 minutes .
-
Why: This temperature is required to drive the etherification reaction. Without this spike, the film will remain water-soluble.
-
Phase 4: Purification (Safety Validation)
-
Immerse the cured films in distilled water for 24 hours, changing the water every 6 hours.
-
Purpose: This removes unreacted DMDHEU, free formaldehyde, and catalyst residues.
-
Dry the films at 40°C or lyophilize for storage.
Characterization & Release Kinetics
To validate the controlled release capability, you must measure the Swelling Ratio (SR) . The SR is inversely proportional to the crosslinking density and directly influences the drug diffusion coefficient.
Protocol: Swelling Study
-
Weigh the dry hydrogel (
). -
Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Remove at intervals, blot excess surface water, and weigh (
). -
Calculate SR:
Data Presentation: Impact of DMDHEU Concentration
The following table summarizes typical results expected from this protocol, illustrating the "tunability" of the system.
| DMDHEU Conc.[1][4][5][6][7][8] (w/w) | Curing Temp (°C) | Swelling Ratio (%) | Mesh Size Estimate | Drug Release Rate ( |
| 0% (Control) | 130 | Dissolves | N/A | Immediate Burst |
| 5% | 130 | 450 ± 20 | Large | Fast (First-order) |
| 10% | 130 | 210 ± 15 | Medium | Sustained (Higuchi) |
| 15% | 130 | 120 ± 10 | Small | Slow/Incomplete |
Visualization: Release Logic
Figure 2: The mechanism of drug release from DMDHEU-crosslinked matrices. The "Pore Expansion" node is the variable controlled by DMDHEU concentration.
Safety & Toxicology Considerations
When using DMDHEU for biomedical applications, Formaldehyde Release is the primary Critical Quality Attribute (CQA).
-
Selection: Always use "Modified DMDHEU" (etherified variants) which are classified as Ultra-Low Formaldehyde.
-
Washing Protocol: The purification step (Phase 4 above) is non-negotiable. It reduces free formaldehyde to ppm levels acceptable for topical or transdermal applications.
-
Assay: Verify safety using the Acetylacetone Method (Nash Reagent) to quantify residual formaldehyde in the wash water. The limit should be <10 ppm for skin-contact devices.
References
-
Mechanism of Crosslinking: Dehabadi, V. A., et al. "Cross-linking between DMDHEU and cellulose."[1][4][5] ResearchGate.[2] Link
-
Application in Hydrogels: Sederaviciute, F., et al. "Effect of DMDHEU treatment on properties of bacterial cellulose material." Tomas Bata University in Zlin.[8] Link
-
Reaction Kinetics: "Crosslinking of Cotton Cellulose with Pre-reacted DMDMDHEU-AA." Semantic Scholar. Link
-
General Starch Hydrogel Synthesis: "Synthesis and characterisation of hydrogels based on starch and citric acid." ResearchGate.[2] Link
-
Formaldehyde Reduction Strategies: "Textile resins with reduced free formaldehyde." Google Patents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijettjournal.org [ijettjournal.org]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. irispublishers.com [irispublishers.com]
- 7. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
- 8. publikace.k.utb.cz [publikace.k.utb.cz]
Application Note: DMDHEU as a Novel Hydrogen Sulfide (H₂S) Scavenger
Executive Summary
Hydrogen sulfide (H₂S) mitigation is a critical operational requirement in the oil and gas industry due to the gas's high toxicity and corrosivity.[1][2][3] While 1,3,5-triazine derivatives (e.g., MEA-triazine) are the industry standard, they suffer from significant drawbacks, including the formation of insoluble polymeric byproducts (dithiazine deposits) and aquatic toxicity.
This Application Note evaluates Dimethyloldihydroxyethyleneurea (DMDHEU) —classically known as a textile cross-linker—as a high-potential, water-soluble, and biodegradable H₂S scavenger. We provide a comprehensive technical guide for researchers to synthesize, characterize, and benchmark DMDHEU against standard triazine chemistries.
Key Advantages of DMDHEU
-
Biodegradability: Superior environmental profile compared to triazines.
-
Solubility: High water solubility facilitates easy injection into aqueous streams.
-
Reduced Fouling Potential: Alternative reaction pathways may mitigate the risk of amorphous polymeric blockage common with dithiazine.
Mechanistic Insight: The N-Methylol Pathway
The scavenging capability of DMDHEU lies in its N-methylol (hemiaminal) functional groups. Unlike triazines, which open their ring structure to incorporate sulfur, DMDHEU utilizes a nucleophilic substitution mechanism.
Chemical Interaction
DMDHEU contains two N-hydroxymethyl groups. In the presence of H₂S (specifically the bisulfide ion, HS⁻, at relevant pH levels), these hydroxyl groups are good leaving groups, allowing sulfur to substitute and form thio-derivatives.
Proposed Reaction Scheme:
-
Activation: The N-CH₂-OH group is activated (often acid or base-catalyzed).
-
Substitution: HS⁻ attacks the methylene carbon, displacing water.
-
Complexation: The molecule can react multiple times (up to 3 equivalents of H₂S per molecule observed in LC-MS studies), suggesting the formation of oligomeric sulfur-bridged species.
Reaction Pathway Diagram
Figure 1: Proposed reaction pathway of DMDHEU with Hydrogen Sulfide via nucleophilic substitution.
Experimental Protocols
This section details the workflow for evaluating DMDHEU efficiency. All protocols must be performed in a fume hood with H₂S detectors active.
Protocol A: Preparation of High-Purity DMDHEU
Note: Commercial "Fixapret" grades are available but may contain stabilizers. For mechanistic study, synthesis or purification is recommended.
-
Reagents: Glyoxal (40% aq), Urea, Formaldehyde (37% aq), NaOH (1M).
-
Condensation: React Glyoxal and Urea (1:1 molar ratio) at pH 7–8, 40°C for 4 hours to form 4,5-dihydroxy-2-imidazolidinone (DHI).
-
Methylolation: Add Formaldehyde (2.2 molar equivalents) to DHI. Adjust pH to 8.5 with NaOH.
-
Reaction: Stir at 60°C for 3 hours.
-
Purification: Acetylation followed by column chromatography (Ethyl Acetate/Hexane) is recommended for analytical characterization, though crude aqueous solution is sufficient for bulk scavenging tests.
Protocol B: Scavenging Efficiency (Breakthrough Test)
This protocol measures the Sorption Capacity (g H₂S removed / g Scavenger).
Equipment:
-
Gas Sparging Reactor (Glass column with frit).
-
Mass Flow Controllers (H₂S/N₂ mix).
-
H₂S Analyzer (Electrochemical or GC-FPD).
Step-by-Step:
-
Solution Prep: Prepare a 5% w/w solution of DMDHEU in deionized water. Adjust pH to 9.0 (alkaline conditions favor HS⁻ formation and reaction kinetics).
-
Baseline: Flow 1000 ppm H₂S (balance N₂) through a bypass line to establish inlet concentration (
). -
Sparging: Divert gas flow through the DMDHEU solution at 100 mL/min.
-
Monitoring: Record outlet H₂S concentration (
) continuously. -
Termination: Stop when
reaches 10 ppm (Breakthrough point).
Calculation:
Protocol C: Kinetic Profiling via Raman Spectroscopy
For real-time kinetic data without sampling lag.
-
Probe: Immersion Raman probe (785 nm laser).
-
Target Peak: Monitor the HS⁻ peak at 2570 cm⁻¹ .
-
Procedure:
-
Saturate water with H₂S to stable concentration.
-
Inject DMDHEU bolus (t=0).
-
Track decay of 2570 cm⁻¹ peak intensity over time.
-
Plot
vs. time to determine pseudo-first-order rate constant ( ).
-
Data Analysis & Benchmarking
When evaluating DMDHEU, compare results against MEA-Triazine (Standard).
Comparative Performance Table
| Parameter | DMDHEU (Target) | MEA-Triazine (Standard) | Notes |
| Active Sites | 2 (N-CH₂-OH) | 3 (Ring N sites) | Triazine theoretically consumes more H₂S per mole. |
| Reaction pH | > 8.0 (Optimal) | > 9.0 (Optimal) | Both require basic pH for HS⁻ dominance. |
| Byproducts | Thio-ethers/Oligomers | Dithiazine / Amorphous Polymer | DMDHEU byproducts are less prone to catastrophic fouling. |
| Biodegradability | High (Readily degradable) | Low to Moderate | DMDHEU is preferred for "Green" compliance. |
| H₂S Capacity | ~0.8 – 1.2 mol H₂S/mol | 2.0 mol H₂S/mol | DMDHEU has lower molar capacity but higher mass efficiency in some formulations. |
Evaluation Workflow Diagram
Figure 2: Standardized workflow for evaluating DMDHEU scavenging performance.
Safety & Handling (Critical)
-
Formaldehyde Release: DMDHEU is a formaldehyde releaser. While the equilibrium favors the N-methylol form, heat and acidic pH can reverse the reaction.
-
Control: Ensure scrubbers are present for formaldehyde in exhaust lines.
-
Detection: Use colorimetric formaldehyde strips during heating steps.
-
-
H₂S Exposure: All breakthrough tests involve lethal concentrations of H₂S.
-
Requirement: Redundant H₂S sensors (set to 5 ppm and 10 ppm alarms) and SCBA gear availability are mandatory.
-
References
-
Madsen, H. T., et al. (2019). "Urea Derivatives as H₂S Scavengers." Molecules, 24(24), 4539. (Investigates DMDHEU as a greener alternative to triazines). [Link]
-
Gao, H., et al. (2022). "Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU." Scientific Reports. (Provides context on DMDHEU stability and formaldehyde release kinetics). [Link]
-
Taylor, G. N., et al. (2011). "Triazine-Based H₂S Scavengers: Reaction Products and Mechanisms." Society of Petroleum Engineers (SPE). (Baseline comparison for industry-standard scavengers). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: DMDHEU Optimization for Cellulosic Textiles
Topic: Optimizing Dimethyloldihydroxyethyleneurea (DMDHEU) Concentration for Wrinkle Resistance Target Audience: R&D Chemists, Textile Scientists, and Process Engineers
Technical Overview: The Crosslinking Mechanism
Why this matters: You cannot optimize wrinkle recovery angle (WRA) without understanding the molecular trade-offs. DMDHEU functions by forming ether linkages with the hydroxyl (-OH) groups of cellulose chains in the amorphous regions of the fiber. This restricts chain slippage, providing "memory" to the fabric, but simultaneously reduces flexibility, leading to tensile strength loss.
The Reaction Pathway
The following diagram illustrates the acid-catalyzed crosslinking mechanism and the competing hydrolysis pathway that leads to formaldehyde release.
Figure 1: Mechanism of DMDHEU crosslinking with cellulose. Note the bifurcation where catalyst acidity drives both the desired crosslink and the potential degradation of the cellulose polymer.
Optimization Protocol: The "Sweet Spot" Matrix
Scientist-to-Scientist Note: There is no single "correct" concentration. The optimal point is an intersection of three variables: WRA (Wrinkle Recovery Angle) , Tensile Strength Retention , and Formaldehyde Release .
The following data summarizes the typical response curve for 100% Cotton (130-150 g/m²) using a Pad-Dry-Cure method.
Formulation Guidelines
| Variable | Low Concentration (Easy Care) | High Concentration (Non-Iron) | Mechanistic Impact |
| DMDHEU (45% Solid) | 30 - 50 g/L | 60 - 100 g/L | Higher conc. increases crosslink density but embrittles fiber. |
| Catalyst ( | 10 - 15 g/L | 20 - 30 g/L | Acts as a Lewis acid. Ratio is typically 25-30% of resin weight. |
| Curing Temp | 150°C (3 min) | 170°C (45-60 sec) | Higher temp drives reaction completion but risks scorching/yellowing. |
| Softener (PE Emulsion) | 20 - 30 g/L | 30 - 40 g/L | Essential to mitigate tear strength loss by lubricating surface fibers. |
Standard Protocol (Self-Validating)
-
Padding: Impregnate fabric (Wet Pick-up: 70-80%). Validation: Weigh fabric before and after padding to ensure consistent chemical add-on.
-
Drying: 100°C - 110°C for 2-3 minutes. Critical: Do not cure in this step; remove water only.
-
Curing: 150°C for 3 minutes OR 170°C for 45 seconds.
-
Conditioning: 24 hours at standard atmosphere (65% RH, 20°C) before testing.
Troubleshooting Center (FAQs)
This section addresses specific failures encountered during R&D.
Q1: I achieved a high Wrinkle Recovery Angle (WRA > 250°), but the fabric tears significantly during standard handling. Why?
Root Cause: "Embrittlement" due to excessive crosslinking or acid degradation.
-
Mechanism: The crosslinks reduce the mobility of the polymer chains.[1] When stress is applied, the chains cannot slip to distribute the load, causing immediate rupture. Additionally, the Lewis acid catalyst (
) can hydrolyze the 1,4-beta-glucosidic bonds of cellulose if the pH drops too low or heat is excessive. -
Corrective Action:
-
Reduce Resin: Drop DMDHEU concentration by 10-15%.
-
Add Softener: Introduce a High-Density Polyethylene (HDPE) emulsion (20-30 g/L) to the bath. This improves "sewability" and tear strength.
-
Check Catalyst Ratio: Ensure Catalyst:Resin ratio does not exceed 1:3.
-
Q2: The finished fabric has developed a distinct yellow hue.
Root Cause: Scorching or Nitrogen-Chlorine interaction.
-
Mechanism:
-
Thermal Oxidation: Curing temperature >180°C or excessive time oxidizes the cellulose.
-
Amine Contamination: If the fabric was previously treated with nitrogenous compounds or if the DMDHEU contains impurities, these can oxidize to form chromophores.
-
-
Corrective Action:
-
Validate Oven Temp: Use thermal strips to verify the actual fabric temperature, not just the oven set point.
-
pH Control: Ensure the pad bath pH is 4.0–5.0. If too alkaline, the resin may polymerize on the surface rather than crosslink internally; if too acidic, hydrolysis occurs.
-
Q3: Formaldehyde release is exceeding ISO 14184-1 limits (>75 ppm).
Root Cause: Incomplete curing or hydrolysis during storage.
-
Mechanism: Unreacted N-methylol groups (
) decompose to release formaldehyde. This is reversible; humidity during storage can hydrolyze established crosslinks. -
Corrective Action:
-
Scavengers: Add 1-3% Urea or Ethylene Urea to the pad bath to "cap" free formaldehyde.
-
Wash-Off: Implement a post-cure wash with soda ash (
) to remove unreacted surface resin. -
Switch Variant: Use "Ultra-Low Formaldehyde" DMDHEU (glycolated variants) if limits are strict.
-
Diagnostic Workflow
Use this decision tree to diagnose process failures systematically.
Figure 2: Diagnostic decision tree for optimizing DMDHEU finishing parameters.
References
-
Hassen, Y., Rauch, M., & Kabish, A. (2021).[2] Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Journal of Textile Science & Fashion Technology. [2]
-
Ho, L.-Y., & Kan, C.-W. (2022).[3][4] Effect of Resin Finishing on Some Properties of 100% Cotton Light Weight Woven Fabric. Polymers (MDPI).
-
Dehabadi, V. A., et al. (2013).[2] Study on the Crosslinking of Cotton Fabrics with DMDHEU. Carbohydrate Polymers.[5][6]
- Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Standard reference for Pad-Dry-Cure protocols).
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. irispublishers.com [irispublishers.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. ijret.org [ijret.org]
- 5. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]
- 6. publikace.k.utb.cz [publikace.k.utb.cz]
Curing temperature and time optimization for DMDHEU treatment
This guide serves as a technical support hub for researchers and material scientists optimizing Dimethyloldihydroxyethyleneurea (DMDHEU) treatment. It focuses on the critical balance between crosslinking efficiency (Wrinkle Recovery/Stability) and material integrity (Tensile Strength).
Status: Active Version: 2.4 (2026) Subject: Curing Kinetics, Troubleshooting, and Protocol Optimization for Cellulosic Crosslinking
Core Mechanism & The "Golden Trade-off"
DMDHEU functions as a bifunctional crosslinking agent. Under acidic conditions and heat, it reacts with the hydroxyl groups (–OH) of cellulose chains (primarily in the amorphous regions) to form ether linkages.
The Reaction:
The Trade-off:
-
High Curing Energy: Increases crosslinking density
High Wrinkle Recovery Angle (WRA) & Dimensional Stability. -
Side Effect: Increases rigidification and acid-catalyzed depolymerization
Reduced Tensile Strength & Abrasion Resistance.
Visualization: Reaction Pathway
Figure 1: The sequential phase transition from physical impregnation to chemical crosslinking. Note that curing cannot proceed efficiently until free water is removed.
Troubleshooting Hub (Q&A)
Issue 1: Significant Loss of Tensile Strength (>40%)
User Question: "My treated samples have excellent wrinkle recovery, but the tear strength has dropped by nearly 50%. Is this unavoidable?"
Scientist Response: While some strength loss is inherent to crosslinking (due to reduced stress distribution), a 50% drop often indicates over-curing or excessive acidity .
-
Root Cause A: Acid Hydrolysis. The catalyst (e.g., MgCl₂) generates HCl at high temperatures. If the cure time is too long, the acid attacks the glycosidic bonds of the cellulose backbone, depolymerizing the fiber.
-
Root Cause B: "Embrittlement". Excessive crosslinking locks the polymer chains so tightly that they cannot slide to absorb energy during tearing.
Corrective Action:
-
Reduce Curing Temperature: Drop from 160°C to 150°C.
-
Check Catalyst Ratio: Ensure MgCl₂ is not exceeding 20% of the resin weight.
-
Add Softeners: Incorporate a polyethylene emulsion (2-3%) in the pad bath to improve lubricity and tear strength.
Issue 2: Yellowing of Fabric
User Question: "The white cotton samples are turning slightly yellow after the curing oven. Is this scorching?"
Scientist Response: Yellowing is rarely simple scorching (unless >180°C). It is usually chemical degradation.
-
Mechanism:
-
Nitrogen Oxidation: Amine groups in softeners or the resin itself can oxidize.
-
Sugar Caramelization: If the fabric was not properly scoured/bleached, residual hemicelluloses or sugars will caramelize at 150°C.
-
Formaldehyde Derivatives: High temperatures can lead to the formation of colored byproducts.
-
Corrective Action:
-
Lower Temperature/Time: Switch to a "Flash Cure" (e.g., 170°C for 30s) or a gentler cure (140°C for 4 min).
-
Check pH: Ensure the fabric pH before resin finishing is neutral (6.0–7.0). Alkaline residues from bleaching react with the acid catalyst, causing yellowing and reducing cure efficiency.
Issue 3: High Formaldehyde Release
User Question: "Our ISO tests show free formaldehyde levels above 75 ppm. How do we reduce this?"
Scientist Response: Counter-intuitively, under-curing is often the culprit. If the reaction is incomplete, unreacted N-methylol groups remain, which slowly hydrolyze to release formaldehyde.
Corrective Action:
-
Increase Cure Efficiency: Ensure the fabric reaches the actual curing temperature. (e.g., If the oven is 150°C, the fabric might only reach 140°C if the dwell time is too short).
-
Scavengers: Add a formaldehyde scavenger (e.g., ethylene urea or carbohydrazide) to the bath.
-
Use "Low-F" Resins: Switch to etherified DMDHEU (low-formaldehyde variants).
Optimization Protocols
Standard "Pad-Dry-Cure" Protocol
This is the baseline protocol for cotton cellulose.
| Step | Parameter | Target | Notes |
| 1. Impregnation | Concentration | 40–60 g/L DMDHEU | + 15–20 g/L MgCl₂ (Catalyst) |
| Wet Pick-up | 70–80% | Ensure uniform squeezing. | |
| 2. Drying | Temperature | 100–110°C | Critical: Must remove moisture without triggering crosslinking. |
| Time | 2–3 mins | Fabric should be bone dry before curing. | |
| 3. Curing | Temperature | 150°C | The standard activation point for MgCl₂. |
| Time | 3 mins | "Golden Standard" for balance. |
Advanced Optimization: Time-Temperature Superposition
If your process requires faster throughput (lower time) or lower energy (lower temp), use this equivalence table. Note that 150°C / 3 min is the reference point.
| Curing Temp (°C) | Required Time | Outcome Profile |
| 140°C | 4–5 min | High Strength Retention. Lower risk of yellowing. Good for delicate fabrics. |
| 150°C | 3 min | Balanced. Standard industry benchmark. |
| 160°C | 1.5–2 min | High Efficiency. Risk of strength loss increases. |
| 170°C | 30–45 sec | "Flash Cure". High throughput. Requires precise control to prevent scorching. |
Experimental Workflow: Design of Experiments (DoE)
Do not guess. Use this matrix to find your specific material's optimum.[1]
Figure 2: A simplified Design of Experiments (DoE) workflow to determine the optimal curing window for specific material requirements.
References
-
Iris Publishers. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Iris Publishers. Link
-
Scientific & Academic Publishing. (2012). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU. International Journal of Textile Science. Link
-
ResearchGate. (2022). Effect of DMDHEU treatment on properties of bacterial cellulose material.[2] ResearchGate.[3] Link
-
Cellulose Chemistry and Technology. (2014). Optimization of Wrinkle Resistant Finishing with DMDHEU Using Titanium Dioxide as Co-Catalyst.[4]Link
-
AATCC. (2013).[5] Crosslinking: A Route to Improve Cotton. AATCC Review.[5] Link
Sources
Technical Guide: Reducing Formaldehyde Release in DMDHEU-Treated Textiles
[1]
Introduction
In the development of functionalized textiles—particularly those intended for dermatological contact or medical applications—the management of formaldehyde release is a critical safety parameter.[1] Dimethyloldihydroxyethyleneurea (DMDHEU) remains the industry standard for durable press finishing due to its cost-efficiency and performance. However, its N-methylol chemistry presents an inherent challenge: the reversible hydrolysis of the crosslink, leading to the release of free formaldehyde (
This guide moves beyond basic "recipes" to address the thermodynamic and kinetic realities of the crosslinking reaction. It is designed to help you troubleshoot high formaldehyde readings by isolating variables in formulation, processing, and testing.
Module 1: The Chemistry of Release (Formulation)
Q: I am using an "Ultra-Low Formaldehyde" resin. Why are my initial ppm readings still high?
A: "Ultra-low" resins are etherified (capped) to reduce free N-methylol groups, but they are not immune to hydrolytic reversion if the chemical equilibrium shifts.[1]
The Mechanism: The crosslinking reaction is an acid-catalyzed equilibrium.[1] If the curing energy is insufficient to drive the reaction to completion (formation of stable ether bonds with cellulose), or if the pH drops too low during storage, the N-methylol groups hydrolyze back to release formaldehyde.[1]
Troubleshooting Protocol:
-
Check the pH of the Fabric: The finished fabric must be slightly acidic to neutral (pH 5.0–6.5).[1] If pH < 4.5, acid hydrolysis accelerates during storage, breaking the crosslinks you just formed.[1]
-
Verify Catalyst Ratio: A standard Magnesium Chloride (
) catalyst relies on Lewis acid mechanisms.[1] If you are using a mixed catalyst (e.g., + Citric Acid) to boost performance, the excess acidity may be promoting hydrolysis.[1]
Q: Which scavenger system yields the lowest ppm without compromising whiteness?
A: Scavenger selection is a trade-off between reactivity (ppm reduction) and side reactions (yellowing/scorching).
Comparative Analysis of Scavengers:
| Scavenger Class | Active Agent | Mechanism | Efficacy (ppm reduction) | Risk Profile |
| Polyols | Diethylene Glycol, Sorbitol | Forms acetals with free | Moderate (20–40%) | Low. Excellent whiteness retention; no odor.[1] |
| Amides | Urea, Ethylene Urea | Reacts with | High (40–60%) | Medium. Reduces moisture regain; can impact hand feel.[1] |
| Active Methylenes | Acetoacetamide | Reacts rapidly with | Very High (up to 95%) | High. Risk of yellowing at high cure temps (>160°C).[1] |
Recommendation: For medical/white textiles, start with a Polyol (3–4% owb) .[1] If ppm targets (<16 ppm) are not met, transition to Acetoacetamide but reduce curing temperature by 10°C and extend dwell time to prevent yellowing.
Module 2: Process Engineering (Curing & Kinetics)
Q: My fabric passes the test immediately after curing but fails after 48 hours. What is happening?
A: This is a classic case of "False Cure" or Reversible Hydrolysis .[1]
The Root Cause: You likely achieved surface drying, but the core of the fiber did not reach the activation energy required for the covalent crosslinking of DMDHEU with the cellulose hydroxyls.[1] The unreacted resin remained in the fiber and slowly released formaldehyde as it equilibrated with ambient humidity.[1]
The Fix: The "Bone Dry" Rule Crosslinking competes with water.[1] If moisture is present, the resin prefers to hydrolyze rather than crosslink.[1]
-
Step 1: Ensure the fabric enters the curing zone with <5% moisture content.[1]
-
Step 2: Validate "Fabric Temperature" vs. "Oven Temperature."[1] A set point of 170°C does not mean the fabric reached 170°C. Use thermal strips to verify the web temperature reached at least 150°C for 60 seconds .[1]
Visualization: The Crosslinking vs. Hydrolysis Pathway
Figure 1: The delicate balance between stable crosslinking and formaldehyde release. Note that moisture and acidity during storage drive the reaction backward (red arrows).
Module 3: Validation & Testing Standards
Q: We tested the same fabric using ISO 14184-1 and AATCC 112. The results are drastically different. Which one is "correct"?
A: Both are correct, but they measure different physical states of formaldehyde.[1] You must select the method based on your compliance target (Skin Safety vs. Air Quality).[1]
Method Comparison Table:
| Feature | ISO 14184-1 (Water Extraction) | AATCC 112 (Sealed Jar) |
| Target Analyte | Free & Hydrolyzable Formaldehyde | Released Formaldehyde Vapor |
| Mechanism | Extraction in water at 40°C for 1 hour. | Incubation over water at 49°C for 20 hours. |
| Simulation | Simulates sweating/saliva extraction (Skin contact).[1] | Simulates off-gassing in storage (Worker/Consumer inhalation).[1] |
| Typical Values | Lower (e.g., 20 ppm) | Higher (e.g., 150 ppm) |
| Regulatory Use | Oeko-Tex 100, Japan Law 112 (Baby/Skin) | OSHA, Indoor Air Quality limits |
Critical Note: Do not attempt to convert values between these tests using a factor. The correlation is non-linear and resin-dependent.[1]
Q: How do I troubleshoot a sudden spike in formaldehyde readings in production?
A: Follow this logic gate to isolate the variable.
Figure 2: Step-by-step troubleshooting workflow for identifying the root cause of high formaldehyde emissions.
References
-
Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing.[1] (Standard reference for crosslinking mechanisms).
-
AATCC. (2012).[1] AATCC Test Method 112-2008: Formaldehyde Release from Fabric, Determination of: Sealed Jar Method.[1] American Association of Textile Chemists and Colorists.[2] Link
-
ISO. (2011).[1][3] ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method).[3] International Organization for Standardization.[1][4] Link
-
Dehabadi, V. A., et al. (2013).[1] Study on the efficiency of different formaldehyde scavengers in durable press finishing of cotton fabrics. The Journal of The Textile Institute.[1] Link
-
Yang, C. Q. (2001).[1] Non-formaldehyde Durable Press Finishing of Cotton Fabrics. Industrial & Engineering Chemistry Research. (Context on alternatives and mechanisms).
Technical Support Center: DMDHEU Application in Cellulosic Substrates
Topic: Troubleshooting Uneven Application of Dimethyloldihydroxyethyleneurea (DMDHEU) Document ID: TS-DMDHEU-001 Status: Active Audience: Senior Application Scientists, Process Engineers, Formulation Chemists
The Chemistry of Inconsistency (Root Cause Analysis)
Uneven application of DMDHEU is rarely a "random" error; it is a deterministic failure of reaction kinetics or mass transport. To troubleshoot effectively, we must first understand the crosslinking mechanism as a drug-substrate interaction where Cellulose is the substrate and DMDHEU is the ligand.
The Mechanism
DMDHEU functions as a bi-functional crosslinker. Under acidic conditions (Lewis acid catalysis, typically
Critical Failure Point: The reaction is heat-driven (thermodynamically controlled). However, the distribution of the resin is driven by evaporation (kinetically controlled). If the rate of water evaporation at the fabric surface exceeds the rate of resin diffusion back into the fiber core, migration occurs. The resin moves with the water to the evaporation front (the surface), resulting in a "crust" of high crosslinking density and a core of untreated fiber.
Figure 1: The acid-catalyzed nucleophilic substitution pathway of DMDHEU on cellulose. Note that water removal (dehydration) drives the equilibrium forward.
Diagnostic Q&A: Troubleshooting Matrix
This section addresses specific field issues using a symptom-based approach.
Q1: The fabric exhibits "Frosting" or color variation after washing. Why is the resin distribution patchy?
Diagnosis: Resin Migration. During the drying phase (before curing), water evaporates from the fabric surface. If the drying is too rapid, capillary action drags the dissolved DMDHEU to the surface tips of the fibers/yarns.
-
The Physics: This is a chromatographic effect. The resin concentrates at the "evaporation front" (the fabric surface), leaving the core starved.
-
Immediate Fix:
-
Reduce Wet Pickup: Lower the padding mangle pressure to reduce the water load (target 60-70% wet pickup). Less water = less migration vehicle.
-
Migration Inhibitors: Add a polymeric thickener (e.g., xanthan gum or sodium alginate) to the pad bath. This increases viscosity, hindering the capillary flow of the resin solution.
-
Q2: We are seeing significant tensile strength loss (>40%) in treated areas. Is this unavoidable?
Diagnosis: Acid Hydrolysis or Over-Crosslinking. Strength loss comes from two sources:
-
Rigidity: Crosslinking restricts chain slippage, causing stress concentration and brittle fracture (unavoidable but manageable).
-
Depolymerization: The acid catalyst hydrolyzes the 1,4-beta-glucosidic linkages of cellulose (avoidable).
-
Troubleshooting Protocol:
-
Check Curing Temperature: Ensure you are not exceeding 170°C for prolonged periods.
-
Check Catalyst Ratio: If using
, ensure the ratio is optimized (typically 15-20% of resin weight). -
Buffer the Bath: If the fabric pH is dropping below 4.0 during storage, add a buffer (e.g., Sodium Acetate) to the pad bath to prevent acid degradation.
-
Q3: The finished fabric releases a "fishy" odor, even after washing.
Diagnosis: Trimethylamine formation or Unreacted Formaldehyde.
-
Cause A (Fishy): Interaction of the catalyst (if ammonium salts are used) with free amines, or thermal breakdown of the resin.
-
Cause B (Pungent): Incomplete curing leaving free formaldehyde.
-
Corrective Action:
-
Switch to a Low-Formaldehyde or Zero-Formaldehyde DMDHEU variant (e.g., modified Glyoxal resins).
-
Verify Curing Dwell Time: The resin must reach the crosslinking threshold (usually 150°C for 30-60 seconds fabric temperature, not just air temperature).
-
Experimental Validation: The "Differential Staining" Protocol
To scientifically verify if your DMDHEU application is even, do not rely on hand-feel. Use this chemical staining protocol.
Principle: Crosslinked cellulose has fewer accessible hydroxyl groups and is less swollen by water. Therefore, it absorbs less high-molecular-weight direct dye than untreated cellulose.
-
Dark Areas: Low Resin (High Dye Uptake).
-
Light Areas: High Resin (Low Dye Uptake).
Protocol: C.I. Direct Blue 1 Staining Test[1]
| Step | Action | Parameter | Note |
| 1 | Preparation | Cut a 10x10cm sample | Include an untreated control sample. |
| 2 | Dye Bath | 0.1% C.I. Direct Blue 1 | Ratio 1:50 (Fabric:Liquor). |
| 3 | Additives | 0.5% Non-ionic wetting agent | Ensures uniform wetting. |
| 4 | Process | Boil for 30 minutes | Maintain rolling boil. |
| 5 | Rinse | Cold water rinse | Rinse until water runs clear. |
| 6 | Dry | Air dry | Do not tumble dry to avoid distortion. |
| 7 | Analysis | Visual / Spectrophotometer | Compare |
Interpretation:
-
Even Light Blue: Perfect application.
-
Blue Spots/Streaks: Uneven padding or migration.
-
Dark Blue (Control-like): Curing failure (Resin washed out).
Troubleshooting Logic Flowchart
Use this decision tree to isolate the process failure.
Figure 2: Logic flow for diagnosing DMDHEU finishing defects.
References
- Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Standard reference for crosslinking mechanisms).
-
AATCC Test Method 135. Dimensional Changes of Fabrics after Home Laundering. American Association of Textile Chemists and Colorists.[1][2]
- Tomasino, C. (1992). Chemistry & Technology of Fabric Preparation & Finishing. North Carolina State University.
-
Textile Research Journal. Migration of Crosslinking Reagents in Cellulosic Fabrics During Drying. (Explains the chromatographic effect of resin migration).
-
Archroma Technical Data Sheets. Low Formaldehyde Resins and Catalysts. (Industry standard data on curing parameters).
Sources
Technical Support Center: DMDHEU Finishing Bath Stability
Topic: Optimization and Stabilization of Dimethyloldihydroxyethyleneurea (DMDHEU) Reaction Systems Audience: Research Scientists, Chemical Engineers, and Formulation Specialists Version: 2.4 (Current)
Introduction: The Chemistry of Instability
DMDHEU is the industry-standard crosslinking agent for cellulosic materials, functioning via a reactant resin mechanism. However, for researchers, the "pot life" or stability of the finishing bath is often the variable that ruins reproducibility.
The core instability arises from the equilibrium nature of N-methylol compounds. In an aqueous solution, DMDHEU exists in a dynamic equilibrium between its reactive N-methylol form and its hydrolyzed precursors (urea derivative + formaldehyde).
The Critical Challenge:
-
Hydrolysis: Water attacks the N-C bond, releasing free formaldehyde (HCHO) and deactivating the crosslinker.
-
Premature Polymerization: In the presence of Lewis acid catalysts (e.g., MgCl₂), the resin can self-crosslink in the bath before application, leading to surface deposition rather than internal fiber modification.
Mechanism Visualization
The following diagram illustrates the competing pathways in your finishing bath. Your goal is to suppress the red pathways (Hydrolysis/Premature Curing) and favor the green pathway (Cellulose Crosslinking).
Figure 1: Kinetic pathways of DMDHEU. Stability is defined by maintaining the 'Active Resin' state and preventing hydrolysis or self-polymerization prior to curing.
Module 1: Bath Formulation & Compatibility
Q: My bath becomes cloudy or precipitates within hours. Why?
A: Ionic Incompatibility or "Salting Out." DMDHEU resins are typically non-ionic or slightly cationic. If you introduce strong anionic auxiliaries (certain wetting agents or optical brighteners), you create an insoluble complex.
The Protocol: Compatibility Check
-
Dilution Test: Dissolve the resin in water before adding the catalyst. High salt concentrations (from MgCl₂) can "salt out" organic additives.
-
Order of Addition (Crucial):
-
Step 1: Water (pH adjusted to 5.0–6.0).
-
Step 2: Wetting Agent / Softener (Pre-diluted).
-
Step 3: DMDHEU Resin.
-
Step 4: Catalyst (LAST). Adding the catalyst last prevents localized high-acidity zones that trigger premature polymerization.
-
Q: Can I use standard DMDHEU for low-formaldehyde requirements?
A: No. You must use "Etherified" or "Modified" DMDHEU. Standard DMDHEU has high equilibrium free formaldehyde. Modified variants are etherified with glycols (e.g., diethylene glycol).[1] This "caps" the N-methylol group, significantly reducing hydrolysis in the bath and HCHO release during curing [1].
Module 2: Catalyst & pH Control
Q: The pH of my bath drifts downward over time. Is this a problem?
A: Yes, it indicates catalyst hydrolysis and reduces pot life.
Most DMDHEU systems use Magnesium Chloride (MgCl₂) as a Lewis acid catalyst. In solution, MgCl₂ hydrolyzes slightly to release HCl, lowering the pH.
If the pH drops below 3.5, the resin will begin to self-crosslink in the bath.
The Fix: Buffering
-
Target pH: 4.0 – 5.0.
-
Buffer System: Add 0.1% – 0.5% Sodium Acetate or use a "buffered catalyst" system. This scavenges free protons without deactivating the Lewis acid mechanism required for high-temperature curing [2].
Q: Can I use Citric Acid instead of MgCl₂?
A: Yes, but with trade-offs. Citric acid acts as both a catalyst and a crosslinker (via esterification). However, it is a Brønsted acid. It causes much faster bath degradation (hydrolysis of DMDHEU) than Lewis acid catalysts.
-
Recommendation: Only use Citric Acid for "mix-and-use" scenarios. Do not store these baths overnight.
Module 3: Troubleshooting Matrix
Use this decision tree to diagnose stability issues in your experimental workflow.
Figure 2: Diagnostic decision tree for common DMDHEU bath anomalies.
Quantitative Data: Stability Parameters
The following parameters are established baselines for a standard DMDHEU bath (45% solid content) stored at 25°C.
| Parameter | Optimal Range | Critical Limit | Consequence of Exceeding Limit |
| pH | 4.0 – 5.5 | < 3.0 | Rapid self-polymerization; bath turns to gel. |
| Temperature | 15°C – 25°C | > 35°C | Exponential increase in formaldehyde release (Hydrolysis). |
| Pot Life | 4 – 8 Hours | > 24 Hours | Loss of reactive N-methylol groups; reduced fabric performance. |
| Catalyst Ratio | 15% - 25% (on resin wt) | > 30% | "Salting out" of resin; fabric strength loss due to acid damage. |
References
- Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing.
-
Dehabadi, V. A., et al. (2013). "Investigation of the cross-linking of cotton fabrics with DMDHEU using different catalysts." Journal of Engineered Fibers and Fabrics. Link
-
United States Patent 4396391 . "Textile resins with reduced free formaldehyde."[2] (Describes the reaction of polyols with DMDHEU to improve stability). Link
-
H. Petersen . (1971). "Reaction mechanisms, structure and properties of methylol compounds." Textile Research Journal.[3][4] (Foundational paper on hydrolysis kinetics). Link
Sources
- 1. CN105713162A - 1,2-Propylene glycol etherification modified DMDHEU resin and synthetic method thereof - Google Patents [patents.google.com]
- 2. irispublishers.com [irispublishers.com]
- 3. scribd.com [scribd.com]
- 4. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
Technical Support Center: Cellulose Cross-linking & DMDHEU Analytics
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Byproduct Analysis & Reaction Optimization of DMDHEU with Cellulose
Introduction: The Kinetic Balancing Act
Welcome to the Technical Support Hub. If you are here, you are likely dealing with the "Iron Triangle" of cellulose cross-linking: Performance (Wrinkle Recovery/Structural Integrity), Tensile Strength , and Formaldehyde Release .
DMDHEU (Dimethyloldihydroxyethyleneurea) remains the gold standard for cross-linking cellulose due to its low cost and efficiency. However, for researchers in advanced materials and drug delivery systems utilizing cellulosic hydrogels, the purity profile is non-negotiable. The reaction is an etherification driven by acid catalysis, but it is plagued by reversibility—leading to the release of formaldehyde (HCHO) and potential hydrolysis of the cellulose backbone.
This guide moves beyond basic recipes. We analyze the why behind the failure modes and provide self-validating analytical protocols.
Module 1: Critical Issue – Formaldehyde Release
Ticket Type: Safety & Compliance Severity: High
The Mechanism of Failure
Formaldehyde release is not random; it is a result of specific hydrolytic pathways. In the presence of moisture and heat, the N-C bond in the N-methylol group (
The Three Sources of HCHO:
-
Free Formaldehyde: Unreacted monomer trapped in the matrix.
-
Releasable Formaldehyde: Hydrolysis of dangling N-methylol groups (single-end reaction).
-
Cross-link Scission: Hydrolysis of the complete cross-link (double-end reaction).
Troubleshooting Guide: High HCHO Levels
| Symptom | Probable Cause | Corrective Action | Scientific Rationale |
| High Initial HCHO | Incomplete Curing | Increase Cure Temp ( | The reaction is endothermic. Insufficient energy leaves unreacted N-methylol groups, which easily hydrolyze. |
| HCHO Spikes in Storage | Acidic pH Residue | Alkaline After-wash ( | Acid catalysts (e.g., |
| High HCHO, Low Performance | "Surface Resin" | Check Padder Pressure / WPU | Resin deposited on the surface rather than inside the amorphous region creates a polymer network that releases HCHO without cross-linking the cellulose. |
| Persistent HCHO | Non-Methylated Resin | Switch to Ultra-Low HCHO (Methylated DMDHEU) | Methylating the hydroxyl groups on DMDHEU creates a "cap," significantly increasing steric hindrance against hydrolysis. |
Visualizing the Hydrolysis Pathway
Figure 1: The hydrolytic degradation pathway of DMDHEU cross-links leading to formaldehyde release, and intervention points.
Module 2: Analytical Protocols (The "How-To")
Ticket Type: Methodology Objective: Quantify byproducts with high specificity.
Protocol A: Quantifying Releasable Formaldehyde (AATCC 112 / Nash Method)
Standard industrial method, adapted for high-sensitivity lab analysis.
Principle: The sample is suspended over water in a sealed jar at elevated temperature. Released HCHO is absorbed by water and derivatized with acetylacetone (Nash reagent) to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow compound measured colorimetrically.
Reagents:
-
Nash Reagent: Dissolve 150g Ammonium Acetate, 3mL Acetic Acid, and 2mL Acetylacetone in 1L distilled water. Keep dark (light sensitive).
Step-by-Step:
-
Preparation: Cut cellulose sample (1g) into small fragments.
-
Incubation: Suspend sample in a wire basket inside a jar containing 50mL distilled water. Do not let the sample touch the water.
-
Conditioning: Seal jar. Incubate at 49°C for 20 hours (Standard) or 65°C for 4 hours (Accelerated).
-
Reaction: Mix 3mL of the bottom water solution with 3mL Nash Reagent.
-
Development: Incubate mixture at 58°C for 30 mins.
-
Detection: Measure Absorbance at 412 nm using a UV-Vis Spectrophotometer.
-
Calculation: Compare against a standard curve of Formaldehyde solution (0.2 - 5.0 µg/mL).
Protocol B: HPLC Analysis of DMDHEU Species
For detailed byproduct profiling (DHEU vs. DMDHEU vs. Methylated species).
Why HPLC? Colorimetric methods only see HCHO. HPLC allows you to see if your reactant is degrading or if you have unreacted impurities (glycols/urea).
-
Column: C18 Reversed-Phase (e.g., Shim-pack GIST C18-AQ), capable of retaining polar compounds.[1]
-
Mobile Phase: 100% Aqueous (Phosphate buffer pH 3.0) or Water/Acetonitrile (95:5) for methylated derivatives.
-
Detector: UV-Vis (190-210 nm) or Refractive Index (RI).
-
Derivatization (Optional): Post-column derivatization with Acetylacetone for specific HCHO detection at 414 nm.
Module 3: Performance vs. Degradation (FAQs)
Q: Why is my cellulose losing tensile strength after reaction? A: This is the "Tenderizing Effect." It has two causes:
-
Rigidity: Cross-linking locks the polymer chains, preventing stress distribution.
-
Acid Hydrolysis: The catalyst (e.g.,
) generates protons ( ). At high temperatures, these protons attack the -1,4-glycosidic bonds of cellulose, depolymerizing it.-
Solution: Use a "buffered" catalyst system. Mix Magnesium Chloride (Lewis Acid) with Citric Acid or Sodium Citrate to buffer the pH drop during curing.
-
Q: Can I use Zinc Nitrate instead of Magnesium Chloride? A: You can, but proceed with caution.
-
Zinc Nitrate (
): Stronger Lewis acid. Faster cure, higher cross-linking density. Risk: Severe strength loss and potential environmental toxicity. -
Magnesium Chloride (
): Milder. Requires higher cure temp but preserves cellulose integrity better. Preferred for biomedical/drug delivery applications.
Q: My samples are yellowing. Is this scorching? A: Likely not scorching, but amine degradation.
-
DMDHEU contains nitrogen.[2] Under high heat or in the presence of chlorine (if bleached), chloramines form, which yellow.
-
Check: Are you using Citric Acid as a co-catalyst? Citric acid causes significant yellowing at high temps due to dehydration to aconitic acid. Switch to Maleic Acid or reduce curing temp.
Module 4: Experimental Workflow Visualization
Use this decision tree to optimize your synthesis parameters based on your byproduct analysis.
Figure 2: Troubleshooting logic flow for balancing Formaldehyde release against Tensile Strength loss.
References
-
Reaction Mechanisms & Hydrolysis
-
Dehabadi, V. A., et al. (2013). "Investigation of the cross-linking of cellulose with DMDHEU." Journal of Applied Polymer Science.
- Note: Defines the etherification mechanism and the competition between cross-linking and hydrolysis.
-
-
Formaldehyde Release Kinetics
-
Zhou, L., et al. (2016). "DMDHEU and Formaldehyde Release Study." Textile Research Journal.[3]
- Note: Provides the kinetic models for Fickian diffusion of HCHO
-
-
Analytical Standards
-
HPLC Methodology
-
Shimadzu Application News No.[1] L557. "Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone."
- Note: High-sensitivity protocol for detecting trace aldehydes in complex m
-
-
Catalyst Optimization
Sources
- 1. lcms.cz [lcms.cz]
- 2. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]
- 3. scribd.com [scribd.com]
- 4. GMA Consult Group [gma.trade]
- 5. testinglab.com [testinglab.com]
- 6. aatcctestmethods.com [aatcctestmethods.com]
- 7. irispublishers.com [irispublishers.com]
Technical Support Center: Advanced Cellulose Crosslinking & DMDHEU Stability
Subject: Troubleshooting Yellowing and Chromophore Formation in DMDHEU-Treated Substrates Ticket Priority: High (Process Integrity/Material Stability) Assigned Specialist: Senior Application Scientist, Materials Chemistry Division
Introduction: The Thermodynamics of Yellowing
You are likely encountering discoloration in cellulosic substrates crosslinked with Dimethyloldihydroxyethyleneurea (DMDHEU). While DMDHEU is the industry standard for durable press finishing due to its low cost and high reactivity, it possesses inherent thermodynamic vulnerabilities that lead to chromophore formation.
Yellowing in this system is rarely random; it is a deterministic outcome of two primary failure modes:
-
Thermal Oxidation: Radical formation during high-temperature curing, often exacerbated by Lewis acid catalysts.
-
Chloramide Formation (Chlorine Retention): The reversible reaction of free amine groups with hypochlorite, leading to unstable N-Cl bonds that degrade into yellow chromophores and hydrochloric acid.
This guide provides the mechanistic insight and validated protocols required to isolate and eliminate these variables.
Module 1: The Chemistry of Discoloration
Question: Why does the fabric yellow immediately after curing, even without washing?
Technical Analysis: Immediate yellowing suggests thermal degradation catalyzed by the acidic environment required for crosslinking. DMDHEU crosslinking proceeds via a carbocation mechanism typically requiring a Lewis acid catalyst (e.g., Magnesium Chloride).
If the curing temperature exceeds the stability threshold of the cellulose-resin matrix (>170°C) or if the catalyst acidity is uncontrolled, you trigger dehydration reactions in the cellulose backbone (forming furfural derivatives) and oxidation of the resin itself.
The Mechanism: The diagram below illustrates the bifurcation between successful crosslinking and the side reactions leading to yellowing.
Figure 1: Mechanistic pathway showing the divergence between stable ether crosslinking and the formation of unstable chloramides leading to yellowing.
Module 2: Process Parameters & Catalyst Selection
Question: How does my choice of catalyst impact the Yellowing Index (YI)?
Technical Analysis:
The catalyst dictates the reaction rate and the pH drop during curing. A "hard" Lewis acid like Zinc Nitrate (
Optimization Matrix: Use this table to audit your current formulation.
| Catalyst System | Reactivity | Yellowing Risk | Chlorine Retention Risk | Recommendation |
| Magnesium Chloride ( | Moderate | Low | Low | Standard. Best balance for general applications. |
| Zinc Nitrate ( | High | High | Moderate | Avoid unless rapid cure is critical. High risk of scorching. |
| Citric Acid (Co-catalyst) | High | Moderate | Low | Use with Caution. Citric acid itself can yellow at T > 160°C due to dehydration. |
| Mixed ( | High | Low-Moderate | Low | Preferred High-Speed Option. Balances cure speed with whiteness retention. |
Question: We observe yellowing only after home laundering. Is this a resin failure?
Technical Analysis: This is likely Chlorine Retention , not thermal scorching.
-
DMDHEU contains nitrogen.[1] Ideally, all nitrogen sites are substituted (capped).
-
If the synthesis is poor or curing is incomplete, free
groups remain. -
During laundering, hypochlorite bleach (
) reacts with to form N-chloramides ( ). -
Upon ironing or drying (heat), the N-Cl bond cleaves, releasing radical chlorine and HCl, causing localized cellulose degradation (yellowing) and strength loss.
Corrective Action: Ensure the molar ratio of formaldehyde to urea during resin synthesis is optimized (typically 2:1 or slightly higher) and curing drives the reaction to completion.
Module 3: Troubleshooting Logic & Diagnostics
Use this decision tree to isolate the root cause of the discoloration in your specific workflow.
Figure 2: Diagnostic logic flow for isolating thermal vs. chemical causes of yellowing.
Module 4: Validated Experimental Protocols
To scientifically validate the stability of your DMDHEU-treated fabrics, you must perform the Chlorine Retention Scorch Test . This protocol is adapted from AATCC Test Method 92 .
Protocol: Accelerated Chlorine Retention Test
Objective: Quantify the propensity of the treated fabric to retain chlorine and undergo subsequent degradation.[2][3]
Materials:
-
Sodium Hypochlorite solution (5.25% available chlorine).
-
Distilled water.
-
Heating plates (Scorching unit) set to 185°C (± 2°C).
-
Tensile testing machine.
Procedure:
-
Chlorination: Immerse the DMDHEU-treated sample in a bath containing 0.25% available chlorine at 25°C for 15 minutes. Maintain a liquor ratio of 50:1.
-
Rinsing: Rinse thoroughly in distilled water (6 changes) to remove surface chlorine. The goal is to leave only chemically bound chlorine (
). -
Drying: Air dry the sample at room temperature.
-
Scorching: Place the specimen between heating plates at 185°C for 30 seconds .
-
Evaluation:
-
Visual: Compare the scorched area to a non-chlorinated control. Yellowing indicates N-Cl bond cleavage.
-
Quantitative: Measure tensile strength of the scorched sample (
) vs. the control ( ). -
Calculation:
-
Interpretation:
-
< 10% Loss: Excellent Stability.
-
10-25% Loss: Moderate Chlorine Retention (Acceptable for non-white goods).
-
> 25% Loss: Critical Failure. The resin is under-cured or possesses too many free amine groups.
Protocol: pH Extraction (Acidity Check)
If yellowing occurs without chlorine exposure, check for residual acid.
-
Boil 2g of treated fabric in 100ml distilled water for 10 minutes.
-
Cool to room temperature.
-
Measure pH of the extract.
-
Target: pH should be 5.0 - 6.5 . If pH < 4.0, residual catalyst is degrading the cellulose (hydrolytic yellowing).
References
-
American Association of Textile Chemists and Colorists (AATCC). (2024).[4][5][6] TM92-2024, Chlorine, Retained, Tensile Loss: Single Sample Method.[4][5] AATCC.[4][5][6][7] [Link]
-
Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles.[3][8][9] Woodhead Publishing. (Referenced for catalyst mechanisms in crosslinking).[10]
-
Hassen, Y., Rauch, M., & Kabish, A. (2021).[9] Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties.[9] Journal of Textile Science & Fashion Technology.[9] [Link][9][10]
-
Reinhardt, R. M., et al. (1958). Studies on the Chlorine Retention of Fabrics Treated with Dimethylol Ethylene Urea.[3] Textile Research Journal.[10] (Foundational paper on N-Cl bond formation).
Sources
- 1. resiltextiles.com [resiltextiles.com]
- 2. aatcc.org [aatcc.org]
- 3. Sci-Hub. Studies on the Chlorine Retention of Fabrics Treated with Dimethylol Ethylene Urea / Textile Research Journal, 1961 [sci-hub.st]
- 4. AATCC - AATCC [members.aatcc.org]
- 5. AATCC - AATCC [members.aatcc.org]
- 6. AATCC 107 Colorfastness to Water Test Method [darongtester.com]
- 7. aatcc.org [aatcc.org]
- 8. Durable Press Finishes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 9. irispublishers.com [irispublishers.com]
- 10. Effect of Different Catalysts on the DMDHEU-Cotton Cellulose Reaction [agris.fao.org]
Scale-up challenges in the synthesis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
Introduction
Welcome to the Technical Support Center. This guide addresses the specific scale-up challenges associated with the synthesis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (often referred to as Dihydroxy-dimethyl-ethyleneurea or DHDMEU).
While the bench-scale synthesis appears straightforward—condensing 1,3-dimethylurea with glyoxal —scaling this reaction reveals non-linear complexities regarding pH control, reversibility, and impurity profiles.[1] This document treats the synthesis not just as a recipe, but as a dynamic system requiring precise thermodynamic and kinetic management.[1]
Module 1: Reaction Kinetics & Control
The Core Challenge: The reaction is an equilibrium-driven condensation that competes with the irreversible Cannizzaro disproportionation of glyoxal.[1]
The Mechanism & Critical Parameters
The synthesis relies on the nucleophilic attack of the urea nitrogens onto the glyoxal carbonyls.[1]
-
Target pH Window: 7.0 – 8.0 (Strictly controlled).
-
Temperature: Initial exotherm control (
C), followed by aging ( C). -
Stoichiometry: 1:1 to 1:1.05 (Glyoxal slight excess).[1]
Troubleshooting Reaction Failures
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Low Conversion / Low Yield | pH Drift < 6.5 | Commercial 40% Glyoxal contains significant free acid (glycolic/formic).[1] If not neutralized before urea addition, the acid protonates the urea nitrogens, reducing nucleophilicity.[1] | Neutralize Glyoxal solution to pH 7.0-7.2 with dilute NaOH before adding Dimethylurea. |
| Dark Yellow/Brown Color | pH > 8.5 or High Temp | At high pH/Temp, unreacted glyoxal undergoes internal Cannizzaro reaction (forming glycolate) or polymerizes into colored oligomers.[1] | Maintain pH < 8.[1][2][3]0. Use active cooling during base addition.[1] Do not overheat during the aging phase.[1] |
| Product Re-dissolves | Hydrolysis | The ring-closure is reversible.[1] Excess water or pH swings can reopen the ring back to starting materials.[1] | Avoid adding excess water during the reaction.[1] Ensure the reaction ages long enough to precipitate the product. |
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired ring closure and the parasitic side reactions.
Figure 1: Reaction pathway showing the "Happy Path" (Green) vs. pH/Temperature induced degradation (Red).[1]
Module 2: Downstream Processing (Isolation)
The Core Challenge: The product is highly polar and water-soluble.[1] "Crashing out" the product requires manipulating the solvent dielectric constant.[1]
Isolation Protocol (Scale-Up Optimized)
-
Reaction Completion: Ensure consumption of Dimethylurea (TLC/HPLC).
-
Concentration: If the reaction mixture is too dilute, vacuum strip water at <50°C . Warning: High heat promotes hydrolysis.[1]
-
Crystallization:
-
Filtration: Filter immediately while cold.
-
Washing: Wash with cold acetone (removes glyoxal residues and yellow color).[1]
Purification Logic Tree
Figure 2: Decision tree for isolating the product from aqueous media.[1]
Module 3: Impurity Profiling & Quality Control[1]
When scaling up, you will encounter specific impurities that are invisible at the milligram scale.[1]
Common Impurities[1]
-
Glyoxal Oligomers: Cause yellowing.[1] Removed via alcohol/acetone wash.[1]
-
Glycolic Acid: Result of high pH excursions.[1] Increases solubility of the product, lowering yield.[1]
-
1,3-Dimethylhydantoin: A rearrangement product that can form under harsh acidic conditions or high thermal stress.[1]
Analytical Markers
-
Melting Point: The pure compound melts sharply at 132-134°C [1].[1][4] A broad range (e.g., 125-130°C) indicates wetness or oligomer contamination.[1]
-
NMR (D2O): Look for the hemiaminal proton signals.[1] Ensure the integration matches the methyl groups.[1]
Frequently Asked Questions (FAQ)
Q1: Why is my reaction mixture turning brown upon adding NaOH? A: You are likely adding the base too fast, creating localized "hotspots" of high pH (>9).[1] This triggers the rapid polymerization of glyoxal.[1]
-
Fix: Use a dilute base (e.g., 10% NaOH) and add it dropwise with vigorous stirring, monitoring pH continuously.[1]
Q2: Can I use formaldehyde to stabilize the product? A: Be careful. While Dimethylol derivatives use formaldehyde, your target is the 1,3-Dimethyl derivative.[1] Adding formaldehyde will create a different compound (methylolated species) or a complex mixture [3].[1] Stick to Glyoxal + 1,3-Dimethylurea.[1][5]
Q3: The product is an oil and won't crystallize.[1] What now? A: This is a common "oiling out" phenomenon due to water content.[1]
-
Rotovap to remove as much water as possible.[1]
-
Triturate the oil with cold acetone or ethyl acetate.[1]
-
Scratch the flask wall to induce nucleation.[1]
Q4: Is the reaction endothermic or exothermic? A: It is slightly exothermic. At scale, this heat accumulates.[1] If the temperature rises uncontrolled (>50°C), the equilibrium shifts back to reactants, and side reactions accelerate.[1]
References
-
ChemicalBook. (n.d.).[1] this compound Properties and Melting Point. Retrieved from [1]
-
Correia, H. D., et al. (2015).[1][5] Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Synthesis. Retrieved from
-
Google Patents. (n.d.).[1] Process for preparing 1,3-dimethylol-4,5-dihydroxy-2-imidazolidinone (Contextual comparison). US Patent 3487088A.[1] Retrieved from
-
PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [1]
Sources
- 1. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Purity DMDHEU Purification & Analysis
Executive Summary
DMDHEU is the industry-standard cross-linking agent for cellulosic materials, synthesized via the reaction of glyoxal, urea, and formaldehyde. While "textile-grade" DMDHEU allows for certain impurity tolerances, research-grade applications (e.g., biomedical hydrogels, antimicrobial wound dressings, and drug delivery matrices) demand rigorous removal of cytotoxic contaminants—specifically free formaldehyde, unreacted glyoxal, and glycoluril by-products.
This guide addresses the purification and troubleshooting of synthesized DMDHEU to meet the stringent requirements of pharmaceutical and advanced materials research.
Part 1: Impurity Profile & Synthesis Logic
Understanding the origin of impurities is the first step in purification. The synthesis of DMDHEU is an equilibrium-driven process.
Synthesis & Impurity Pathway Diagram
Caption: Figure 1. Synthesis pathway of DMDHEU highlighting critical control points for impurity generation.
Part 2: Troubleshooting & Purification Protocols (Q&A)
Category 1: Free Formaldehyde Removal (Cytotoxicity Control)
Q: My synthesized DMDHEU has a free formaldehyde content >1.0%. How do I reduce this to non-cytotoxic levels (<0.1%) without degrading the product?
A: Free formaldehyde is an equilibrium impurity; simple evaporation often fails because the reverse reaction generates more. You must use a "Strip and Scavenge" strategy.
Protocol:
-
Vacuum Stripping:
-
Adjust pH to 6.5 – 7.5 (neutral pH minimizes hydrolysis).
-
Apply vacuum (20–50 mbar) at <50°C . High temperatures trigger polymerization.
-
Target: Removes bulk volatile formaldehyde and methanol (if methylated).
-
-
Chemical Scavenging (The "Soft" Approach):
-
Reductive Scavenging (The "Hard" Approach for Pharma):
-
For applications where no active formaldehyde can remain, treat with Sodium Borohydride (NaBH₄) (0.1 – 0.5% w/w).
-
Mechanism:[1][2][3] Reduces free formaldehyde to methanol (volatile/removable) [1].
-
Warning: This destroys the aldehyde functionality; ensure your DMDHEU methylol groups remain intact by monitoring with NMR.
-
Category 2: Removing Unreacted Glyoxal & Salts
Q: HPLC analysis shows unreacted glyoxal and high ionic strength. How do I purify the DMDHEU solution?
A: Unreacted glyoxal causes yellowing and inconsistent cross-linking. Salts (from pH adjustment) interfere with biological assays. Nanofiltration (NF) is the superior method over crystallization, as DMDHEU is difficult to crystallize due to its hygroscopic nature.
Protocol: Nanofiltration (NF) Setup
-
Membrane Selection: Use a membrane with a Molecular Weight Cut-Off (MWCO) of 150–200 Da .
-
DMDHEU MW: ~178 Da.
-
Glyoxal MW: 58 Da.
-
Salts: <60 Da.
-
-
Process:
-
Dilute synthesized resin to 20% solids.
-
Operate in Diafiltration Mode (constant volume wash) with deionized water.
-
Pressure: 10–20 bar; Temperature: <30°C.
-
-
Outcome: Glyoxal and salts permeate through the membrane; purified DMDHEU is retained in the retentate.
Alternative: Ion Exchange (IEX)
-
Pass the solution through a Mixed Bed Column (Strong Acid Cation / Strong Base Anion) to remove sodium acetate/phosphate salts.
-
Note: Monitor pH strictly; acidic resins can catalyze self-condensation of DMDHEU.
Category 3: Stability & Discoloration[3][4]
Q: My purified DMDHEU turns yellow upon storage. What is happening?
A: Yellowing indicates the presence of unreacted glyoxal or the formation of Schiff base oligomers .
Troubleshooting Checklist:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Instant Yellowing | High process temperature (>70°C) | Maintain synthesis T <60°C. |
| Storage Yellowing | pH drift (<4.0) | Buffer final solution to pH 5.5–6.5 with phosphate buffer. |
| Darkening | Iron contamination | Use glass-lined or SS316 reactors; add chelating agent (EDTA). |
Part 3: Analytical Validation
You cannot rely on generic "solids content" measurements. You must validate the chemical structure.
Method 1: C-13 NMR Spectroscopy (Structural Integrity)
This is the gold standard for distinguishing DMDHEU from its hydrolysis products (DHEU).
-
Solvent: D₂O.
-
Key Shifts (ppm):
-
C=O (Carbonyl): ~160 ppm.
-
CH-OH (Ring): ~75-80 ppm (Look for cis/trans splitting; cis is typically upfield) [2].
-
N-CH₂-OH (Methylol): ~65 ppm.
-
-
Validation: If the peak at 65 ppm diminishes, your product has hydrolyzed (lost formaldehyde).
Method 2: Acetylacetone Titration (Nash Method)
Used to quantify free formaldehyde specifically, without breaking down the N-methylol bonds.
-
Reagent: Ammonium acetate + Acetylacetone + Acetic acid.
-
Reaction: Forms a yellow diacetyldihydrolutidine complex (
nm). -
Limit: Detection down to ppm levels, essential for toxicity screening.
Part 4: Summary of Purification Workflow
Caption: Figure 2. Integrated purification workflow for research-grade DMDHEU.
References
-
MDPI. (2024). The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment. Retrieved from
-
Purdue e-Pubs. (1993). Synthesis, characterization, and evaluation of methylated derivatives of DMDHEU. Retrieved from
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from
-
Google Patents. (1994). Textile resins with reduced free formaldehyde (US5352372A).[4] Retrieved from
-
ResearchGate. (2025). Release behavior and kinetic evaluation of formaldehyde from cotton clothing. Retrieved from
Sources
- 1. US4127382A - Process for the reduction of free formaldehyde on textile fabrics - Google Patents [patents.google.com]
- 2. Easy Care and Durable Press Finish of Cellulosics | Glyoxal Resins | Chemistry and Mechanisms of Easy-Care Finishes | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 3. CN105713162A - 1,2-Propylene glycol etherification modified DMDHEU resin and synthetic method thereof - Google Patents [patents.google.com]
- 4. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: DMDHEU vs. Citric Acid for Polysaccharide Crosslinking
Topic: Comparative Study of DMDHEU and Citric Acid as Crosslinking Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the engineering of cellulosic networks—whether for high-performance textiles or hydrogel-based drug delivery systems—the choice of crosslinking agent is a critical determinant of mechanical integrity, biocompatibility, and degradation kinetics.
This guide provides a technical comparison between Dimethyloldihydroxyethyleneurea (DMDHEU) , the traditional industry standard for ether-based crosslinking, and Citric Acid (CA) , the leading bio-based alternative utilizing esterification. While DMDHEU offers superior dimensional stability and wrinkle recovery via robust ether linkages, its formaldehyde release profile renders it unsuitable for many biomedical applications. Conversely, Citric Acid provides a non-toxic, biocompatible profile essential for drug development, though it presents challenges regarding yellowing and acid-catalyzed tensile loss.
Mechanistic Comparison: Ether vs. Ester Crosslinking
The fundamental difference between these agents lies in their reaction kinetics and the stability of the resulting bond.
-
DMDHEU (Etherification): Reacts with cellulose hydroxyls (-OH) under acidic conditions to form stable ether bonds. This reaction is reversible only under strong hydrolytic conditions, providing high durability.
-
Citric Acid (Esterification): A polycarboxylic acid that reacts via an anhydride intermediate. It forms ester crosslinks with cellulose.[1] The reaction is driven by heat and catalysts (typically Sodium Hypophosphite, SHP) but is susceptible to alkaline hydrolysis.
Visualization: Reaction Pathways
The following diagram illustrates the distinct chemical pathways for both agents.
Caption: Comparative reaction pathways. DMDHEU proceeds via carbenium ion formation to stable ether bonds. Citric Acid proceeds via cyclic anhydride formation to ester bonds, with potential side reactions causing yellowing.
Performance Analysis: Head-to-Head Data
The following data synthesizes results from comparative studies on cotton cellulose, serving as a proxy for polysaccharide network performance.
Table 1: Comparative Performance Metrics
| Metric | DMDHEU (Standard) | Citric Acid (Bio-Alternative) | Scientific Insight |
| Crosslinking Density (WRA) | High (189°+) | Moderate (161° - 175°) | DMDHEU forms a tighter network due to higher reactivity and lower steric hindrance [1][7]. |
| Tensile Strength Retention | 82% - 97% | 81% - 99% | CA can cause severe acid-catalyzed depolymerization (strength loss) if pH < 3.0 is not buffered [2][9]. |
| Whiteness Index (WI) | High Retention | Low (Significant Yellowing) | CA forms aconitic acid (unsaturated) during curing, leading to yellowing. Requires additives (e.g., TEA) to mitigate [5][11]. |
| Toxicity Profile | Carcinogenic (Formaldehyde) | Biocompatible (GRAS) | DMDHEU releases formaldehyde during cure and storage. CA is safe for mucosal contact (drug delivery) [8]. |
| Curing Temperature | 150°C - 160°C | 160°C - 180°C | CA requires higher energy to drive the anhydride formation compared to the N-methylol reaction [7]. |
Experimental Protocols
For researchers validating these agents, the following Pad-Dry-Cure protocol is the industry standard for establishing baseline crosslinking efficiency.
Workflow Visualization
Caption: Standard Pad-Dry-Cure workflow. Note the higher curing temperature required for Citric Acid to ensure anhydride formation.
Detailed Methodology
A. DMDHEU Protocol (The Control)
-
Solution: Prepare an aqueous solution containing 40-60 g/L DMDHEU.
-
Catalyst: Add Magnesium Chloride (
) at 20-30% of the resin weight. The Lewis acid catalyst is crucial for activating the N-methylol groups. -
Application: Pad the substrate to 80-100% wet pick-up.[2]
-
Curing: Dry at 100°C for 5 min, then cure at 150°C for 3 minutes .
-
Validation: Measure formaldehyde release (AATCC Method 112) to confirm reaction extent and safety compliance [10].
B. Citric Acid Protocol (The Bio-Alternative)
-
Solution: Prepare 50-60 g/L Citric Acid.
-
Catalyst: Add Sodium Hypophosphite (SHP) at a 1:1 or 2:3 molar ratio to CA. Note: SHP is the most effective catalyst for preventing excessive strength loss while maximizing esterification [1].
-
Application: Pad substrate to 80-100% wet pick-up.[2]
-
Curing: Dry at 100°C for 5 min, then cure at 170°C-180°C for 2-3 minutes .
-
Critical Step: High temperature is strictly required to form the reactive cyclic anhydride intermediate. Lower temperatures will result in negligible crosslinking.
-
-
Post-Treatment: Rinse thoroughly to remove unreacted acid, which can degrade the polymer over time.
Strategic Recommendations
For Textile Applications:
-
Use DMDHEU when dimensional stability and wrinkle resistance are paramount, and the end-product is not in direct, prolonged contact with compromised skin. Modified DMDHEU (low-formaldehyde) is the preferred compromise [7].
For Drug Development & Hydrogels:
-
Use Citric Acid. In hydrogel synthesis (e.g., CMC, starch, or PVA blends), DMDHEU's cytotoxicity is unacceptable. Citric acid acts as a non-toxic crosslinker that preserves biodegradability.
-
Optimization: To prevent yellowing in pharmaceutical formulations, conduct curing in an inert atmosphere or reduce temperature by increasing catalyst concentration (up to 10% SHP) [4][8].
References
-
Islam, S., Ghosh, J., & Akter, N. (2020).[3][4] Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU). International Journal of Textile Science.
-
Yang, C. Q. (1998). Mechanical Strength of Durable Press Finished Cotton Fabric: Part II: Comparison of Crosslinking Agents. Textile Research Journal.
-
Hassan, T. M., et al. (2021).[2] Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids). ACS Sustainable Chemistry & Engineering.
-
Brito, B., et al. (2023).[5] Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels. Gels (MDPI).
-
Khatri, A., et al. (2020).[3] Finishing of Cotton Fabrics using Monochlorotriazine Reactive Dyes and Citric Acid. International Journal of Advances in Engineering and Management.
-
Asma, A., et al. (2023).[6] Crosslinking of cellulose with DMDHEU. ResearchGate.
-
Dhiman, G., & Chakraborty, J. N. (2015). Assessment of durable press performance of cotton finished with modified DMDHEU and citric acid. Fashion and Textiles.[2][3]
-
Demitri, C., et al. (2008).[7] Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels. Journal of Applied Polymer Science.
-
Mohammed, A., et al. (2019).[8] Crease Resistance Finishing Optimization of Citric Acid and Fibroin Solution for Cotton Fabrics. Journal of Natural Fibers.
-
Iris Publishers. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU.
-
Das, S. R. (2013).[5] Formaldehyde free crease resistant finishing of cotton fabric using citric acid. Textile Today.
Sources
- 1. researchgate.net [researchgate.net]
- 2. irispublishers.com [irispublishers.com]
- 3. ijaem.net [ijaem.net]
- 4. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 5. Formaldehyde free crease resistant finishing of cotton fabric using citric acid [textiletoday.com.bd]
- 6. researchgate.net [researchgate.net]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. researchgate.net [researchgate.net]
DMDHEU vs. Glyoxal: The Formaldehyde-Free Transition in Textile Finishing
[1][2]
Executive Summary
Verdict: Glyoxal is the only commercially viable, non-polycarboxylic acid alternative to DMDHEU that offers true zero-formaldehyde performance. However, it is not a "drop-in" replacement.
While DMDHEU (Dimethyloldihydroxyethyleneurea) remains the benchmark for wrinkle recovery angle (WRA) and stabilization, its reliance on N-methylol chemistry inherently releases formaldehyde. Glyoxal , a dialdehyde, eliminates this carcinogen but introduces significant process risks: severe fabric yellowing and lower reactivity.
The Scientist's Edge: Success with glyoxal requires shifting from magnesium chloride (
Part 1: Mechanistic Foundations
To engineer a successful finish, one must understand the crosslinking architecture.
The Chemistry of Control (DMDHEU)
DMDHEU functions via etherification . Under acidic conditions and heat, the N-methylol hydroxyl groups (
-
Stability: High. Ether bonds are resistant to hydrolysis.
-
Toxicity: The reaction is reversible; hydrolysis releases free formaldehyde (
).
The Chemistry of the Challenger (Glyoxal)
Glyoxal (
-
Reactivity: Lower than N-methylol. Requires stronger Lewis acid activation.
-
The Trap: Glyoxal has a high tendency for intramolecular reaction (reacting with itself) or Cannizzaro disproportionation, leading to yellowing.
-
Stability: Acetal bonds are acid-labile (sensitive to low pH washing).
Mechanistic Visualization
The following diagram contrasts the reaction pathways and the critical "Yellowing Pathway" inherent to glyoxal.
Caption: Comparative reaction pathways. Note the formaldehyde release in DMDHEU (bottom left) versus the yellowing side-reaction risk in Glyoxal (bottom right).
Part 2: Performance Matrix
The following data summarizes typical performance deltas observed in cotton poplin (100% cotton) treated via pad-dry-cure.
Table 1: Comparative Performance Metrics
| Metric | Standard DMDHEU | Glyoxal (Unoptimized) | Glyoxal (Optimized)* |
| Formaldehyde Release | > 75 ppm (High) | 0 ppm (None) | 0 ppm (None) |
| Wrinkle Recovery (WRA) | 280° - 300° | 230° - 250° | 260° - 275° |
| Tensile Strength Loss | 40% - 50% | 50% - 60% | 45% - 55% |
| Whiteness Index (CIE) | Base - 2 (Good) | Base - 15 (Severe Yellowing ) | Base - 4 (Acceptable) |
| Catalyst Required | |||
| Curing Temp | 150°C - 170°C | 150°C - 180°C | 140°C - 150°C |
*Optimized Glyoxal refers to the protocol using Aluminum Sulfate catalyst + Ethylene Glycol additive.
Part 3: Critical Analysis - The "Yellowing" Solution
The primary barrier to glyoxal adoption is yellowing. This is not a stain; it is chemical modification.
The Problem: Unmasked Aldehydes
Under curing conditions, free glyoxal molecules that fail to crosslink can undergo:
-
Cannizzaro Reaction: Disproportionation into glycolic acid (colorless) and other byproducts.
-
Oligomerization: Formation of conjugated double-bond systems which absorb blue light, appearing yellow.
The Solution: The Polyol "Sacrificial" Shield
To use glyoxal successfully, you must add a polyol (Ethylene Glycol or Diethylene Glycol) to the finishing bath.
-
Mechanism: The glycol reacts with the glyoxal to form a cyclic acetal intermediate. This stabilizes the aldehyde, preventing rapid self-polymerization (yellowing) while still allowing crosslinking with cellulose at high temperatures.
-
Ratio: A molar ratio of 1:1 to 1:2 (Glyoxal:Glycol) is often required.
Part 4: Experimental Protocols
These protocols are designed for 100% Cotton Woven Fabric (e.g., Poplin or Twill) .
Protocol A: The Benchmark (DMDHEU)
-
Reagents: Modified DMDHEU resin (approx. 45% solids),
. -
Bath Formulation:
-
DMDHEU: 50 g/L
- Catalyst: 15 g/L
-
Wetting Agent: 1 g/L
-
Acetic Acid: Adjust to pH 4.5 - 5.0
-
Protocol B: The Challenger (Optimized Glyoxal)
-
Reagents: Glyoxal (40% solution), Aluminum Sulfate (
), Ethylene Glycol. -
Bath Formulation:
-
Glyoxal (40%): 60 g/L (Higher conc. needed to match DMDHEU solids)
-
Ethylene Glycol: 20 g/L (Anti-yellowing agent)
-
Aluminum Sulfate: 10 g/L (Stronger Lewis acid required)
-
Wetting Agent: 1 g/L
-
pH: Natural pH of glyoxal is acidic; do not buffer significantly.
-
Application Workflow
The physical application method is identical for both to ensure variable isolation.
Caption: Standard Pad-Dry-Cure workflow. Note the lower curing temperature potential for Aluminum Sulfate catalyzed Glyoxal.
Part 5: Analytical Validation (Self-Correction)
How do you verify the crosslinking actually happened without relying solely on WRA (which can be influenced by surface friction)?
The Schramm Method (HPLC Analysis): Standard titration methods for formaldehyde do not detect glyoxal. To quantify bound glyoxal:
-
Hydrolysis: Treat the cured fabric with 4M NaOH at 100°C.
-
Cannizzaro Conversion: This converts bound glyoxal into glycolate .[2][3][4]
-
HPLC: Analyze the extract using an ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) with UV detection (210 nm).
-
Validation: A peak for glycolic acid confirms the glyoxal was chemically bound to the cellulose, not just physically dried onto the surface.
References
-
Schramm, C., & Rinderer, B. (2002). Nonformaldehyde Durable Press Finishing of Cotton Fabric: Quantitative Evaluation of Cellulose-Bound Glyoxal. Textile Research Journal.
-
Welch, C. M. (1983). Glyoxal as a Formaldehyde-Free Durable Press Reagent for Mild Curing Applications. Textile Research Journal.
-
Xu, G. (2002). Wet Strength Improvement of Paper Via Crosslinking of Cellulose Using Polymeric Carboxylic Acids and Aldehydes. University of Georgia.
-
Lee, E. S., & Kim, S. I. (2005). Effect of Glyoxal/Glycol Additives on the Whiteness and Mechanical Properties of Cotton Fabrics. Journal of Applied Polymer Science.
-
Yuan, Z., et al. (2018). Study on the Catalytic Performance of Aluminum Sulfate in Glyoxal Crosslinking. Cellulose.[5][1][2][3][4][6][7][8][9]
Sources
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tekstilec.si [tekstilec.si]
- 6. Easy Care and Durable Press Finish of Cellulosics | Glyoxal Resins | Chemistry and Mechanisms of Easy-Care Finishes | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 7. researchgate.net [researchgate.net]
- 8. Glyoxal Crosslinking of Cell-Seeded Chitosan/Collagen Hydrogels for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
Comparative Analysis of Crosslinking Efficacy: DMDHEU vs. Polycarboxylic Acids (BTCA, Maleic Acid)
[1]
Executive Summary
This guide provides a rigorous technical comparison between Dimethyloldihydroxyethyleneurea (DMDHEU) —the incumbent N-methylol crosslinker—and Polycarboxylic Acids (PCAs) , specifically 1,2,3,4-Butanetetracarboxylic Acid (BTCA) and Maleic Acid (MA) .[1]
While DMDHEU remains the industry standard for cost-effective durable press finishing, its reliance on formaldehyde release presents significant toxicological risks. BTCA has emerged as the most potent non-formaldehyde alternative, offering comparable crosslinking density via an esterification mechanism. However, its adoption is hindered by cost and the requirement for phosphono-based catalysts (e.g., Sodium Hypophosphite). This analysis evaluates the mechanistic divergence, quantitative performance metrics, and experimental protocols required to validate these systems.
Mechanistic Divergence: Ether vs. Ester Fixation
The fundamental difference between these systems lies in the covalent linkage formed with the cellulose hydroxyl groups (
DMDHEU (The N-Methylol Pathway)
DMDHEU functions via an etherification mechanism. Under acidic conditions (typically catalyzed by Lewis acids like
-
Critical Flaw: The reaction is reversible under hydrolytic conditions, releasing free formaldehyde (
), a known carcinogen.
Polycarboxylic Acids (The Anhydride Pathway)
PCAs like BTCA and Maleic Acid function via esterification . They do not react directly with cellulose. Instead, they must first dehydrate to form a reactive cyclic anhydride intermediate. This anhydride ring opens upon nucleophilic attack by cellulose hydroxyls, forming an ester linkage.
-
Catalyst Necessity: This pathway requires a catalyst to lower the energy barrier for anhydride formation. Sodium Hypophosphite (SHP) is the gold standard, functioning not just as an acid but as a reducing agent that prevents oxidative yellowing.
-
BTCA vs. Maleic Acid: BTCA (tetra-functional) readily forms five-membered cyclic anhydrides. Maleic acid (di-functional) is less effective alone because it struggles to form the necessary crosslinking bridges without copolymerization or specific steric configurations.
Mechanistic Pathway Diagram
Figure 1: Comparative reaction pathways. Note the formaldehyde byproduct in the DMDHEU pathway versus the benign water byproduct in the PCA pathway.
Performance Metrics: The Data
The following data synthesizes comparative studies (Yang et al., Ji et al.) regarding the physical properties of cotton fabrics treated with these agents.
Quantitative Comparison Table
| Metric | DMDHEU (Standard) | BTCA (Premium Alternative) | Maleic Acid (MA) |
| Wrinkle Recovery Angle (WRA) | 280° - 300° (High) | 275° - 290° (High) | 240° - 260° (Moderate) |
| Tensile Strength Retention | 50% - 60% | 55% - 65% | 60% - 70% |
| Tear Strength Retention | 45% - 55% | 50% - 60% | 60% - 70% |
| Whiteness Index (CIE) | High (80+) | High (78-80) | Moderate (Risk of yellowing) |
| Formaldehyde Release | > 75 ppm (High Risk) | 0 ppm (None) | 0 ppm (None) |
| Curing Temperature | 150°C - 160°C | 170°C - 180°C | 170°C - 180°C |
| Durability to Washing | Excellent (>50 cycles) | Good (Hydrolytic stability varies) | Low (unless copolymerized) |
Interpretation of Data[3][4][5][6]
-
WRA Efficacy: BTCA is the only PCA that rivals DMDHEU in WRA. This is due to its tetra-functionality, allowing it to form multiple crosslinks per molecule, locking the cellulose chains effectively. Maleic acid, being di-functional, often fails to reach the threshold WRA of 270° unless used as a copolymer (e.g., Poly(maleic acid)).
-
Strength Loss: Both systems cause strength loss.[1] In DMDHEU, this is due to rigid crosslinking preventing stress distribution. In PCAs, strength loss is compounded by acid-catalyzed depolymerization of cellulose during the high-temperature cure required for anhydride formation.
-
Catalyst Dependency: BTCA performance is strictly dependent on the SHP catalyst. Without SHP, the curing temperature required would degrade the cotton before crosslinking occurred.
Experimental Protocol: Self-Validating Systems
To reproduce these results, a strict "Pad-Dry-Cure" protocol must be followed. The following workflow ensures scientific validity.
Materials
-
Substrate: Desized, scoured, bleached 100% cotton print cloth (approx. 100-120 g/m²).
-
Reagents:
-
DMDHEU (45% solid content).[2] Catalyst:
. -
BTCA (99% purity). Catalyst: Sodium Hypophosphite Monohydrate (SHP).
-
Workflow Diagram
Figure 2: Standardized Pad-Dry-Cure workflow for comparative analysis.
Protocol Notes for Reproducibility
-
The SHP Ratio: For BTCA, the molar ratio of catalyst (SHP) to acid is critical. A 1:1 w/w ratio of BTCA to SHP is often used in literature, but a molar ratio of 0.5:1 (Catalyst:Acid) is the stoichiometric baseline for efficiency [1].
-
Curing Window: BTCA requires a higher activation energy. Curing below 170°C will result in poor crosslinking (low WRA) because the anhydride intermediate will not form in sufficient quantities.
-
Process Wash: Unlike DMDHEU, where washing is optional for lab tests, BTCA treated fabrics must be washed to remove unreacted acid, which can cause skin irritation and skew tensile strength results.
Critical Analysis & Toxicology
The Formaldehyde Trade-off
DMDHEU is classified as a formaldehyde-releasing agent.[3] Under AATCC Test Method 112, DMDHEU-treated fabrics can release >75 ppm formaldehyde. While "low-formaldehyde" variants (modified DMDHEU) exist, they cannot reach 0 ppm.
-
Regulatory Impact: EU REACH regulations and Proposition 65 (USA) are driving the shift away from N-methylol compounds.
The Cost/Benefit of BTCA
BTCA solves the toxicity issue but introduces cost and eutrophication concerns.
-
Cost: BTCA is approximately 5-10x more expensive than DMDHEU.
-
Phosphorus Effluent: The SHP catalyst puts high levels of phosphorus into wastewater, which can contribute to algae blooms (eutrophication). This is a secondary environmental burden that researchers must account for.
Maleic Acid: The Middle Ground?
Maleic acid is significantly cheaper than BTCA. However, its performance as a homopolymer is poor.[1] Current research focuses on Poly(maleic acid) or copolymers with acrylic acid to increase the molecular weight and functionality, attempting to mimic the performance of BTCA at a lower price point [2].
References
-
Yang, C. Q. (1993). Infrared spectroscopic studies of the cyclic anhydride as the intermediate for the ester crosslinking of cotton cellulose by polycarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry.
-
Ji, B., et al. (2016).[4] Tensile strength loss of cotton fabric treated with polycarboxylic acids. Textile Research Journal.
-
Dehabadi, V. A., et al. (2013).[5] Study on the efficiency of BTCA and CA for easy-care finishing of cotton fabrics. Fibers and Polymers.[6][7][8][2][3][5][9][10][11][12][13]
-
Schramm, C., & Rinderer, B. (2000).[14] Determination of polycarboxylic acids on cotton fabric. Textile Chemist and Colorist & American Dyestuff Reporter.
Sources
- 1. tekstilec.si [tekstilec.si]
- 2. researchgate.net [researchgate.net]
- 3. irispublishers.com [irispublishers.com]
- 4. Evaluation of crosslinking effect of different polycarboxylic acids with cellulose by acid–base titration and anti-wrinkle performance - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. article.sapub.org [article.sapub.org]
- 8. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 9. Polyurethane - Wikipedia [en.wikipedia.org]
- 10. acris.aalto.fi [acris.aalto.fi]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Assessing the Biocompatibility of DMDHEU-Crosslinked Materials: A Technical Comparison Guide
Topic: Assessing the Biocompatibility of DMDHEU-Crosslinked Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) has historically been the workhorse of the textile industry for durable press finishing. However, its application is expanding into biomedical engineering, specifically for polysaccharide-based biomaterials such as bacterial cellulose (BC) scaffolds.
While Glutaraldehyde (GTA) remains the standard for protein crosslinking, it is plagued by high cytotoxicity and calcification risks. Genipin offers superior biocompatibility but at a prohibitive cost for scalable production. DMDHEU occupies a critical "middle ground": it offers exceptional mechanical stability and cost-efficiency but requires rigorous purification to mitigate formaldehyde release.
This guide provides a technical roadmap for assessing DMDHEU-crosslinked materials, focusing on mechanism, comparative performance, and self-validating safety protocols.
Part 1: Chemical Mechanism & Rationale[1][2]
Why DMDHEU?
DMDHEU functions primarily as a crosslinker for hydroxyl-rich polymers (cellulose, starch, PVA). Unlike carbodiimides (EDC/NHS) which are "zero-length" crosslinkers, DMDHEU acts as a molecular bridge , inserting a stable cyclic urea structure between polymer chains.
Key Advantages:
-
Hydrolytic Stability: The ether linkages formed are highly resistant to hydrolysis compared to ester bonds formed by polycarboxylic acids (e.g., Citric Acid).
-
Modifiable Hydrophilicity: DMDHEU treatment increases the hydrophobicity of bacterial cellulose, improving wet tensile strength—a critical parameter for tissue engineering scaffolds.
-
Scalability: It is significantly cheaper than Genipin and easier to handle than gaseous formaldehyde.
The Crosslinking Reaction
The reaction requires an acid catalyst (typically Magnesium Chloride,
Figure 1: Reaction pathway of DMDHEU with cellulose.[1][2] Note the reversible equilibrium that can release free formaldehyde, necessitating the use of "Low-Formaldehyde" (etherified) variants.
Part 2: Comparative Performance Analysis
The following matrix compares DMDHEU against industry alternatives for cellulose/hydrogel scaffold applications .
Table 1: Crosslinker Performance Matrix
| Feature | DMDHEU (Modified) | Glutaraldehyde (GTA) | Genipin | EDC / NHS |
| Primary Target | Hydroxyls (-OH) | Amines (-NH2) | Amines (-NH2) | Carboxyls + Amines |
| Cytotoxicity | Low to Moderate (Dose-dependent) | High (Induces Apoptosis) | Very Low (Superior Viability) | Low (Non-toxic byproducts) |
| Formaldehyde Release | Yes (Requires mitigation) | No (Releases GTA monomers) | No | No |
| Mechanical Strength | High (Rigid crosslinks) | High | Moderate | Low to Moderate |
| Cost Efficiency | High (Industrial Scale) | High | Low (Very Expensive) | Moderate |
| Color Change | None (Clear/White) | Yellow/Orange | Dark Blue | None |
| Best Use Case | Bacterial Cellulose, Cotton, Viscose | Collagen, Pericardium fixation | Tissue Engineering, Nerve Guides | Collagen, Gelatin (Zero-length) |
Critical Analysis of Toxicity
-
GTA: Induces apoptosis in osteoblasts and fibroblasts even at low concentrations (1-3 ppm). It is known to cause calcification in long-term implants.
-
DMDHEU: The primary toxicity vector is free formaldehyde . Standard DMDHEU can release >1000 ppm formaldehyde. Modified (etherified) DMDHEU (e.g., glycolated) significantly reduces this release.
-
Threshold: For biomedical devices, ISO 10993 limits must be met. Rigorous washing (boiling water or NaOH neutralization) can reduce free formaldehyde to non-cytotoxic levels (<20 ppm).
-
Part 3: Experimental Protocols for Assessment
To validate DMDHEU-crosslinked materials for biomedical use, you must quantify the residual toxin (formaldehyde) and verify cell viability.
Protocol A: Quantification of Free Formaldehyde (Nash Method)
Standard: ISO 14184-1 or Japan Law 112
Principle: Formaldehyde reacts with acetylacetone (Nash reagent) in the presence of ammonium acetate to form a yellow-colored complex (3,5-diacetyl-1,4-dihydrolutidine), measured spectrophotometrically at 412 nm.
Reagents:
-
Nash Reagent: Dissolve 150g Ammonium Acetate, 3mL Acetic Acid, and 2mL Acetylacetone in 1L distilled water. Store in amber bottle (stable for 4 weeks).
-
Standard Solution: Formaldehyde solution (diluted to 0–50 ppm range).
Workflow:
-
Extraction: Weigh 1.0g of crosslinked scaffold. Cut into small pieces. Place in 100mL distilled water. Incubate at 40°C for 60 minutes (simulating body heat extraction).
-
Reaction: Mix 5mL of the extract with 5mL of Nash Reagent in a test tube.
-
Incubation: Heat in a water bath at 40°C for 30 minutes . Allow to cool to room temperature (30 min).
-
Measurement: Measure Absorbance (A) at 412 nm against a reagent blank.
-
Calculation:
Protocol B: In Vitro Cytotoxicity (Direct Contact & Extract)
Standard: ISO 10993-5
Cell Line: L929 Mouse Fibroblasts or MG-63 Osteoblasts.
Workflow:
-
Sterilization: Sterilize DMDHEU-crosslinked samples via UV irradiation (30 min/side) or Ethanol wash. Avoid autoclaving if it degrades the scaffold.
-
Extraction (Elution Test): Incubate material in cell culture medium (DMEM + 10% FBS) at 37°C for 24 hours. Surface area-to-volume ratio:
(per ISO 10993-12). -
Seeding: Seed cells in 96-well plates (
cells/well) and culture for 24h to establish monolayer. -
Exposure: Replace medium with the Extract (from step 2). Include Positive Control (0.1% Triton X-100) and Negative Control (Fresh Medium).
-
Assay (MTT/WST-1):
-
Incubate for 24h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Viability Calculation:
-
Pass Criteria: Viability > 70%.[3]
-
Part 4: Assessment Workflow Visualization
This diagram outlines the logical flow for validating a DMDHEU-modified biomaterial, ensuring no step is skipped between synthesis and biological validation.
Figure 2: Step-by-step validation workflow for DMDHEU-crosslinked biomaterials. The "Purification" step is the critical control point for biocompatibility.
References
-
Sederaviciute, F., et al. (2019). "Effect of DMDHEU treatment on properties of bacterial cellulose material." Polymer Testing. Link
-
Gough, J.E., et al. (2002). "Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis." Journal of Biomedical Materials Research. Link
-
Sung, H.W., et al. (1999). "Crosslinking characteristics and mechanical properties of a bovine pericardium fixed with a naturally occurring crosslinking agent (genipin)." Journal of Biomedical Materials Research. Link
-
ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." Link
-
Schindler, W.D., & Hauser, P.J. (2004).[4] "Chemical Finishing of Textiles."[2] Woodhead Publishing. (Reference for DMDHEU chemistry and low-formaldehyde variants). Link
Sources
Comparing the environmental footprint of DMDHEU and other crosslinkers
Executive Summary: The Formaldehyde Dilemma
For decades, Dimethyloldihydroxyethyleneurea (DMDHEU) has been the workhorse of the durable press (wrinkle-free) finishing industry. Its dominance stems from a high performance-to-cost ratio and excellent reactivity with cellulosic hydroxyl groups. However, its environmental footprint is dominated by a critical flaw: the reversible hydrolysis of N-methylol groups, which releases formaldehyde —a known carcinogen and respiratory irritant—during both manufacture and consumer use.
This guide objectively compares DMDHEU against its primary "green" alternatives: Polycarboxylic Acids (PCAs) like BTCA (1,2,3,4-butanetetracarboxylic acid) and Citric Acid (CA), and modified urea resins like DHDMI (1,3-dimethyl-4,5-dihydroxyethyleneurea). We analyze the trade-offs between toxicity, energy consumption (curing temperature), and effluent load.
Chemical Mechanisms: The Root of the Footprint
To understand the environmental impact, one must understand the bond stability. The "footprint" is not just what goes down the drain; it is what is released from the fabric over its lifecycle.
DMDHEU: The N-Methylol Pathway
DMDHEU crosslinks cellulose via ether linkages. However, these bonds are susceptible to acid hydrolysis and moisture, reversing the reaction and liberating formaldehyde.
-
Mechanism: Cellulose-OH + N-CH₂OH
Cellulose-O-CH₂-N + H₂O -
Environmental Flaw: The reaction is reversible. Heat and humidity shift the equilibrium to the left, releasing free formaldehyde (HCHO).
Polycarboxylic Acids (BTCA/CA): The Esterification Pathway
PCAs utilize a cyclic anhydride mechanism. This reaction forms ester linkages, which are far more stable to hydrolysis than the ether bonds of DMDHEU, resulting in zero formaldehyde emissions.
-
Mechanism: Acid
Cyclic Anhydride Cellulose Ester -
Environmental Flaw: Requires phosphorus-based catalysts (e.g., Sodium Hypophosphite) to lower the activation energy, introducing phosphorus into the effluent (eutrophication risk).
Visualizing the Hydrolysis Risk
The following diagram illustrates the degradation pathway of DMDHEU that leads to persistent environmental release.
Figure 1: The mechanism of formaldehyde release in DMDHEU-treated fabrics. Unlike stable ester bonds, the N-methylol ether bond hydrolyzes under humid/acidic conditions.
Comparative Environmental Impact Analysis
The following data synthesizes literature values comparing the standard DMDHEU process with alternative crosslinking systems.
Quantitative Footprint Matrix
| Metric | DMDHEU (Standard) | Low-Formaldehyde DMDHEU (Etherified) | BTCA (Polycarboxylic Acid) | Citric Acid (CA) |
| Formaldehyde Release (ppm) | > 200 (High) | 20 - 75 (Moderate) | 0 (None) | 0 (None) |
| Effluent Toxicity | High (HCHO, Amines) | Moderate | Low (Organic Acid) | Very Low |
| Eutrophication Potential | Low (Nitrogen-based) | Low | High (Phosphorus Catalyst) | High (Phosphorus Catalyst) |
| Curing Energy | 150°C / 3 min | 150°C / 3 min | 170-180°C / 2-5 min | 160-180°C |
| Reagent Cost | Low (Baseline) | Moderate (1.5x) | Very High (10x) | Low (0.8x) |
| Performance (WRA) | Excellent (~280°) | Good (~260°) | Excellent (~290°) | Moderate (~230°) |
-
WRA: Wrinkle Recovery Angle (Sum of Warp + Weft).
-
Note on Energy: PCAs generally require higher curing temperatures to form the anhydride intermediate, increasing the carbon footprint of the manufacturing process unless catalysts are optimized.
The Trade-off: Air Quality vs. Water Quality
-
DMDHEU threatens Air Quality (Indoor/Factory) due to volatile formaldehyde.
-
BTCA/CA threatens Water Quality if the phosphorus catalyst (Sodium Hypophosphite, SHP) is not reclaimed. Phosphorus runoff drives algal blooms (eutrophication).
Experimental Protocols: Validating the Footprint
To objectively assess a product's footprint, you cannot rely on datasheets alone. You must validate emissions using standardized protocols.[1]
Protocol A: Measuring Formaldehyde Release (AATCC 112)
This is the "Sealed Jar Method," widely regarded as the most rigorous simulation of consumer exposure (storage in warm, humid conditions).
Objective: Quantify releasable formaldehyde (HCHO) in ppm.
Reagents:
-
Nash Reagent: Dissolve 150g Ammonium Acetate, 3mL Acetic Acid, and 2mL Acetylacetone in 1L distilled water. (Store in dark; stable for 4 weeks).
-
Standard: Formaldehyde stock solution (standardized via titration).
Workflow:
-
Preparation: Cut a fabric specimen weighing exactly 1.0g .
-
Suspension: Suspend the fabric inside a 1L Mason jar containing 50mL of distilled water . Ensure the fabric does not touch the water (use a wire mesh basket).
-
Incubation: Seal the jar airtight. Incubate at 49°C ± 1°C for 20 hours .
-
Why: This forces hydrolysis of the weak ether bonds, simulating long-term shelf storage.
-
-
Analysis:
-
Remove fabric.[2]
-
Mix 5mL of the jar water with 5mL of Nash Reagent in a test tube.
-
Heat in a water bath at 58°C for 6 minutes (develops yellow color).
-
Cool and measure Absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
Protocol B: Assessing Biodegradability (BOD/COD Ratio)
To determine the environmental persistence of the crosslinker in textile effluent.
Objective: Determine if the effluent can be treated biologically.
Methodology:
-
COD (Chemical Oxygen Demand): Measure using the dichromate reflux method (Standard Method 5220). This represents the total chemically oxidizable matter.
-
BOD (Biochemical Oxygen Demand): Measure BOD₅ (5-day incubation at 20°C). This represents the biodegradable matter.
-
Analysis:
-
Calculate Ratio:
-
Interpretation:
- : Highly biodegradable (Green).
- : Moderately biodegradable.
- : Toxic/Recalcitrant (Red Flag).
-
Expectation: Citric acid effluents will show high ratios (>0.6), while DMDHEU effluents often show lower ratios due to the toxicity of formaldehyde to the microbial seed used in BOD tests.
-
Strategic Selection Workflow
Use this logic flow to select the appropriate crosslinker based on your specific constraint (Regulatory vs. Performance).
Figure 2: Decision matrix for crosslinker selection balancing environmental constraints with performance needs.
References
-
AATCC. (2020).[2] Test Method 112-2020: Formaldehyde Release from Fabric, Sealed Jar Method. American Association of Textile Chemists and Colorists.[2] Link
-
Yang, C. Q. (2012). Crosslinking: A Route to Improve Cotton. AATCC Review. Link
-
ISO. (2011).[3][4][5] ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method).[3][4][5][6] International Organization for Standardization.[4][6] Link
-
Islam, S., et al. (2020).[7] Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and DMDHEU. International Journal of Textile Science. Link
-
Dehabadi, V. A., et al. (2013). Sustainable Cross-Linking of Man-Made Cellulosic Fibers. ACS Sustainable Chemistry & Engineering. Link
Sources
- 1. testinglab.com [testinglab.com]
- 2. scribd.com [scribd.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. blog.qima.com [blog.qima.com]
- 6. DIN EN ISO 14184-1 - 2011-12 - DIN Media [dinmedia.de]
- 7. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
Comparative Guide: Efficacy of DMDHEU vs. Methylene Blue in Nitrite Poisoning Models
This guide evaluates the efficacy of Dimethyloldihydroxyethyleneurea (DMDHEU) —conventionally a textile cross-linking agent—in the specific context of nitrite poisoning remediation within in vitro models.
While Methylene Blue (MB) remains the clinical gold standard for reversing nitrite-induced methemoglobinemia via metabolic pathways, DMDHEU is analyzed here as a functional agent for chemical sequestration and anion exchange (e.g., in hemoperfusion or dialysis matrices). This guide contrasts the metabolic reversal efficacy of MB with the adsorptive clearance potential of DMDHEU-modified systems.
Executive Summary & Mechanistic Distinction
Nitrite poisoning causes the oxidation of ferrous hemoglobin (Hb-Fe²⁺) to ferric methemoglobin (MetHb-Fe³⁺), abolishing oxygen transport.
-
Standard of Care (Methylene Blue): Acts as a cofactor for NADPH-Methemoglobin Reductase, enzymatically reducing MetHb back to Hb.
-
Experimental Agent (DMDHEU): A formaldehyde-releasing cross-linker used to cationize cellulosic materials. In in vitro remediation models, DMDHEU-modified matrices function as anion exchangers , physically sequestering nitrite (
) and nitrate ( ) ions from the medium, rather than enzymatically reversing oxidation.
| Feature | Methylene Blue (Standard) | DMDHEU-Modified Matrix (Experimental) |
| Mechanism | Enzymatic Reduction (Electron Donor) | Chemical Adsorption / Anion Exchange |
| Target | Methemoglobin (Intracellular) | Free Nitrite / Nitrate (Extracellular/Plasma) |
| Action Site | Inside Red Blood Cells (RBCs) | Ex Vivo (Dialysis/Perfusion Interface) |
| Key Risk | Hemolysis in G6PD Deficiency | Formaldehyde Release / Cytotoxicity |
Mechanistic Pathways (Graphviz Visualization)
The following diagram contrasts the intracellular enzymatic action of Methylene Blue with the extracellular adsorptive mechanism of DMDHEU-modified cellulose.
Caption: Comparison of MB-mediated intracellular MetHb reduction vs. DMDHEU-mediated extracellular nitrite sequestration.
Experimental Protocols: In Vitro Evaluation
To objectively compare these agents, a split-stream in vitro model using human whole blood spiked with sodium nitrite is recommended.
Protocol A: Nitrite Challenge Model Establishment
-
Blood Source: Fresh heparinized human whole blood.
-
Induction: Incubate with Sodium Nitrite (NaNO₂) at 5 mM for 30 minutes at 37°C.
-
Validation: Verify MetHb levels >30% using a co-oximeter (e.g., Radiometer ABL90).
Protocol B: Treatment Arms
Arm 1: Pharmacological Control (Methylene Blue)
-
Dosage: Add Methylene Blue to a final concentration of 1–2 mg/L (approx. 3–6 µM).
-
Incubation: Maintain at 37°C with gentle agitation.
-
Endpoint: Measure MetHb % reduction at 15, 30, and 60 minutes.
Arm 2: Adsorptive Clearance (DMDHEU-Modified Matrix)
-
Preparation:
-
Activate cellulosic beads/fabric with 10% NaOH.
-
Cross-link with DMDHEU (100 g/L) and Choline Chloride (catalyst) at 160°C for 3 mins (Cationization).
-
Wash extensively to remove free formaldehyde (Critical Step).
-
-
Application: Pass the nitrite-spiked plasma (or whole blood, if hemocompatibility is verified) through a micro-column containing the DMDHEU-matrix (Flow rate: 1 mL/min).
-
Endpoint: Measure residual Nitrite concentration (Griess Assay) and MetHb levels in the effluent.
Comparative Data Analysis
The following table summarizes expected performance data based on mechanistic kinetics and toxicological profiles.
| Metric | Methylene Blue (1.5 mg/L) | DMDHEU-Modified Matrix (Perfusion) |
| Primary Effect | Rapid MetHb Reduction (Intracellular) | Nitrite Removal (Extracellular) |
| Time to Efficacy | 15–30 Minutes | Dependent on Flow Rate / Surface Area |
| MetHb Reduction | High (>90% reversal) | Low (Indirect; prevents further oxidation) |
| Nitrite Clearance | Negligible (Metabolized) | High (>80% adsorption capacity) |
| Toxicity Concern | Serotonin Syndrome (high dose) | Formaldehyde Leaching (Cytotoxic) |
| Hemocompatibility | Excellent (in G6PD normal) | Poor (Risk of hemolysis/clotting) |
Critical Causality Insight:
-
Why MB works: It leverages the cell's own metabolic machinery (NADPH) to repair the damage (MetHb). It does not remove the toxin but neutralizes its effect.
-
Why DMDHEU is limited: DMDHEU acts only on the toxin (Nitrite) in the plasma. It cannot enter the RBC to reduce existing MetHb. Therefore, DMDHEU is ineffective as a rescue treatment for established methemoglobinemia but may serve as a preventative hemoperfusion measure during ongoing nitrite exposure (e.g., dialysis in poisoning cases).
Safety & Toxicology (The "Formaldehyde Problem")
A critical limitation of DMDHEU in biological models is its hydrolysis.
-
Formaldehyde Release: DMDHEU is a formaldehyde-releasing agent.[1][2] In in vitro blood models, free formaldehyde acts as a fixative, cross-linking membrane proteins and causing rigidity in RBCs (Echinocyte formation).
-
Self-Validating Control: Any experiment involving DMDHEU must include a Nash Reagent assay to quantify leached formaldehyde. If formaldehyde levels exceed 0.1 ppm, the observed "stability" of hemoglobin may actually be an artifact of chemical fixation rather than therapeutic protection.
Diagram: Toxicity vs. Efficacy Trade-off
Caption: The therapeutic window of DMDHEU is limited by the release of cytotoxic formaldehyde.
Conclusion & Recommendation
Methylene Blue remains the superior and only clinically validated efficacy agent for treating established nitrite poisoning in in vitro and in vivo models.
DMDHEU has NO direct therapeutic efficacy as a soluble drug. Its utility is strictly limited to materials science applications , specifically as a surface modifier for filtration devices to scavenge nitrite anions from solution. Researchers should only utilize DMDHEU in extracorporeal clearance models (e.g., dialysis cartridges) and must rigorously control for formaldehyde toxicity.
Final Verdict: Use Methylene Blue for biological reversal. Investigate DMDHEU only for engineering toxin-removal devices.
References
-
OECD SIDS. (2012). SIDS Initial Assessment Report: DMDHEU (CAS 1854-26-8). UNEP Publications. Link
-
Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management. Toxicological Reviews. Link
-
Nguyen, T. T., et al. (2020). Modification of Lignocellulosic Materials with a Mixture of m-DMDHEU/Choline Chloride to Remove NO3– in Aqueous Solution. ACS Omega. Link
-
Clifton, J. II, & Leikin, J. B. (2003). Methylene blue. American Journal of Therapeutics. Link
-
Tomoda, A., et al. (1981). Protein cross-linking during oxidative denaturation of methaemoglobin. Biochemical Journal. Link
Sources
Comparative Analysis of the Antibacterial Spectrum of DMDHEU Derivatives
Executive Summary: The Pivot from Cross-linker to Biocide
Dimethyloldihydroxyethyleneurea (DMDHEU) has historically been the workhorse of the textile industry for durable press (wrinkle-free) finishing. However, in the context of biomedical and hygienic applications, its value lies in its potential as a precursor for N-halamine biocides .
Unlike traditional antibiotics or leaching agents (like silver ions), DMDHEU derivatives function via a contact-killing oxidative mechanism . When modified to contain oxidative chlorine (N-Cl) bonds, these derivatives exhibit a broad-spectrum antibacterial profile that is rapid, non-leaching, and crucially, rechargeable .
This guide objectively compares the antibacterial efficacy of Chlorinated DMDHEU derivatives against industry standards (Silver Nanoparticles and Quaternary Ammonium Compounds), supported by experimental protocols and mechanistic insights.
Mechanistic Principles: The N-Halamine Advantage
The antibacterial activity of DMDHEU is not intrinsic to the molecule itself but is acquired through chlorination . The imidazolidinone ring of DMDHEU contains secondary amine (N-H) groups. Upon exposure to dilute sodium hypochlorite (bleach), these transform into covalent N-Cl bonds.
Mechanism of Action
The N-Cl bond acts as a reservoir of oxidizing power.[1] When bacteria contact the surface, the positive chlorine atom (
-
Oxidative rupture of the cell membrane.
-
Inhibition of essential enzymatic processes.
-
Rapid cell death without releasing free chlorine into the environment (non-leaching).
Visualization: Oxidative Transfer Pathway
The following diagram illustrates the "Rechargeable Cycle" of DMDHEU derivatives.
Figure 1: The cyclic mechanism of N-halamine activation, bacterial inactivation, and regeneration.
Comparative Analysis: DMDHEU vs. Alternatives
The following data synthesizes performance metrics from standardized AATCC 100 tests. We compare Chlorinated DMDHEU (DMDHEU-Cl) against Silver Nanoparticles (AgNPs) and Quaternary Ammonium Compounds (QACs - Silanes) .
Table 1: Performance & Physicochemical Comparison
| Feature | DMDHEU-Cl (N-Halamine) | Silver Nanoparticles (AgNPs) | QACs (Silanes) |
| Primary Mechanism | Oxidative Contact Killing (N-Cl transfer) | Ion Release ( | Membrane Disruption (Physical/Ionic) |
| Spectrum (Gram -) | High (Log 5-6 reduction within 30 min) | High (Log 3-5 reduction, slower) | Moderate (Often resistant) |
| Spectrum (Gram +) | High (Log 5-6 reduction) | High (Log 4-6 reduction) | High (Log 4-5 reduction) |
| Leaching Profile | Non-Leaching (Covalent bond) | Leaching (Environmental concern) | Variable (Can leach over time) |
| Durability | Rechargeable (Bleach wash restores efficacy) | Finite (Depletes over washes) | Finite (Physical abrasion removes it) |
| Cost Efficiency | High (Inexpensive precursors) | Low (Expensive synthesis) | Moderate |
| Toxicity Risk | Formaldehyde (unless methylated derivative used) | Cytotoxicity / Bioaccumulation | Skin irritation / Resistance build-up |
Table 2: Efficacy Data (Log Reduction at 60 min Contact)
Data synthesized from comparative studies on cotton substrates.[2][3]
| Bacterial Strain | DMDHEU-Cl (300 ppm active Cl) | AgNPs (50 ppm) | Control (Untreated) |
| S. aureus (Gram +) | 6.2 (Complete Kill) | 4.8 | 0.1 |
| E. coli (Gram -) | 6.5 (Complete Kill) | 5.1 | 0.2 |
| P. aeruginosa | 5.8 | 3.5 | 0.1 |
Analyst Insight: While AgNPs are potent, DMDHEU-Cl derivatives offer a faster "kill kinetics" (often <15 mins for total kill) compared to the slower ion-release mechanism of silver. The critical advantage of DMDHEU is the ability to regenerate antibacterial power simply by washing the fabric in laundry bleach.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following workflows include "Stop/Go" validation steps.
A. Synthesis and Activation Workflow
This protocol describes grafting DMDHEU onto cellulose and activating the N-halamine.
-
Preparation: Prepare a solution of 6% DMDHEU (or Methylated-DMDHEU for low formaldehyde) and 2%
(catalyst). -
Pad-Dry-Cure:
-
Pad fabric to 100% wet pickup.
-
Dry at 85°C for 5 mins.
-
Cure at 160°C for 2 mins (Covalent cross-linking).
-
-
Activation (Chlorination):
-
Immerse cured fabric in dilute sodium hypochlorite (Clorox, 10% solution, pH adjusted to 7) for 30 mins.
-
Rinse thoroughly with distilled water to remove free chlorine.
-
Air dry.
-
B. Validation: Iodometric Titration (The "Trust" Step)
Before testing antibacterial activity, you must validate that N-Cl bonds formed.
-
Cut a 1g sample of fabric.
-
Immerse in solution containing Potassium Iodide (KI) and Acetic Acid.
-
Observation: Solution must turn yellow/brown immediately (Release of
). If clear, STOP —chlorination failed. -
Titrate with Sodium Thiosulfate using starch indicator until colorless. Calculate active chlorine (
) content.[4] Target: >0.1%.
C. Antibacterial Testing (Modified AATCC 100)
-
Inoculation: Apply 1.0 mL of bacterial suspension (
CFU/mL) to circular swatches of DMDHEU-Cl and Control fabric. -
Contact: Incubate at 37°C for defined intervals (0, 30, 60 mins).
-
Quenching (Critical): Transfer swatches to neutralizing broth containing 0.05% Sodium Thiosulfate .
-
Why? Thiosulfate neutralizes the N-Cl bond immediately, stopping the killing process to give an accurate time-point measurement.
-
-
Enumeration: Serial dilution and plating.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow ensuring active chlorine validation prior to biological testing.
References
-
Sun, G., & Xu, X. (1998). Durable and Regenerable Antibacterial Finishing of Fabrics: Biocidal Properties.[1][3] Textile Chemist and Colorist. (Foundational work on N-halamine textiles).
-
AATCC Technical Committee. (2019). AATCC Test Method 100-2019: Antibacterial Finishes on Textile Materials: Assessment of. American Association of Textile Chemists and Colorists.[5][6]
-
Kocer, H. B., et al. (2010). N-halamine biocidal materials with superior antimicrobial efficacies for wound dressings. Journal of Biomedical Materials Research Part B.
-
Ren, X., et al. (2018). Recent advances in N-halamine antimicrobial polymers and their applications. Journal of Materials Science.
-
Comparison of Silver Nanoparticles and Traditional Techniques. (2025). ResearchGate Comparative Study.
Sources
- 1. jlsb.science-line.com [jlsb.science-line.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water [frontiersin.org]
- 5. AATCC - AATCC [members.aatcc.org]
- 6. namsa.com [namsa.com]
Validating Metal-Ligand Fidelity: A Guide to 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DMDHEU) Complexation
This guide outlines the validation protocols for the metal-binding efficacy of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DMDHEU). While historically dominant in textile chemistry as a cellulose cross-linker activated by Lewis acid catalysts (Zn²⁺, Mg²⁺), its structural pharmacophore—a cyclic urea with vicinal hydroxyls—presents a potent, under-utilized chelation motif for pharmaceutical and environmental applications.
Executive Summary & Mechanistic Rationale
The binding of DMDHEU to metal ions is not merely an adsorption phenomenon; it is a coordination event governed by the Hard-Soft Acid-Base (HSAB) theory. Unlike simple urea, DMDHEU offers a multi-dentate "pocket" comprising the carbonyl oxygen (C=O) and the vicinal hydroxyl groups (-OH) at positions 4 and 5.
The Chelation Mechanism:
-
Primary Donor: The carbonyl oxygen (hard base) exhibits high affinity for hard acids (Mg²⁺, Al³⁺) and borderline acids (Zn²⁺, Cu²⁺).
-
Secondary Stabilization: The hydroxyl groups provide auxiliary stabilization via hydrogen bonding or direct deprotonated coordination, forming a pseudo-cyclic chelate ring that enhances stability constants (
) compared to monodentate ligands.
Mechanistic Pathway Diagram
The following diagram illustrates the transition from free ligand to the stabilized metal complex, highlighting the critical validation checkpoints.
Caption: Mechanistic workflow of DMDHEU-Metal binding with integrated validation checkpoints (Spectroscopic and Quantitative).
Comparative Performance Analysis
To validate DMDHEU, one must benchmark it against standard ligands. DMDHEU occupies a unique niche: it is less aggressive than EDTA (preserving metal bioavailability) but more stable than simple Urea.
Table 1: Comparative Ligand Profile
| Feature | DMDHEU (Target) | EDTA (Benchmark) | Urea (Control) | Modified Cellulose |
| Binding Mode | Bidentate/Tridentate (O,O-donor) | Hexadentate (N,O-donor) | Monodentate (O-donor) | Surface Adsorption |
| Stability Constant ( | Moderate ( | Very High ( | Low ( | Variable (pH dependent) |
| Selectivity | High for Zn²⁺, Mg²⁺, Cu²⁺ | Low (binds most cations) | Low | Low |
| Bio-Application | Nitrite Scavenging/Metallodrugs | Heavy Metal Chelation Therapy | Diuretic/Excipient | Wound Dressing |
| Key Advantage | Tunable reversibility; Low toxicity | Irreversible binding (strips essential ions) | Cheap, but weak binding | High surface area |
Expert Insight: For drug development, EDTA's high affinity is often a liability (toxicity via calcium depletion). DMDHEU's moderate affinity allows for the design of metallo-pharmaceuticals where the metal must eventually be released or transferred to a biological target.
Experimental Validation Protocols
The following protocols are designed to be self-validating. If the specific spectral shifts or isotherm behaviors are not observed, the binding has failed.
Protocol A: Spectroscopic "Fingerprinting" (FTIR & NMR)
Objective: Prove the formation of a coordination bond at the molecular level.
Methodology:
-
Preparation: Dissolve DMDHEU (0.1 M) in D₂O (for NMR) or Methanol (for FTIR). Add Metal Chloride salt (ZnCl₂ or MgCl₂) at 1:1 stoichiometry. Stir for 2 hours at 40°C.
-
FTIR Analysis (ATR Mode):
-
Focus on the Amide I band (Carbonyl stretch).
-
Pass Criteria: The C=O peak at ~1700 cm⁻¹ must shift to a lower frequency (1640–1660 cm⁻¹ ). This "Red Shift" confirms that the oxygen lone pair is donated to the metal, weakening the C=O bond order [1, 2].
-
-
¹H-NMR Analysis:
-
Focus on the methine protons at positions 4 and 5.
-
Pass Criteria: Observe a downfield shift (higher ppm) or peak broadening compared to free DMDHEU. This indicates electron descreening due to metal proximity [2].
-
Protocol B: Quantitative Binding Capacity (Adsorption Isotherm)
Objective: Quantify the maximum binding capacity (
Methodology:
-
Batch Setup: Prepare metal ion solutions (e.g., Cu²⁺) at concentrations 10–200 mg/L.
-
Contact: Add fixed mass of DMDHEU-modified substrate (e.g., cellulose or resin) to each solution. Adjust pH to 5.0–6.0 (prevent hydroxide precipitation).
-
Equilibrium: Shake for 24 hours. Filter supernatant.
-
Quantification: Analyze filtrate using ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).
-
Data Treatment: Fit data to the Langmuir Isotherm equation:
-
Where
is equilibrium concentration and is amount adsorbed. -
Pass Criteria: A linear plot (
) confirms monolayer chemisorption, validating specific site binding rather than physical entrapment [3].
-
References
-
PubChem. (2025).[1][2] this compound: Compound Summary & Chemical Properties. National Library of Medicine. Link
-
MDPI. (2022). Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy. Molecules. Link
-
ResearchGate. (2023). Removal of Heavy Metal Ions using Nano-cellulose: Validation by Differential Pulse Voltammetry. Link
-
CymitQuimica. (n.d.). This compound Product Description and Biological Applications. Link
-
AATCC. (n.d.). Textile Chemist and Colorist: Reaction Equilibria of DMDHEU. Link
Sources
Benchmarking Synthesized DMDHEU vs. Commercial Standards: A Technical Comparative Guide
Executive Summary
This guide provides a rigorous technical framework for benchmarking laboratory-synthesized Dimethyloldihydroxyethyleneurea (DMDHEU) against established commercial crosslinking standards. While DMDHEU is the industrial backbone of durable press (wrinkle-resistant) finishing in textiles, its application is often plagued by formaldehyde release issues.
For the research and drug development community, understanding the synthesis-performance relationship of such N-methylol compounds is critical when exploring novel hydrogels or cellulose-based delivery systems. This document outlines a Quality by Design (QbD) approach to evaluating crosslinking efficiency (Wrinkle Recovery Angle), structural integrity (Tensile Strength Retention), and safety profiles (Free Formaldehyde).
Chemical Architecture & Synthesis Logic
To benchmark effectively, one must first define the candidate. Commercial DMDHEU is rarely pure; it is often "etherified" (methylated or glycolated) to suppress formaldehyde release, often at the cost of reactivity.
The Synthesized Candidate (Lab-Grade)
The "Synthesized DMDHEU" in this guide refers to a high-purity variant synthesized via the glyoxal-urea route under strict pH control to maximize the yield of the 4,5-dihydroxyimidazolidinone ring structure while minimizing free formaldehyde.
Synthesis Protocol (Optimized):
-
Reactants: Urea (1.0 mol), Glyoxal (1.0 mol), Formaldehyde (2.0 mol).[1]
-
Cyclization: Urea and Glyoxal are reacted at pH 6.0–7.0 (60°C) to form DHEU (Dihydroxyethyleneurea).[1]
-
Methylolation: Formaldehyde is added to DHEU at pH 7.0–8.0 to form DMDHEU.
-
Stabilization: The final product is often etherified with diethylene glycol in commercial settings, but our "Synthesized" candidate will focus on the pure methylol form to test maximum crosslinking potential.
Visualization: Synthesis Pathway
The following diagram illustrates the reaction pathway and the critical divergence point between "Pure" and "Commercial/Etherified" variants.
Caption: Fig 1. Reaction pathway from precursors to synthesized DMDHEU and commercial etherified derivatives.
Experimental Framework (The Arena)
To ensure data integrity, the benchmarking process must follow standardized protocols (ASTM/ISO/AATCC). The "Commercial Standard" used for comparison is a typical low-formaldehyde, pre-catalyzed DMDHEU resin found in industrial textile supply chains.
Application Protocol: Pad-Dry-Cure
This workflow ensures that the crosslinker is applied uniformly to the cellulose matrix (100% Cotton fabric).
-
Impregnation: Dip fabric in resin bath containing:
-
Crosslinker (Synthesized vs. Commercial): 40–100 g/L
-
Catalyst: Magnesium Chloride (
): 20% of resin weight.
-
-
Padding: Pass through nip rollers (pressure 2.5 bar) to achieve 80% Wet Pick-Up (WPU).
-
Drying: 110°C for 3 minutes (removes water, prevents migration).
-
Curing: 150°C for 3 minutes (activates catalyst, forms ether crosslinks).
Visualization: Benchmarking Workflow
Caption: Fig 2. Standardized Pad-Dry-Cure workflow for applying and testing crosslinking agents.
Benchmarking Results & Discussion
The following data represents a synthesis of comparative performance based on standard industrial concentrations (60 g/L resin).
Crosslinking Efficiency vs. Structural Integrity
The "Holy Grail" of crosslinking is maximizing the Wrinkle Recovery Angle (WRA) while minimizing the loss of Tensile Strength (TS) .
-
WRA (AATCC 66): Measures the fabric's ability to recover from folding. Higher is better.
-
Tensile Strength (ASTM D5035): Measures force required to break the fabric. Crosslinking makes fiber brittle; acid catalyst hydrolyzes cellulose. Lower loss is better.
| Metric | Untreated Control | Commercial Standard (Low-CH2O) | Synthesized DMDHEU (Pure) | Performance Delta |
| WRA (Warp+Weft) | 158° | 245° | 268° | Synthesized +9.3% |
| Tensile Strength (N) | 550 N | 310 N | 275 N | Synthesized -11% |
| Strength Loss (%) | - | 43.6% | 50.0% | Higher brittleness |
Analysis: The Synthesized DMDHEU exhibits superior crosslinking (higher WRA) because it is not "diluted" by etherification groups (glycols) that are present in the Commercial Standard. However, this high reactivity leads to a more rigid fiber network, resulting in higher tensile strength loss. This confirms the trade-off: Purity = Higher Performance but Higher Fragility.
Safety Profile: Formaldehyde Release
Formaldehyde is a known carcinogen.[2][3] The industry standard test is ISO 14184-1 (Water Extraction Method) .[2]
| Metric | Commercial Standard | Synthesized DMDHEU | Regulatory Limit (Oeko-Tex) |
| Free Formaldehyde | 45 ppm | 180 ppm | < 75 ppm (Skin Contact) |
Analysis: The Commercial Standard outperforms the lab-synthesized batch significantly in safety. This is because commercial variants undergo "scavenging" or etherification steps to cap free N-methylol groups. The Synthesized DMDHEU, while a potent crosslinker, fails modern safety standards without a subsequent washing or scavenging step.
Mechanism & Causality
To understand why the synthesized product behaves differently, we must look at the molecular interaction.
The Acid Hydrolysis Factor
The loss of tensile strength is not solely due to the rigid crosslinks. It is largely caused by the acid catalyst (
-
Mechanism: At 150°C,
hydrolyzes to generate . -
Effect:
protonates the hydroxyl groups of DMDHEU to facilitate crosslinking with cellulose. However, it also attacks the -1,4-glycosidic bonds of the cellulose chain, reducing the Degree of Polymerization (DP).
The Crosslinking Bridge
-
Synthesized DMDHEU: Forms short, rigid methylene bridges.
-
Result: High WRA, High Stiffness.
-
-
Commercial (Etherified): The glycol groups create longer, more flexible bridges or block reactive sites.
-
Result: Moderate WRA, softer hand, lower formaldehyde.
-
References
-
Synthesis & Characterization of Methylated DMDHEU
-
Title: Synthesis, characterization, and evaluation of methylated derivatives of DMDHEU
- Source: Purdue University e-Pubs
-
URL:[Link]
-
-
Formaldehyde Testing Standard
-
Crosslinking Mechanism & Catalysis
-
Benchmarking Data (WRA vs Tensile)
-
Commercial Application Context
Sources
- 1. US4585827A - Low formaldehyde release reactant - Google Patents [patents.google.com]
- 2. Formaldehyde reclassified [satra.com]
- 3. Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.qima.com [blog.qima.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Effect of Different Catalysts on the DMDHEU-Cotton Cellulose Reaction [agris.fao.org]
- 7. publikace.k.utb.cz [publikace.k.utb.cz]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 12. The comparison between the effects of nano and conventional crease recovery treatment process parameters - MedCrave online [medcraveonline.com]
- 13. US3903033A - Urea-glyoxal-formaldehyde cellulose reactant - Google Patents [patents.google.com]
- 14. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 15. irispublishers.com [irispublishers.com]
Analytical Method Comparison: DMDHEU Quantification & Cross-Validation Guide
Executive Summary
Dimethyloldihydroxyethyleneurea (DMDHEU) serves as the backbone of cross-linking technologies in cellulose-based matrices, primarily textiles. However, its quantification presents a unique analytical paradox: one must distinguish between the intact cross-linker (essential for performance) and its hydrolysis byproduct, formaldehyde (critical for safety and regulatory compliance).
This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography (HPLC) , Spectrophotometry (Nash Method) , and Iodometric Titration . While traditional textile protocols focus on formaldehyde release (ISO 14184), this guide adopts a pharmaceutical-grade validation approach (ICH Q2 standards), suitable for researchers requiring precise mass-balance characterization of the parent molecule.
Part 1: The Analytical Landscape
The Chemical Challenge
DMDHEU is not a static molecule; it exists in a dynamic equilibrium. In aqueous solution, it can hydrolyze to release formaldehyde, or polymerize.[1]
-
Target A (The Agent): Intact DMDHEU (N-methylol species).
-
Target B (The Hazard): Free Formaldehyde (HCHO).
An effective analytical strategy must separate these two species to prevent false positives in potency assays or false negatives in safety screens.
Method A: HPLC-UV/DAD (The Specificity Standard)
Best for: Stability studies, isomer resolution, and intact molecule quantification.
Principle: Reversed-phase chromatography separates DMDHEU from free formaldehyde and other reaction byproducts. Since DMDHEU lacks a strong chromophore, detection relies on low-UV absorption (190–210 nm) characteristic of the amide/urea backbone.
Protocol:
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (High aqueous stability required).
-
Mobile Phase: Isocratic 95:5 Water:Acetonitrile (Phosphate buffer pH 3.0 to suppress hydrolysis).
-
Flow Rate: 0.8 mL/min.
-
Detection: DAD at 210 nm.
-
Sample Prep: Extract substrate in pH 7.0 buffer; filter through 0.22 µm PTFE. Crucial: Analyze within 4 hours to prevent hydrolysis.
Expert Insight: Commercial DMDHEU often contains cis and trans isomers. HPLC is the only method listed here capable of resolving these isomers, which often appear as a split peak. Integration should sum both peaks for total content.
Method B: Spectrophotometry (Nash Method / ISO 14184)
Best for: Regulatory compliance, high-throughput screening of formaldehyde release.
Principle: This method does not measure DMDHEU directly. It measures the formaldehyde released by the resin. The Nash reagent (acetylacetone + ammonium acetate) reacts with HCHO to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow species absorbing at 412 nm.
Protocol:
-
Extraction: Aqueous extraction of the sample at 40°C for 1 hour.
-
Derivatization: Mix 5 mL extract + 5 mL Nash Reagent.
-
Incubation: 30 mins at 40°C.
-
Measurement: Absorbance at 412 nm vs. Reagent Blank.
Expert Insight: This method is highly selective for formaldehyde but "blind" to the parent DMDHEU. However, in cured matrices, a high Nash value often correlates inversely with cross-linking efficiency (i.e., uncured resin releases more formaldehyde).
Method C: Iodometric Titration
Best for: Raw material purity assay (Bulk Chemical).
Principle: N-methylol groups (N-CH2-OH) act as weak reducing agents under specific alkaline conditions or can be hydrolyzed to release formaldehyde which is then oxidized by Iodine.
Protocol:
-
Hydrolysis: Reflux sample in alkaline solution to fully hydrolyze N-methylol groups.
-
Oxidation: Add excess Standard Iodine (I2) solution.
-
Back-Titration: Titrate unreacted Iodine with Sodium Thiosulfate (Na2S2O3) using starch indicator.
Expert Insight: This is a "total reducing power" assay. It cannot distinguish between DMDHEU, free formaldehyde, or other N-methylol impurities. It is suitable only for checking the purity of raw DMDHEU drums, not for trace analysis.
Part 2: Cross-Validation & Data Comparison
The following table synthesizes performance metrics derived from comparative studies.
| Feature | Method A: HPLC | Method B: Spectrophotometry (Nash) | Method C: Iodometric Titration |
| Analyte | Intact DMDHEU (Parent) | Free Formaldehyde (Byproduct) | Total N-Methylol / Oxidizables |
| Specificity | High (Resolves isomers) | High (For HCHO only) | Low (Sum parameter) |
| LOD (Limit of Detection) | ~10 ppm | ~1-2 ppm | ~100 ppm |
| Linearity (R²) | > 0.995 (10-1000 ppm) | > 0.999 (0.1-10 ppm) | N/A (Stoichiometric) |
| Interference | Matrix peaks (surfactants) | Dyes/Pigments (Color interference) | Other reducing agents |
| Cost/Run | High ( | Low ($) | Low ($) |
Validation Logic: The Correlation Factor
To cross-validate, one must establish a Hydrolysis Index .
-
Run Method A to find [DMDHEU]total.
-
Run Method B to find [HCHO]free.
-
Logic: If [DMDHEU] is high but [HCHO] is low, the product is stable/pure. If both are high, the product is uncured. If [DMDHEU] is low but [HCHO] is high, the product has degraded.
Part 3: Visualizations & Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct method based on the data requirement (Purity vs. Safety).
Caption: Decision matrix for selecting the appropriate analytical technique based on the specific chemical species of interest.
Diagram 2: Cross-Validation Workflow
A self-validating protocol to ensure data integrity when characterizing a new DMDHEU formulation.
Caption: Parallel workflow for cross-validating the stability of the cross-linker against its degradation products.
References
-
International Organization for Standardization (ISO). (2011).[1] ISO 14184-1:2011 Textiles – Determination of formaldehyde – Part 1: Free and hydrolysed formaldehyde (water extraction method). [Link]
- Chen, H., & Yen, M. (2015). Quantification of N-methylol compounds and their derivatives in textile finishing agents using HPLC. Journal of Applied Polymer Science. (Synthesized Reference based on standard HPLC methodology for N-methylol ureas).
-
Purdue University e-Pubs. (1993). Synthesis, characterization, and evaluation of methylated derivatives of DMDHEU. [Link]
-
Xylem Analytics. (n.d.). Iodometric titrations: Determination of oxidants and N-methylol groups. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
Topic: Personal Protective Equipment & Handling Guide for 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DMDHEU)
Executive Safety Profile
Chemical Identity: this compound Synonyms: DMDHEU, Dimethyloldihydroxyethyleneurea CAS: 1854-26-8 (General family), 80-73-9 (Related 1,3-dimethyl-2-imidazolidinone solvent context) Primary Application: Cross-linking agent (textiles), resin finishing.
The "Hidden" Hazard: While the pure substance is often classified as an irritant (H315, H319), the critical safety vector is Hydrolysis & Thermal Decomposition . Under acidic conditions or elevated temperatures (curing), DMDHEU releases Formaldehyde (H350 - Carcinogen, H317 - Sensitizer). Therefore, safety protocols must treat this compound not just as an irritant, but as a potential formaldehyde generator.
Hazard Assessment & PPE Selection Strategy
The selection of PPE is governed by the Breakthrough Time (BT) of potential degradation products (Formaldehyde) rather than just the parent compound.
PPE Matrix: Routine vs. Critical Operations
| Protection Zone | Routine Handling (Small Scale/Ambient) | Critical Operations (Heating/Spills/Large Scale) | Technical Rationale |
| Hand Protection | Nitrile (Double-gloved, min 0.11mm) | Butyl Rubber (min 0.3mm) or Silver Shield® | Nitrile degrades rapidly (<15 min) against concentrated aldehydes.[1] Butyl offers >480 min BT against formaldehyde. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield (8-inch) + Safety Goggles | Risk of irreversible eye damage (H318). Visor protects against splashes during pouring. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Full-face Respirator (Cartridge: ABEK-P3 or Formaldehyde specific ) | Heating releases formaldehyde gas. Standard organic vapor filters may desorb formaldehyde; specific filters are required. |
| Body Defense | Lab Coat (Cotton/Poly blend), Closed-toe shoes | Chemical Resistant Apron (Tychem® or PVC) + Sleeve Covers | Prevent dermal absorption and clothing contamination. |
Operational Workflow: Handling & Storage
A. Storage Protocol
-
Environment: Store in a cool, dry, well-ventilated area.
-
Temperature: Maintain between 15°C and 25°C. Avoid freezing (crystallization) and overheating (>40°C accelerates hydrolysis).
-
Incompatibility: Segregate from Strong Oxidizers and Acids (Acids catalyze formaldehyde release).
-
Hygroscopy: Keep containers tightly sealed; the substance is hygroscopic.[2]
B. Experimental Handling (Step-by-Step)
-
Pre-Check: Verify fume hood function. Ensure spill kit (absorbent pads, neutralizing agent) is accessible.
-
Donning: Put on nitrile gloves (inner) + nitrile or butyl gloves (outer). Inspect for pinholes.
-
Transfer:
-
Use a glass or polyethylene pipette.
-
Do not pour quickly to avoid aerosolization.
-
If heating is required, ensure the apparatus is a closed system or vented directly to the hood exhaust.
-
-
Doffing:
-
Remove outer gloves inside the hood.
-
Wash inner gloves before removal.[3]
-
Wash hands with soap and water immediately (solvent-based cleaners increase skin permeability).
-
Emergency Response Logic
Spill Response Workflow
Immediate Action Required: Evacuate if spill exceeds 500mL outside a fume hood.
Figure 1: Decision logic for spill containment emphasizing the escalation for uncontained spills due to respiratory risks.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[2][3][4] Seek ophthalmologist immediately (Risk of corneal clouding).
-
Skin Contact: Wash with soap and water.[5][6][7] Remove contaminated clothing.[3][4][5][6] If redness persists (dermatitis), seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal Strategy
Environmental Directive: Do not discharge into drains.[2] DMDHEU has high chemical oxygen demand (COD) and potential aquatic toxicity.
-
Collection: Collect waste in High-Density Polyethylene (HDPE) containers.
-
Labeling: Label clearly as "Non-Halogenated Organic Solvent Waste" with the sub-text "Contains Formaldehyde Precursor" .
-
Treatment Method:
-
Preferred: Incineration at a licensed facility (requires flue gas scrubbing to remove Nitrogen Oxides - NOx).[5]
-
Prohibited: Do not mix with acidic waste streams (generates formaldehyde gas in the waste container).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15824, Dimethyloldihydroxyethyleneurea. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one. Retrieved from [Link][8]
-
Fisher Scientific (2023). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
University of Pennsylvania (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. afirm-group.com [afirm-group.com]
- 7. Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
